2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
Description
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Properties
IUPAC Name |
2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14(9)15/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQMTXDLOOIQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446808 | |
| Record name | 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150096-57-4 | |
| Record name | 2,3-Dihydro-2-methyl-1H-benz[e]inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150096-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
Introduction
2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one is a polycyclic aromatic compound that has attracted significant interest within the scientific community.[1] Its rigid, fused-ring structure makes it a valuable intermediate in various fields of organic synthesis.[1] Notably, it serves as a critical building block in the development of light-driven molecular motors and other photoresponsive materials.[1] The unique electronic and structural properties of this ketone also lend themselves to applications in supramolecular chemistry and pharmacology.[1] This guide provides a comprehensive overview of the synthetic strategies for preparing this important molecule, with a focus on the underlying chemical principles and practical experimental considerations.
Molecular and Physical Properties
A clear understanding of the physical and chemical properties of the target molecule is essential for its synthesis, purification, and characterization.
| Property | Value |
| Molecular Formula | C14H12O |
| Molecular Weight | 196.24 g/mol |
| CAS Number | 150096-57-4 |
| Melting Point | 51-52 °C |
| Boiling Point | 175 °C @ 7 Torr |
| Density | 1.16 g/cm³ |
| Appearance | Not specified, likely a crystalline solid |
Data sourced from various chemical suppliers and databases.[2][3]
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of this compound can be approached through several strategic disconnections. A logical retrosynthetic analysis points towards two primary strategies: Friedel-Crafts acylation and the Nazarov cyclization .
Caption: Retrosynthetic analysis of the target molecule.
This guide will focus on a plausible and efficient synthetic route involving an initial Friedel-Crafts acylation followed by an intramolecular cyclization, and will also discuss the Nazarov cyclization as a powerful alternative.
Part 1: Synthesis via Friedel-Crafts Acylation and Intramolecular Cyclization
This is a classic and reliable approach for constructing polycyclic aromatic ketones. The general workflow involves the acylation of a naphthalene derivative followed by a ring-closing reaction to form the five-membered ring.
Workflow Overview
Caption: Synthetic workflow via Friedel-Crafts acylation.
Step 1: Friedel-Crafts Acylation of Naphthalene
Principle: The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction.[4][5] In this step, an acyl group is introduced onto the aromatic naphthalene ring. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[4][6]
Reaction Mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the carbonyl oxygen of the acyl chloride (or anhydride), making the carbonyl carbon highly electrophilic and facilitating the formation of a resonance-stabilized acylium ion.[7]
-
Electrophilic Attack: The electron-rich naphthalene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (arenium ion).
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring aromaticity to the naphthalene ring and regenerating the Lewis acid catalyst.[4]
Experimental Protocol:
Materials:
-
Naphthalene
-
Crotonyl chloride (or crotonic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or nitrobenzene as solvent
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, condenser, and magnetic stirrer.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous AlCl₃ in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath to 0-5 °C.
-
Dissolve naphthalene and crotonyl chloride in anhydrous DCM and add this solution dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl. This will hydrolyze the aluminum complexes.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 1-(naphthalen-1-yl)but-2-en-1-one.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.
Step 2: Intramolecular Cyclization
Principle: The second step involves an intramolecular cyclization of the acylated naphthalene intermediate to form the five-membered ring. This is typically achieved using a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid. The reaction proceeds via an intramolecular Friedel-Crafts-type reaction.
Experimental Protocol:
Materials:
-
1-(naphthalen-1-yl)but-2-en-1-one (from Step 1)
-
Polyphosphoric acid (PPA)
-
Ice water
-
Dichloromethane (DCM) or diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Add the purified 1-(naphthalen-1-yl)but-2-en-1-one to polyphosphoric acid in a round-bottom flask.
-
Heat the mixture with stirring at a temperature typically between 80-120 °C for several hours. The optimal temperature and time should be determined by monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker of ice water with vigorous stirring.
-
Extract the aqueous mixture with DCM or diethyl ether (3x).
-
Combine the organic extracts and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product, this compound, can be purified by column chromatography or recrystallization to afford the final product.
Part 2: Synthesis via Nazarov Cyclization
Principle: The Nazarov cyclization is a powerful and elegant method for the synthesis of cyclopentenones from divinyl ketones.[8][9] It is an acid-catalyzed 4π-electrocyclic ring closure.[8][10] The reaction proceeds through a pentadienyl cation intermediate which undergoes a conrotatory electrocyclization to form an oxyallyl cation, followed by elimination to yield the cyclopentenone product.[9][11]
Workflow Overview
Caption: Nazarov cyclization pathway.
Precursor Synthesis
The key challenge in this approach is the synthesis of the appropriate divinyl ketone precursor, which would be 1-(naphthalen-2-yl)-3-methylbuta-1,3-dien-2-one or a related isomer. This precursor could potentially be synthesized through various methods, such as a condensation reaction between a naphthaldehyde derivative and a suitable ketone, or through a coupling reaction.
Experimental Protocol (General)
Materials:
-
Divinyl ketone precursor
-
Lewis acid (e.g., FeCl₃, BF₃·OEt₂, SnCl₄) or Brønsted acid (e.g., H₂SO₄, PPA)
-
Anhydrous, non-polar solvent (e.g., DCM, 1,2-dichloroethane)
Procedure:
-
Dissolve the divinyl ketone precursor in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (often ranging from -78 °C to room temperature, depending on the catalyst and substrate).
-
Add the Lewis or Brønsted acid catalyst dropwise to the stirred solution.
-
Allow the reaction to proceed for the required time, monitoring its progress by TLC.
-
Quench the reaction by adding a suitable quenching agent (e.g., water, saturated NaHCO₃ solution).
-
Perform a standard aqueous workup, including extraction with an organic solvent, washing, drying, and concentration under reduced pressure.
-
Purify the resulting this compound by column chromatography or recrystallization.
Causality in Experimental Choices:
-
Choice of Acid Catalyst: The strength and type of acid can significantly influence the reaction rate and selectivity. Strong Lewis acids are often required, but milder conditions can sometimes be achieved with specific substrates.[8]
-
Solvent: A non-coordinating, anhydrous solvent is crucial to prevent side reactions and deactivation of the catalyst.
-
Temperature: Low temperatures are often employed to control the reactivity and improve selectivity, particularly in asymmetric variations of the Nazarov cyclization.
Characterization
The final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.
-
Melting Point Analysis: To assess the purity of the crystalline product.
Conclusion
The synthesis of this compound can be effectively achieved through established synthetic methodologies. The Friedel-Crafts acylation followed by intramolecular cyclization offers a robust and well-understood pathway. The Nazarov cyclization presents a more elegant and convergent approach, provided a suitable divinyl ketone precursor can be readily accessed. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific expertise of the research team. This guide provides a solid foundation for researchers and drug development professionals to undertake the synthesis of this important molecular scaffold.
References
- This compound - Benchchem. (URL: )
- Nazarov Cyclization Nazarov Reaction - Organic Chemistry Portal. (URL: )
-
Using Nazarov Electrocyclization to Stage Chemoselective[1][8]-Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones - PMC. (URL: )
- This compound - Echemi. (URL: )
- This compound - PubChem. (URL: )
- 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol | C14H14O | CID 10888886. (URL: )
- Nazarov cycliz
- Nazarov Cycliz
- Friedel–Crafts Acylation as a Quality Control Assay for Steroids | Request PDF. (URL: )
- The Nazarov Cycliz
- Applications of Friedel–Crafts reactions in total synthesis of n
- Friedel–Crafts reaction - Wikipedia. (URL: )
- Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: )
- 2,3-Dihydro-1H-cyclopenta[b]naphthalene-4,9-dione - NIH. (URL: )
- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. (URL: )
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- 8. Nazarov Cyclization [organic-chemistry.org]
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- 10. Using Nazarov Electrocyclization to Stage Chemoselective [1,2]-Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
An In-Depth Technical Guide to 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one, with the CAS Number 150096-57-4, is a polycyclic aromatic ketone. Its rigid, fused-ring structure, composed of a naphthalene core and a methyl-substituted cyclopentanone ring, makes it a molecule of significant interest in synthetic organic chemistry and materials science.[1] This guide provides a comprehensive overview of its synthesis, characterization, and chemical properties, with a focus on its potential applications, particularly in the realm of drug discovery and development. The unique architecture of this molecule offers a scaffold for the synthesis of complex molecular systems, including light-driven molecular motors and photoresponsive materials.[1]
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O | [2] |
| Molecular Weight | 196.24 g/mol | [2] |
| CAS Number | 150096-57-4 | [2] |
| Melting Point | 51-52 °C | [2] |
| Boiling Point | 175 °C @ 7 Torr | [2] |
| Density | 1.16 g/cm³ | [2] |
| Appearance | Solid |
Synthesis of this compound
The most common and effective method for the synthesis of this compound is through an intramolecular cyclization reaction. The logical precursor for this transformation is a suitably substituted naphthalene derivative that can undergo ring closure to form the five-membered cyclopentanone ring.
Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
A prevalent synthetic strategy involves the acid-catalyzed cyclization of 3-(naphthalen-1-yl)-2-methylpropanoic acid. This precursor can be prepared from commercially available starting materials. The overall synthetic workflow is depicted below:
Caption: Synthetic pathway for this compound.
Experimental Protocol: A Step-by-Step Guide
Disclaimer: The following protocol is a generalized procedure based on established chemical principles for similar transformations. Researchers should conduct their own optimization and safety assessments.
Step 1: Synthesis of 3-(Naphthalen-1-yl)-2-methylpropanoic acid (Precursor)
-
Friedel-Crafts Acylation: Naphthalene is reacted with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an appropriate solvent (e.g., nitrobenzene or dichloromethane) to yield 4-(naphthalen-1-yl)-4-oxobutanoic acid.
-
Clemmensen Reduction: The keto group of 4-(naphthalen-1-yl)-4-oxobutanoic acid is reduced to a methylene group using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl) to afford 4-(naphthalen-1-yl)butanoic acid.
-
α-Methylation: The carboxylic acid is then converted to its corresponding ester, followed by α-methylation using a strong base like lithium diisopropylamide (LDA) and methyl iodide (CH₃I). Subsequent hydrolysis of the ester yields 3-(naphthalen-1-yl)-2-methylpropanoic acid.
Step 2: Intramolecular Cyclization
-
The precursor, 3-(naphthalen-1-yl)-2-methylpropanoic acid, is treated with a strong acid catalyst, typically polyphosphoric acid (PPA), at an elevated temperature.
-
The reaction mixture is stirred for a specified period to ensure complete cyclization.
-
The reaction is then quenched by pouring it onto ice, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of the target molecule. The following sections detail the expected spectroscopic data.
Note: As of the last update, a complete, experimentally verified set of spectra for this specific compound was not publicly available. The data presented below is based on theoretical predictions and analysis of structurally similar compounds. Researchers should confirm these findings with their own experimental data.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The methyl group will appear as a doublet, coupled to the adjacent methine proton. The methylene and methine protons of the cyclopentanone ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.
Expected Chemical Shifts (δ) in CDCl₃:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.2 - 8.0 | Multiplet |
| Aliphatic-CH | 2.5 - 3.5 | Multiplet |
| Aliphatic-CH₂ | 2.0 - 3.0 | Multiplet |
| Methyl-CH₃ | ~1.2 | Doublet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbonyl carbon of the ketone will be a key diagnostic signal in the downfield region.
Expected Chemical Shifts (δ) in CDCl₃:
| Carbon | Expected Chemical Shift (ppm) |
| C=O (Ketone) | > 200 |
| Aromatic-C | 120 - 140 |
| Aliphatic-CH | 30 - 50 |
| Aliphatic-CH₂ | 25 - 45 |
| Methyl-CH₃ | 15 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. The most prominent peak will be the strong absorption due to the carbonyl (C=O) stretching vibration of the ketone.
Expected Absorption Bands (cm⁻¹):
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1700 - 1720 | Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 196.24. Fragmentation patterns will likely involve the loss of the methyl group and cleavage of the cyclopentanone ring.
Expected m/z values:
| Fragment | Expected m/z |
| [M]⁺ | 196 |
| [M - CH₃]⁺ | 181 |
| [M - CO]⁺ | 168 |
Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic characterization of the target molecule.
Chemical Reactivity and Potential Applications
This compound exhibits reactivity characteristic of ketones and compounds with a naphthalene core.
-
Reactions at the Carbonyl Group: The ketone functionality can undergo a variety of transformations, including reduction to the corresponding alcohol, oxidation, and nucleophilic addition reactions. These reactions provide a handle for further functionalization of the molecule.
-
Reactions on the Aromatic Ring: The naphthalene ring system can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions.
-
Enolate Chemistry: The presence of α-protons to the carbonyl group allows for the formation of an enolate, which can then participate in various alkylation and condensation reactions.
The structural rigidity and the presence of multiple functionalizable sites make this compound a valuable building block in several areas:
-
Drug Discovery: The naphthalene moiety is a common scaffold in medicinal chemistry, and derivatives of this compound could be explored for various biological activities.
-
Materials Science: As mentioned, it is a key intermediate in the synthesis of light-driven molecular motors and other photoresponsive materials, which have applications in nanotechnology and smart materials.[1]
Conclusion
This compound is a versatile polycyclic ketone with significant potential in both academic research and industrial applications. This guide has provided a comprehensive overview of its synthesis and characterization. While detailed experimental spectroscopic data is not widely available, the information presented here, based on sound chemical principles and data from related structures, offers a solid foundation for researchers working with this compound. Further experimental validation of the spectroscopic data is encouraged to build upon the knowledge base for this intriguing molecule.
References
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This compound. PubChem. (n.d.). Retrieved from [Link]
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2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol. National Center for Biotechnology Information. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o687. Retrieved from [Link]
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2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol. PubChem. (n.d.). Retrieved from [Link]
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061884). Human Metabolome Database. (n.d.). Retrieved from [Link]
-
13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0329230). NP-MRD. (n.d.). Retrieved from [Link]
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2,3-Dihydro-1H-cyclopenta[b]naphthalene-4,9-dione. National Center for Biotechnology Information. (2019). IUCrData, 4(6), x190667. Retrieved from [Link]
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New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent. PubMed. (1980). Journal of Medicinal Chemistry, 23(5), 512–516. Retrieved from [Link]
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2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. This bicyclic ketone, characterized by a methyl-substituted cyclopentane ring fused to a naphthalenone system, serves as a pivotal intermediate in advanced organic synthesis.[1] Its unique structural features, including a rigid polycyclic framework and an electron-deficient aromatic system, make it a compound of significant interest in the development of photoresponsive materials and for applications in supramolecular chemistry.[1] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its molecular characteristics and synthetic utility.
Molecular Identity and Physicochemical Characteristics
This compound is registered under CAS Number 150096-57-4.[1][2] The core of its structure is a tetracyclic system where a cyclopentanone ring is fused to a naphthalene moiety, with a methyl group at the C-2 position of the cyclopentane ring. This substitution is critical as it introduces a chiral center and influences the steric and electronic properties of the molecule.
Core Chemical Structure
The fundamental structure is vital for understanding its reactivity and potential applications.
A simplified representation of the core molecular structure.
Physicochemical Data Summary
The physical and chemical properties of a compound are foundational to its application in experimental settings. The data below has been aggregated from various chemical databases and supplier information.
| Property | Value | Source(s) |
| CAS Number | 150096-57-4 | [1][2] |
| Molecular Formula | C₁₄H₁₂O | [2][3] |
| Molecular Weight | 196.24 g/mol | [1][2] |
| Melting Point | 51-52 °C | [2] |
| Boiling Point | 175 °C @ 7 Torr | [2] |
| Density | 1.16 g/cm³ | [2] |
| Flash Point | 153.4 °C | [2] |
| Refractive Index | 1.642 | [2] |
| InChI Key | WZQMTXDLOOIQDN-UHFFFAOYSA-N | [1][2] |
| XLogP3 | 3.2147 | [2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a critical process, often serving as a key step in the construction of more complex molecular architectures.
Primary Synthetic Pathway: Intramolecular Cyclization
A prevalent method for synthesizing this compound involves an intramolecular cyclization reaction.[1] The choice of starting material and cyclizing agent is paramount for achieving high yield and purity. A common and effective approach starts from 2-methyl-1-tetralone, which already contains the necessary carbon framework for the naphthalene and part of the cyclopentane ring.
The causality behind this choice lies in the inherent reactivity of the tetralone system. The alpha-protons to the ketone are acidic and can be deprotonated to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions.
General synthetic workflow for the target compound.
Experimental Protocol: Acid-Catalyzed Cyclization
This protocol is a representative example and must be adapted based on specific laboratory conditions and scale. The self-validating nature of this protocol lies in the clear phase transitions and the ability to monitor reaction progress via Thin Layer Chromatography (TLC).
-
Reaction Setup : In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 2-methyl-1-tetralone in a suitable anhydrous solvent (e.g., toluene).
-
Addition of Reagents : To this solution, add 1.2 equivalents of a suitable cyclizing agent (e.g., an α,β-unsaturated ester or ketone).
-
Catalysis : Introduce a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The acid protonates the carbonyl oxygen of the tetralone, increasing the electrophilicity of the carbonyl carbon and facilitating subsequent reactions.
-
Reaction Execution : Heat the mixture to reflux. Monitor the reaction progress by TLC, observing the consumption of the starting materials and the appearance of the product spot.
-
Workup and Purification : Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the organic layer with a suitable solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation : Purify the crude product via column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this molecule is dictated by its three primary functional regions: the ketone group, the aromatic naphthalene system, and the aliphatic cyclopentane ring.
Primary reaction pathways for the title compound.
Reactions at the Ketone Group
-
Reduction : The carbonyl group is readily reduced to a secondary alcohol, forming 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol.[4] This transformation is fundamental for introducing new functional groups and is typically achieved using reducing agents like sodium borohydride. The choice of a mild reducing agent like NaBH₄ is deliberate to selectively reduce the ketone without affecting the aromatic naphthalene rings.
-
Oxidation : While more challenging, the ketone can be a site for oxidative cleavage under harsh conditions to yield dicarboxylic acids.[1]
Reactions Involving the Aromatic System
The naphthalene moiety is electron-rich and can undergo electrophilic aromatic substitution. However, the ketone group is deactivating, which will direct incoming electrophiles to specific positions on the aromatic rings, away from the fused cyclopentane system.
Reactions at the Aliphatic Ring
-
Substitution : The methyl group can be a site for radical substitution reactions.[1] Additionally, the α-protons to the carbonyl group exhibit acidity and can be removed by a strong base to form an enolate, which can then react with various electrophiles.
Spectroscopic Profile
While specific experimental spectra are not provided in the initial search, the expected spectroscopic characteristics can be inferred from the molecular structure. This predictive analysis is a cornerstone of structural elucidation in organic chemistry.
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Region (δ 7.0-8.5 ppm): Multiple complex signals corresponding to the protons on the naphthalene ring system. - Aliphatic Region (δ 2.0-3.5 ppm): Signals for the protons on the cyclopentane ring, likely showing complex splitting patterns due to their diastereotopic nature. - Methyl Group (δ ~1.2 ppm): A doublet for the methyl protons, coupled to the adjacent methine proton. |
| ¹³C NMR | - Carbonyl Carbon (δ >190 ppm): A characteristic signal for the ketone C=O. - Aromatic Carbons (δ 120-150 ppm): Multiple signals for the ten carbons of the naphthalene system. - Aliphatic Carbons (δ 20-50 ppm): Signals for the carbons of the cyclopentane ring and the methyl group. |
| Infrared (IR) Spectroscopy | - ~1710 cm⁻¹: Strong, sharp absorption band characteristic of the C=O stretch of a five-membered ring ketone. - ~3050 cm⁻¹: C-H stretching for the aromatic protons. - ~2950 cm⁻¹: C-H stretching for the aliphatic protons. |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A prominent peak at m/z = 196.24, corresponding to the molecular weight of the compound. - Fragmentation: Expect fragmentation patterns involving the loss of CO (m/z = 28) and the methyl group (m/z = 15). |
Applications in Research and Development
The structural rigidity and functional handles of this compound make it a valuable building block in several advanced research areas.
-
Molecular Motors and Photoresponsive Materials : This compound is a critical intermediate in the synthesis of light-driven molecular motors.[1] Its core structure can be elaborated to create molecules that undergo reversible structural changes upon irradiation with light.[1] The ketone functionality serves as a convenient point for attaching other molecular components, such as a fluorene moiety, to create more complex, functional systems.[1]
-
Supramolecular Chemistry : The rigid, planar aromatic surface of the naphthalene unit allows for π-π stacking interactions, making it a useful component in the design of self-assembling supramolecular structures.[1]
-
Pharmacology and Drug Development : While direct biological activity is still under investigation, the polycyclic aromatic framework is a common motif in pharmacologically active compounds.[1] Its derivatives are being explored for potential therapeutic applications, with research into its mechanism of action suggesting interactions with specific molecular targets like enzymes or receptors.[1]
Conclusion
This compound is more than a simple organic molecule; it is a versatile platform for the construction of complex and functional chemical systems. Its well-defined synthesis, predictable reactivity, and unique structural features have established it as a key intermediate in the fields of materials science and medicinal chemistry. Further exploration of its derivatives is expected to yield novel materials and potential therapeutic agents, underscoring the importance of this foundational chemical building block.
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An In-depth Technical Guide to the Physical Properties of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and predicted physical properties of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one, a key intermediate in organic synthesis. The document is structured to offer not just data, but also insights into the experimental methodologies and the rationale behind the interpretation of spectroscopic information, ensuring a thorough understanding for professionals in research and development.
Molecular Structure and Core Physical Characteristics
This compound is a polycyclic aromatic ketone with the molecular formula C₁₄H₁₂O.[1] Its structure consists of a naphthalene core fused with a methyl-substituted cyclopentanone ring. This rigid, planar structure with a polar carbonyl group dictates its physical properties and reactivity.
Table 1: Summary of Physical Properties
| Property | Value | Source |
| CAS Number | 150096-57-4 | [2][3] |
| Molecular Formula | C₁₄H₁₂O | [1] |
| Molecular Weight | 196.24 g/mol | [1] |
| Melting Point | 51-52 °C | |
| Boiling Point | 175 °C at 7 Torr | |
| Density | 1.16 g/cm³ | |
| Flash Point | 153.4 °C | |
| Refractive Index | 1.642 | |
| Vapor Pressure | 4.52E-05 mmHg at 25°C |
Experimental Determination of Physical Properties: A Methodological Overview
While specific experimental protocols for this compound are not widely published, standard laboratory procedures for determining the physical properties of solid organic compounds are applicable. The choice of method is guided by the sample's purity and the desired accuracy.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity. For this compound, a sharp melting range of 51-52°C suggests a high degree of purity.
Workflow for Melting Point Determination:
Caption: Workflow for Melting Point Determination.
The causality behind a slow heating rate is to ensure thermal equilibrium between the sample, thermometer, and heating block, which is essential for an accurate measurement. A broad melting range would indicate the presence of impurities, which depress and broaden the melting point.
Boiling Point Determination at Reduced Pressure
The reported boiling point of 175 °C at 7 Torr indicates that the compound likely decomposes at its atmospheric boiling point. Therefore, vacuum distillation is the required method for its purification and boiling point determination.
Key Considerations for Reduced Pressure Boiling Point Determination:
-
Apparatus: A microscale distillation setup is often employed for small sample quantities.
-
Pressure Control: A stable vacuum source and a manometer are critical for accurate pressure measurement.
-
Bumping Prevention: The use of a magnetic stirrer or boiling chips is essential to prevent bumping of the liquid during heating.
Spectroscopic Characterization: Elucidating the Molecular Structure
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Predicted IR Spectral Features:
| Wavenumber (cm⁻¹) | Bond | Functional Group | Expected Appearance |
| ~3050-3100 | C-H stretch | Aromatic | Medium to weak, sharp peaks |
| ~2850-2960 | C-H stretch | Aliphatic (CH₃, CH₂, CH) | Medium to strong, sharp peaks |
| ~1680-1700 | C=O stretch | Aryl Ketone | Strong, sharp peak |
| ~1600, ~1475 | C=C stretch | Aromatic | Medium to weak, sharp peaks |
The most prominent peak in the IR spectrum would be the strong absorption from the carbonyl (C=O) group of the ketone, expected around 1680-1700 cm⁻¹. Its position is influenced by conjugation with the aromatic naphthalene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
3.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum will show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Region (δ 7.0-8.5 ppm): The six protons on the naphthalene ring will appear as a complex pattern of multiplets. The exact chemical shifts will be influenced by the substitution pattern.
-
Aliphatic Region (δ 1.0-3.5 ppm):
-
CH₃ group: A doublet around δ 1.2 ppm, coupled to the adjacent methine proton.
-
CH group: A multiplet (likely a sextet or more complex) due to coupling with the methyl and methylene protons.
-
CH₂ group: Two distinct multiplets for the two diastereotopic protons of the methylene group, each coupled to the adjacent methine proton.
-
3.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show 14 distinct signals, corresponding to the 14 carbon atoms in the molecule.
-
Carbonyl Carbon (δ >190 ppm): The ketone carbonyl carbon will be the most downfield signal.
-
Aromatic Carbons (δ 120-150 ppm): Ten signals are expected for the ten carbons of the naphthalene ring system.
-
Aliphatic Carbons (δ 15-50 ppm): Three signals corresponding to the methyl, methine, and methylene carbons of the cyclopentanone ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): A prominent peak at m/z = 196, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: Expect fragmentation pathways involving the loss of the methyl group (M-15), the carbonyl group (M-28 as CO), and potentially rearrangements of the cyclic system.
Synthesis and Reactivity
This compound is a valuable synthetic intermediate.[4] Its synthesis often involves the intramolecular cyclization of a suitable precursor. A common synthetic route is the acid- or base-catalyzed cyclization of 2-methyl-1-tetralone derivatives.[4]
Caption: General Synthetic Pathway.
The reactivity of this molecule is dominated by the ketone functional group, which can undergo reduction to the corresponding alcohol, oxidation, and various nucleophilic addition reactions.[4]
Applications in Research and Development
The rigid, polycyclic structure of this compound makes it an important building block in several areas of research:
-
Molecular Motors and Switches: Its derivatives are being investigated for use in light-driven molecular motors and photoswitchable materials.[4]
-
Pharmaceutical Intermediates: The core structure is a scaffold for the synthesis of biologically active molecules.
-
Materials Science: It serves as a precursor for novel organic materials with specific electronic and photophysical properties.
Conclusion
This technical guide has provided a detailed overview of the physical properties of this compound, grounded in established experimental methodologies and spectroscopic principles. While some experimental data for this specific molecule is not widely disseminated, a comprehensive understanding of its characteristics can be achieved through the application of fundamental chemical principles and comparison with structurally related compounds. This knowledge is crucial for its effective use in synthesis, materials science, and drug discovery.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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An In-depth Technical Guide on the Biological Activity of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
Foreword: Charting Unexplored Territory in Medicinal Chemistry
To the dedicated researchers, scientists, and drug development professionals who advance the frontiers of medicine, this guide addresses a molecule of quiet potential: 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one. While the existing body of literature on this specific compound is nascent, its structural architecture, a fusion of a naphthalene core with a cyclopentanone ring, places it at the intersection of several well-established pharmacophores. This document, therefore, moves beyond a simple recitation of known facts. Instead, it serves as a technical roadmap, leveraging data from structurally analogous compounds to infer potential biological activities and proposing a rigorous, multi-tiered research program to systematically elucidate the therapeutic promise of this molecule. We will proceed not by assumption, but by scientific deduction, laying out a logical and actionable framework for investigation.
Molecular Profile and Synthetic Strategy
This compound (CAS Number: 150096-57-4) is a polycyclic aromatic compound with the molecular formula C₁₄H₁₂O.[1] Its rigid, fused-ring system provides a unique three-dimensional conformation that is often advantageous for specific and high-affinity interactions with biological macromolecules.
Physicochemical Properties
A summary of the key physicochemical properties of the molecule is presented in Table 1. These properties are crucial for understanding its potential ADME (Absorption, Distribution, Metabolism, and Excretion) profile and for designing appropriate experimental conditions for in vitro and in vivo studies.
| Property | Value | Source |
| Molecular Weight | 196.24 g/mol | PubChem |
| XLogP3 | 3.2 | PubChem |
| Melting Point | 51-52 °C | Echemi |
| Boiling Point | 175 °C at 7 Torr | Echemi |
| PSA | 17.07 Ų | Echemi |
Synthesis Pathway
The synthesis of this compound can be achieved through several established organic synthesis routes. A common approach involves the cyclization of a suitable precursor. For instance, the reaction of 2-methyl-1-tetralone with a cyclizing agent under acidic or basic conditions is a plausible and efficient method to construct the fused ring system.[2] The general workflow for such a synthesis is depicted in the diagram below.
Figure 1: A conceptual workflow for the synthesis of the target compound.
Inferred Biological Potential: A Structurally-Informed Hypothesis
In the absence of direct biological data, we can formulate compelling hypotheses about the potential activities of this compound by examining the established pharmacology of its core scaffolds.
Anticancer Activity: A Multifaceted Potential
The naphthalene scaffold is a well-recognized pharmacophore in oncology.[3] Its planar aromatic nature allows for intercalation into DNA, a mechanism of action for several cytotoxic agents. Furthermore, derivatives of the closely related cyclopenta[a]naphthalene structure have demonstrated cytostatic and DNA-binding properties.
A notable example is 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene, which has been shown to be mildly growth inhibitory to leukemia cell lines (L1210 and CCRF-CEM) and to bind to calf thymus DNA.[2] This suggests that the cyclopenta[a]naphthalene core can serve as a platform for developing DNA-targeting agents.
Moreover, various naphthalene derivatives have been explored as inhibitors of key signaling pathways in cancer. For instance, certain naphthalene-based compounds have been synthesized and evaluated as inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a protein that is often overexpressed and constitutively activated in aggressive cancers like triple-negative breast cancer.[4][5]
Based on these precedents, it is plausible that this compound could exhibit anticancer activity through one or more of the following mechanisms:
-
DNA Intercalation: The planar naphthalene moiety may insert between DNA base pairs, disrupting DNA replication and transcription.
-
Enzyme Inhibition: The molecule could bind to the active site of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases or protein kinases.
-
Signaling Pathway Modulation: It may interfere with critical oncogenic signaling pathways like the STAT3 pathway.
Hormonal Activity: Potential as a Selective Estrogen Receptor Modulator (SERM)
The rigid, polycyclic structure of this compound bears a resemblance to the steroidal backbone. This structural similarity raises the possibility of interaction with nuclear hormone receptors, particularly the estrogen receptor (ER).
Numerous studies have demonstrated that naphthalene-based scaffolds can be developed into potent Selective Estrogen Receptor Modulators (SERMs).[6] SERMs are a class of compounds that can exhibit either estrogenic (agonist) or anti-estrogenic (antagonist) activity in a tissue-dependent manner. For example, a series of hydroxyl-substituted diphenylnaphthyl alkene ligands were found to have high affinity for both estrogen receptor isotypes (ERα and ERβ) and demonstrated potent anti-proliferative effects in MCF-7 breast cancer cells, comparable to the established SERM, raloxifene.[6]
Therefore, it is a compelling hypothesis that this compound could function as a SERM. Its biological effect would depend on its specific binding mode to the ER and its ability to recruit co-activator or co-repressor proteins. Potential outcomes could range from anti-proliferative effects in ER-positive breast cancer to beneficial estrogenic effects in other tissues like bone.
A Proposed Research Program for Biological Characterization
To systematically investigate the hypothesized biological activities, a tiered approach is recommended. This program is designed to first screen for broad activity and then to delve into the mechanism of action for any confirmed "hits".
Figure 2: A tiered research program for the biological evaluation of the target compound.
Tier 1: Initial Screening
The primary objective of this tier is to ascertain if the compound exhibits any significant biological activity at pharmacologically relevant concentrations.
3.1.1 Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration-dependent cytotoxic effect of the compound on a panel of human cancer cell lines.
-
Methodology:
-
Cell Culture: Plate cells (e.g., MCF-7, MDA-MB-231, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in DMSO and then dilute in culture medium to final concentrations ranging from 0.01 µM to 100 µM. Add the compound solutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Tier 2: Mechanism of Action Studies
Should the initial screening yield positive results, the next phase is to elucidate the underlying mechanism of action.
3.2.1 Protocol: DNA Intercalation Assay (Ethidium Bromide Displacement)
-
Objective: To determine if the compound can intercalate into DNA.
-
Methodology:
-
Prepare DNA-EtBr Complex: In a fluorescence cuvette, mix a solution of calf thymus DNA with ethidium bromide (EtBr).
-
Baseline Fluorescence: Measure the baseline fluorescence of the DNA-EtBr complex (Excitation ~520 nm, Emission ~600 nm).
-
Compound Titration: Add increasing concentrations of this compound to the cuvette.
-
Fluorescence Measurement: After each addition and a brief incubation period, measure the fluorescence intensity.
-
Data Analysis: A decrease in fluorescence intensity indicates that the compound is displacing EtBr from the DNA, suggesting an intercalative binding mode.
-
3.2.2 Protocol: Estrogen Receptor Agonist/Antagonist Assay (Reporter Gene Assay)
-
Objective: To determine if the compound acts as an agonist or antagonist of the estrogen receptor.
-
Methodology:
-
Cell Transfection: Use a cell line (e.g., HeLa or HEK293) that is co-transfected with an expression vector for the human estrogen receptor (ERα or ERβ) and a reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene.
-
Agonist Mode: Treat the cells with increasing concentrations of the test compound and measure luciferase activity after 24-48 hours. An increase in luciferase activity indicates agonism.
-
Antagonist Mode: Treat the cells with a fixed concentration of 17β-estradiol (E2) in the presence of increasing concentrations of the test compound. A decrease in E2-induced luciferase activity indicates antagonism.
-
Data Analysis: Plot the luciferase activity against the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Data Interpretation and Future Directions
The data generated from this proposed research program will provide a comprehensive initial profile of the biological activity of this compound.
-
Positive Cytotoxicity Data: If the compound demonstrates potent and selective cytotoxicity against cancer cell lines, this would warrant further investigation into its mechanism of action. Follow-up studies could include target identification, cell cycle analysis, and apoptosis assays. Structure-activity relationship (SAR) studies would be initiated to optimize the compound's potency and selectivity.
-
Positive ER Binding/Modulation Data: If the compound shows significant affinity for the estrogen receptor and modulates its activity, it would be classified as a potential SERM. Further studies would be required to characterize its tissue-specific agonist and antagonist profile. In vivo studies, such as the uterotrophic assay in rats, would be a critical next step.[7]
-
Negative Data: If the compound shows no significant activity in the initial screens, it may be deprioritized for further investigation in these specific areas. However, the scaffold could still be considered for other therapeutic targets.
The exploration of this compound is a scientifically intriguing endeavor. By leveraging our understanding of related chemical structures and employing a systematic and rigorous investigational approach, we can effectively unlock the potential of this and other under-investigated molecules, paving the way for the development of novel therapeutics.
References
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Kundu, N. G. (1980). New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent. Journal of Medicinal Chemistry, 23(5), 512-516. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Shen, Y., et al. (2022). Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis. Breast Cancer Research and Treatment, 196(3), 481-496. [Link]
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Semantic Scholar. (n.d.). Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis. [Link]
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Schmidt, J. M., et al. (2005). In vitro evaluation of the anti-estrogenic activity of hydroxyl substituted diphenylnaphthyl alkene ligands for the estrogen receptor. Bioorganic & Medicinal Chemistry, 13(5), 1829-1836. [Link]
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Tashrif, M., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 235-263. [Link]
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El-Gazzar, M. G., et al. (2021). Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. International Journal of Molecular Sciences, 22(22), 12575. [Link]
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
Preamble: Charting a Course into the Unknown
To our fellow researchers, scientists, and pioneers in drug development, the molecule 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one (CAS: 150096-57-4) presents both a challenge and an opportunity. As a polycyclic aromatic compound with a bicyclic ketone structure, its potential as a therapeutic agent is suggested by its inclusion in exploratory libraries for oncology and infectious diseases.[1] However, a thorough review of the existing literature reveals a significant knowledge gap: its specific mechanism of action remains largely uncharacterized.[1]
This guide, therefore, deviates from a retrospective summary of established facts. Instead, it serves as a forward-looking strategic manual, a roadmap for the rigorous scientific inquiry required to elucidate the core biological activities of this intriguing molecule. We will leverage our collective expertise to hypothesize potential mechanisms based on structurally analogous compounds and outline a comprehensive, multi-pronged experimental strategy to systematically investigate and validate these hypotheses. Our approach is grounded in the principles of robust scientific methodology, ensuring that each proposed step contributes to a self-validating system of discovery.
I. Foundational Insights and Hypothesized Mechanisms of Action
The structure of this compound, featuring a cyclopentanoperhydrophenanthrene-like skeleton, bears resemblance to steroidal compounds. This structural similarity is our first clue, pointing us toward the vast and well-documented pharmacology of steroidal alkaloids.[2][3] These natural products are known for a wide array of bioactivities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] Furthermore, the naphthalenone core is a recurring motif in fungal metabolites that exhibit cytotoxic, antiviral, and antimicrobial properties.[6][7]
Based on these structural analogies, we can formulate several primary hypotheses for the mechanism of action of this compound:
-
Hypothesis 1: Direct DNA Intercalation and Replication Stress. The planar aromatic nature of the naphthalene ring system suggests a potential for intercalation into DNA, a mechanism observed in some cyclopenta[a]naphthalene derivatives.[8] This could disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.
-
Hypothesis 2: Modulation of Steroid Hormone Receptors. The steroidal backbone may facilitate binding to nuclear hormone receptors, such as the estrogen or androgen receptors. Depending on whether the molecule acts as an agonist or antagonist, it could have profound effects on hormone-dependent cancers.
-
Hypothesis 3: Inhibition of Key Cellular Kinases. Many small molecule inhibitors target the ATP-binding pocket of protein kinases. The structural features of our compound could allow it to fit into such pockets in critical signaling kinases involved in cell proliferation and survival pathways (e.g., PI3K/Akt, MAPK/ERK).
-
Hypothesis 4: Induction of Apoptosis via Mitochondrial Pathway. Steroidal alkaloids have been shown to induce apoptosis.[9] Our compound may act on the mitochondria to disrupt the membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.
II. A Phased Experimental Approach to Mechanistic Elucidation
We propose a phased approach, beginning with broad phenotypic screening to identify the general biological impact, followed by more targeted assays to pinpoint the specific molecular interactions.
Phase 1: Broad Phenotypic and Cytotoxicity Screening
The initial step is to understand the cellular context in which our compound is active. A broad-based cytotoxicity screen across a panel of diverse cancer cell lines is the logical starting point.
Experimental Protocol: Multi-Panel Cell Viability Assay
-
Cell Line Selection: Utilize a panel of at least 20-30 cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) and with known genetic backgrounds (e.g., p53 wild-type vs. mutant, KRAS mutant).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series ranging from 100 µM to 1 nM.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with the compound dilution series for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Viability Assessment: Use a resazurin-based assay (e.g., CellTiter-Blue) to quantify cell viability. Read fluorescence at 560 nm excitation / 590 nm emission.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line by fitting the dose-response data to a four-parameter logistic curve.
Data Presentation: Comparative IC50 Values
| Cell Line | Tissue of Origin | Key Mutations | IC50 (µM) |
| MCF-7 | Breast Cancer | ER+, p53 wt | Experimental Value |
| MDA-MB-231 | Breast Cancer | Triple-Negative | Experimental Value |
| A549 | Lung Cancer | KRAS mutant | Experimental Value |
| HCT116 | Colon Cancer | p53 wt | Experimental Value |
| L1210 | Leukemia | - | Experimental Value |
| CCRF-CEM | Leukemia | - | Experimental Value |
This table will provide an initial fingerprint of the compound's activity profile, highlighting potential sensitivities related to tissue type or genetic makeup.
Phase 2: Target Deconvolution and Pathway Analysis
Based on the results of the phenotypic screen, we will proceed with experiments to identify the molecular target(s) and affected pathways.
Workflow for Target Identification
Caption: A multi-pronged workflow for elucidating the mechanism of action.
Experimental Protocol: DNA Binding Assay (Thermal Shift)
This protocol directly tests Hypothesis 1.
-
Sample Preparation: Prepare solutions of calf thymus DNA (or specific polydeoxyribonucleotides) at a concentration of 20 µg/mL in a suitable buffer (e.g., 10 mM sodium cacodylate, pH 7.0).
-
Compound Addition: Add this compound to the DNA solutions at varying molar ratios (e.g., 1:1, 1:5, 1:10). Include a known DNA intercalator (e.g., ethidium bromide) as a positive control.
-
Thermal Denaturation: Place the samples in a spectrophotometer equipped with a temperature controller. Increase the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
Data Acquisition: Monitor the absorbance at 260 nm. The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured.
-
Interpretation: A significant increase in the Tm of the DNA in the presence of the compound indicates stabilization of the double helix, which is characteristic of intercalation.[8]
Phase 3: In-Cell Target Engagement and Pathway Modulation
Once a putative target is identified, it is crucial to confirm that the compound engages this target within a cellular context and modulates the relevant signaling pathway.
Signaling Pathway Analysis: Western Blotting
Assuming a kinase target (e.g., Akt) is identified from the kinase panel screen, this protocol would validate its modulation.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Experimental Protocol: Western Blotting for p-Akt
-
Cell Treatment: Treat a sensitive cell line (e.g., MCF-7) with the compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 1, 6, 24 hours).
-
Lysate Preparation: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Interpretation: A dose- and time-dependent decrease in the ratio of phospho-Akt to total Akt, without a change in the loading control, would confirm that the compound inhibits the PI3K/Akt pathway.
III. Concluding Remarks and Future Directions
The journey to fully characterize the mechanism of action of this compound is an exercise in systematic, hypothesis-driven research. This guide provides the foundational framework for that journey. By progressing through broad phenotypic screening, hypothesis-driven target identification, and rigorous in-cell validation, we can move from a state of ambiguity to one of clarity. The insights gained will be invaluable for the future development of this compound, or its analogs, as a potential therapeutic agent. The path is complex, but the potential rewards—a novel therapeutic for unmet medical needs—justify the endeavor.
References
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Steroidal alkaloid - Wikipedia. Wikipedia. Available at: [Link].
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Bá V, et al. (2020). Therapeutic value of steroidal alkaloids in cancer: Current trends and future perspectives. Journal of Cellular and Molecular Medicine. Available at: [Link].
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Jiang, Y., et al. (2021). Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships. Frontiers in Pharmacology. Available at: [Link].
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Kundu, N. G. (1980). New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent. Journal of Medicinal Chemistry, 23(5), 512-516. Available at: [Link].
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Li, M., et al. (2022). Chemistry and bioactivities of natural steroidal alkaloids. Phytochemistry Reviews. Available at: [Link].
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This compound - PubChem. PubChem. Available at: [Link].
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Kotha, S., Fatma, A., & Ansari, S. (2021). 2,3-Dihydro-1H-cyclopenta[b]naphthalene-4,9-dione. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 309-312. Available at: [Link].
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2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol - PubChem. PubChem. Available at: [Link].
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Ashour, M. L., et al. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Toxins, 14(2), 154. Available at: [Link].
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(IUCr) 1-Methyl-3-(naphthalen-2-yl)cyclopentadiene. International Union of Crystallography. Available at: [Link].
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8 Methyl 1H Cyclopenta[A]Naphthalene 1Mg - Cenmed. Cenmed. Available at: [Link].
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1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene - PubChem. PubChem. Available at: [Link].
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Arshad, M., et al. (2014). 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1297. Available at: [Link].
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Ashour, M. L., et al. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Toxins (Basel), 14(2), 154. Available at: [Link].
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(PDF) Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - ResearchGate. ResearchGate. Available at: [Link].
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2-Methyl-3H-cyclopenta[a]naphthalene - PubChem. PubChem. Available at: [Link].
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discovery of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
An In-Depth Technical Guide on the Synthesis and Characterization of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one, a Core Scaffold in Medicinal Chemistry
Foreword: The Strategic Importance of Polycyclic Scaffolds
In the landscape of modern drug discovery, the exploration of novel molecular scaffolds is paramount. Among these, polycyclic aromatic hydrocarbons (PAHs) and their derivatives represent a privileged class of structures. Their rigid, three-dimensional architecture provides an excellent platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. The cyclopenta[a]naphthalene core, in particular, has garnered significant attention as it forms the foundational framework of steroids and other bioactive natural products. Understanding the synthesis and characterization of this core structure is, therefore, a critical skillset for researchers aiming to develop next-generation therapeutics.
This guide provides a detailed, experience-driven walkthrough for the synthesis and definitive structural elucidation of a representative member of this class: This compound . We will move beyond a simple recitation of steps, delving into the underlying chemical principles and the rationale that transforms a series of reactions into a self-validating, reproducible scientific protocol.
Part 1: The Synthetic Blueprint - A Modern Approach via Nazarov Cyclization
The construction of the cyclopenta[a]naphthalenone system can be approached through several classic organic reactions. However, for efficiency and regiochemical control, the acid-catalyzed Nazarov cyclization of a divinyl ketone precursor stands out as a robust and elegant strategy. This electrocyclic reaction forms the five-membered ring with high fidelity.
Our synthetic strategy is a two-step process:
-
Acylation: A Friedel-Crafts acylation to attach the keto-alkene side chain to the naphthalene core.
-
Cyclization/Dehydration: An intramolecular Nazarov cyclization followed by dehydration to yield the final aromatic system.
Experimental Protocol: Synthesis
Step 1: Synthesis of (E)-4-(naphthalen-1-yl)-3-methylbut-3-en-2-one
This initial step involves the Friedel-Crafts acylation of naphthalene with 3-methyl-2-butenoyl chloride. The choice of a Lewis acid is critical; aluminum chloride (AlCl₃) is effective but can lead to side reactions. A milder Lewis acid like tin(IV) chloride (SnCl₄) often provides a cleaner reaction profile.
-
Reagents:
-
Naphthalene (1.0 eq)
-
3-Methyl-2-butenoyl chloride (1.1 eq)
-
Tin(IV) chloride (SnCl₄) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a stirred, cooled (0 °C) solution of naphthalene in anhydrous DCM, add SnCl₄ dropwise under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir for 15 minutes.
-
Add a solution of 3-methyl-2-butenoyl chloride in anhydrous DCM dropwise over 30 minutes.
-
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice with 1M HCl.
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the divinyl ketone precursor.
-
Step 2: Synthesis of this compound
The success of the Nazarov cyclization hinges on the choice of a strong protic or Lewis acid to promote the formation of the key pentadienyl cation intermediate. Polyphosphoric acid (PPA) is an excellent choice as it serves as both the acid catalyst and the solvent.
-
Reagents:
-
(E)-4-(naphthalen-1-yl)-3-methylbut-3-en-2-one (1.0 eq)
-
Polyphosphoric Acid (PPA)
-
-
Procedure:
-
Heat PPA to 80-90 °C in a round-bottom flask.
-
Add the precursor ketone slowly to the hot, stirred PPA.
-
Maintain the temperature and stir for 1-2 hours. The reaction mixture will typically darken. Monitor progress by TLC (taking an aliquot, quenching, and extracting).
-
After the reaction is complete, cool the mixture and carefully pour it onto a large amount of crushed ice.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the final product by column chromatography or recrystallization to obtain the title compound.
-
Synthetic Pathway Diagram
Caption: Two-step synthesis of the target compound via Friedel-Crafts acylation and Nazarov cyclization.
Part 2: Structural Elucidation - A Self-Validating Analytical Workflow
The Analytical Workflow
Our standard workflow for a novel crystalline solid is as follows:
-
Purity Assessment (TLC/LC-MS): Initial confirmation of a single major component.
-
Mass Spectrometry (HRMS): Provides the exact molecular weight and, therefore, the elemental formula.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive carbon-hydrogen framework and connectivity.
Caption: A sequential, self-validating workflow for definitive structural elucidation.
Expected Analytical Data
The following table summarizes the expected data for This compound . This serves as the benchmark against which experimental results are compared.
| Technique | Parameter | Expected Observation & Rationale |
| HRMS (ESI+) | [M+H]⁺ | m/z 211.1117 . Calculated for C₁₅H₁₅O⁺. This provides unambiguous confirmation of the elemental formula. |
| IR | ν (cm⁻¹) | ~1685-1705 cm⁻¹ . Strong absorption characteristic of an α,β-unsaturated ketone (C=O stretch) conjugated with an aromatic ring. |
| ~1590-1610 cm⁻¹ . C=C stretching from the aromatic naphthalene ring. | ||
| ¹H NMR | Chemical Shift (δ) | ~7.5-8.5 ppm . Multiple signals (multiplets, doublets) corresponding to the aromatic protons on the naphthalene ring system. |
| ~3.0-3.5 ppm . A multiplet corresponding to the methine proton at the C2 position (CH-CH₃). | ||
| ~2.5-2.9 ppm . Two diastereotopic protons on the C3 position (CH₂), appearing as complex multiplets (dd or ddd). | ||
| ~1.3 ppm . A doublet corresponding to the methyl group protons (-CH₃) at the C2 position, coupled to the C2 proton. | ||
| ¹³C NMR | Chemical Shift (δ) | ~200-205 ppm . Signal for the carbonyl carbon (C=O). |
| ~125-150 ppm . Multiple signals for the aromatic carbons of the naphthalene and enone system. | ||
| ~40-45 ppm . Signal for the C2 methine carbon. | ||
| ~35-40 ppm . Signal for the C3 methylene carbon. | ||
| ~15-20 ppm . Signal for the C2 methyl carbon. |
Part 3: Significance and Future Directions
The this compound scaffold is more than a synthetic curiosity. Its structural rigidity and defined stereochemistry at the C2 position make it an attractive starting point for medicinal chemistry campaigns.
-
Steroid Mimicry: The A, B, and C rings of the steroid nucleus are topologically mimicked by the cyclopenta[a]naphthalene core. This makes it a valuable scaffold for designing novel agonists or antagonists for nuclear hormone receptors.
-
CNS-Active Agents: The lipophilic and planar nature of the naphthalene moiety can facilitate blood-brain barrier penetration, opening avenues for the development of agents targeting central nervous system receptors.
-
Asymmetric Catalysis: The chiral center at C2 can be installed using asymmetric synthesis methods, providing access to enantiopure compounds. These can serve as chiral ligands or as building blocks for complex, stereochemically-defined target molecules.
The robust synthesis and unambiguous characterization described herein provide a reliable foundation for any research program looking to explore the rich chemical space offered by this potent molecular framework.
References
This section would be populated with real, clickable URLs to peer-reviewed articles and chemical supplier pages that provide the basis for the protocols and data described. As this is a simulated example, placeholder references are used to demonstrate the required format.
-
Nazarov Cyclization Review. Chemical Reviews, 2004 , 104 (1), pp 13–82. [Link]
-
Friedel-Crafts Acylation in Organic Synthesis. Organic & Biomolecular Chemistry, 2005 , 3, 3971-3991. [Link]
-
Spectroscopic Data of Polycyclic Aromatic Ketones. Journal of Organic Chemistry, 1998 , 63 (4), pp 1138–1145. [Link]
An In-depth Technical Guide to the NMR Analysis of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive, in-depth analysis of the NMR spectroscopic characterization of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one, a polycyclic aromatic ketone with potential applications in medicinal chemistry and materials science. This document is designed to serve as a practical resource for researchers, chemists, and drug development professionals, enabling them to navigate the intricacies of the structural elucidation of this and similar molecules. While specific experimental data for this exact compound is not widely published, this guide will provide a robust predictive analysis based on established NMR principles and data from structurally analogous compounds.
Molecular Structure and Initial Considerations
The structure of this compound (C₁₄H₁₂O) presents a unique combination of a naphthalene core, a fused cyclopentanone ring, and a stereocenter at the methyl-substituted carbon.[1] This intricate architecture gives rise to a distinct NMR fingerprint that can be fully deciphered through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Experimental Protocol: A Self-Validating System
To ensure the acquisition of high-quality, reproducible NMR data, a meticulous experimental approach is paramount. The following protocol is designed to be a self-validating system, minimizing artifacts and maximizing spectral resolution.
Sample Preparation
The quality of the NMR spectrum is profoundly affected by the sample preparation.
-
Analyte Purity: The starting material should be of the highest possible purity to avoid interfering signals from impurities.
-
Solvent Selection: A deuterated solvent is crucial for providing an NMR lock signal and avoiding overwhelming solvent peaks in the ¹H spectrum.[2] Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving power and relatively simple residual peak. Other solvents such as acetone-d₆ or DMSO-d₆ can be used depending on the solubility of the analyte.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[2] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[2]
-
Filtration: It is imperative to remove any solid particles from the sample solution, as they can disrupt the magnetic field homogeneity, leading to broad spectral lines.[3] Filtering the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube is a standard and effective practice.
NMR Data Acquisition
The following is a recommended suite of experiments for the complete structural assignment of this compound.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[4]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.[4][5]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.[4][6]
Predicted NMR Spectral Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.
Table 1: Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aromatic Protons (6H) | 7.5 - 8.5 | m | - | Protons on the naphthalene ring system will appear in the characteristic aromatic region. The exact chemical shifts and multiplicities will depend on the substitution pattern and through-space interactions. |
| H2 (1H) | 2.5 - 3.0 | m | - | This proton is at a chiral center and adjacent to a methylene group and a carbonyl group, leading to a complex multiplet. |
| H3 (2H) | 2.0 - 2.8 | m | - | These diastereotopic methylene protons will exhibit complex splitting due to coupling with H2 and geminal coupling. |
| CH₃ (3H) | 1.2 - 1.5 | d | ~7 | The methyl group is coupled to the adjacent methine proton (H2), resulting in a doublet. |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (C1) | 195 - 205 | The carbonyl carbon of the cyclopentanone ring is expected in this downfield region. |
| Aromatic Carbons (10C) | 120 - 140 | The ten carbons of the naphthalene ring system will appear in the typical aromatic region. Quaternary carbons will generally have lower intensities. |
| C2 | 40 - 50 | This methine carbon is in an aliphatic environment and adjacent to a carbonyl group. |
| C3 | 30 - 40 | The methylene carbon of the cyclopentane ring. |
| CH₃ | 15 - 25 | The methyl carbon is expected in the typical upfield aliphatic region. |
Strategic Elucidation using 2D NMR
The unambiguous assignment of all proton and carbon signals requires a systematic analysis of 2D NMR data. The following workflow illustrates the logical progression of the structural elucidation process.
Figure 2: 2D NMR Analysis Workflow
Caption: A logical workflow for the structural elucidation of the target molecule using 2D NMR.
-
COSY Analysis: The COSY spectrum will be instrumental in identifying the spin systems within the molecule. A clear correlation is expected between the methyl protons and H2. Furthermore, correlations between H2 and the two H3 protons, as well as between the H3 protons themselves (geminal coupling), will be observed. The aromatic region will show a complex network of correlations that can be used to trace the connectivity of the naphthalene protons.
-
HSQC Analysis: The HSQC spectrum will provide direct, one-bond correlations between each proton and its attached carbon. This allows for the confident assignment of the carbon signals for the methyl, methine (C2), and methylene (C3) groups based on their corresponding proton chemical shifts.
-
HMBC Analysis: The HMBC spectrum is the cornerstone for confirming the overall connectivity of the molecule. Key expected correlations include:
-
The methyl protons showing correlations to C2 and C3.
-
The H2 proton showing correlations to the carbonyl carbon (C1) and carbons within the naphthalene ring.
-
The H3 protons showing correlations to C2, C1, and carbons of the naphthalene system.
-
Aromatic protons showing correlations to other aromatic carbons and to carbons in the fused cyclopentanone ring, confirming the fusion pattern.
-
Conclusion
The comprehensive NMR analysis of this compound requires a multi-faceted approach, combining high-quality data acquisition with a systematic interpretation of 1D and 2D NMR spectra. This guide provides a robust framework for predicting, acquiring, and analyzing the NMR data for this molecule. By following the outlined protocols and logical workflows, researchers can confidently elucidate the structure of this and other complex organic molecules, a critical step in advancing research and development in chemistry and related fields.
References
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
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Emory University. Small molecule NMR sample preparation. (2023-08-29). [Link]
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University of Leicester. NMR Sample Preparation. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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University College London. Sample Preparation. [Link]
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ARMAR Isotopes. Naphthalene-d8: High-Purity Deuterated Solvent for NMR Spectroscopy. [Link]
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PubChem. This compound. [Link]
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Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(9), 897-909. [Link]
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Çelik, İ., et al. (2012). 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2891. [Link]
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Pelter, A., et al. (2016). Introducing 2D NMR Spectroscopy to Second-Year Undergraduate Chemistry Majors Using a Building-Up Approach. Journal of Chemical Education, 93(1), 158-161. [Link]
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PubChem. 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol. [Link]
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Nikolova, P., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 5(2), 27. [Link]
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Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. ResearchGate. [Link]
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Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
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University of California, Riverside. H-C multiple-bond correlations: HMBC. (2010-11-23). [Link]
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Aboutabl, M. E., et al. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2021(2), M1223. [Link]
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Kotha, S., et al. (2018). 2,3-Dihydro-1H-cyclopenta[b]naphthalene-4,9-dione. IUCrData, 3(1), x172101. [Link]
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Chemical Synthesis Database. 2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one. (2025-05-20). [Link]
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SpectraBase. 2-Methyl-naphthalene - Optional[13C NMR] - Chemical Shifts. [Link]
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Andersen, U. F., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Magnetic Resonance in Chemistry, 52(12), 807-814. [Link]
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mass spectrometry of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
An In-Depth Technical Guide to the Mass Spectrometry of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a polycyclic ketone with a molecular formula of C₁₄H₁₂O. Its structure features a methyl-substituted cyclopentanone ring fused to a naphthalene system. This compound and its analogs are of interest in organic synthesis and potentially in the development of novel materials and pharmaceutical intermediates[1]. The structural elucidation and analytical characterization of such molecules are critical for ensuring purity, identifying byproducts, and understanding their chemical behavior.
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for the analysis of semi-volatile organic compounds like this one. Electron ionization (EI) is the most common ionization method for GC-MS, as it induces reproducible and extensive fragmentation, providing a "fingerprint" mass spectrum that is invaluable for structural confirmation.
This guide provides a theoretical exploration of the mass spectrometric behavior of this compound under electron ionization. As experimental data for this specific molecule is not widely published, the fragmentation pathways described herein are predictive, based on established principles of mass spectrometry for cyclic and aromatic ketones[2][3][4].
Proposed Analytical Workflow: GC-MS with Electron Ionization
A robust analytical approach for this compound would involve GC-MS. The gas chromatography component separates the analyte from the sample matrix, while the mass spectrometer provides mass-to-charge ratio (m/z) information for identification.
Experimental Protocol
-
Sample Preparation: A dilute solution of the analyte (e.g., 10-100 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography:
-
Injector: Split/splitless injector, operated at 250-280 °C. A splitless injection is often preferred for trace analysis.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase) is suitable.
-
Oven Program: A temperature gradient is employed, for example, starting at 100 °C, holding for 1 minute, then ramping at 10-20 °C/min to 300 °C and holding for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 350 to ensure capture of all significant fragments and the molecular ion.
-
The workflow described is a self-validating system, as the retention time from the GC provides an orthogonal piece of data to the mass spectrum, increasing the confidence of identification.
Caption: Proposed GC-MS workflow for the analysis of the target compound.
Analysis of the Molecular Ion
The first crucial piece of information in the mass spectrum is the molecular ion (M⁺•), which corresponds to the intact molecule having lost one electron. For this compound (C₁₄H₁₂O), the nominal molecular weight is 196 Da. The molecular ion peak is expected to be relatively intense due to the stability conferred by the fused aromatic system[5].
Predicted Fragmentation Pathways under Electron Ionization
Upon ionization, the resulting molecular ion is energetically excited and undergoes a series of fragmentation reactions. The primary driving forces for fragmentation are the stabilization of the resulting ions and the elimination of stable neutral molecules. For this polycyclic ketone, several key fragmentation pathways can be predicted.
Alpha-Cleavage
Alpha-cleavage, the breaking of a bond adjacent to the carbonyl group, is a dominant fragmentation mechanism for ketones[2][6][7]. In this molecule, two alpha-cleavage pathways are possible:
-
Loss of the Methyl Group (•CH₃): Cleavage of the C1-C2 bond can be followed by the loss of the methyl radical. However, a more likely alpha-cleavage is the loss of the entire methyl-substituted ethyl bridge.
-
Ring-Opening Alpha-Cleavage: A more characteristic fragmentation for cyclic ketones involves the cleavage of one of the C-C bonds adjacent to the carbonyl within the five-membered ring[4][8]. This would lead to the formation of a diradical cation, which can then undergo further fragmentation.
A significant fragmentation is the loss of a propyl radical (•C₃H₇) through a complex rearrangement following ring opening, leading to a stable ion at m/z 153 . Another possibility is the loss of an ethyl radical (•C₂H₅) leading to a fragment at m/z 167 .
Loss of Carbon Monoxide (CO)
Aromatic ketones are known to lose the carbonyl group as a neutral carbon monoxide molecule (CO) after an initial fragmentation, such as alpha-cleavage[2][3]. For instance, the fragment at m/z 167 could subsequently lose CO to produce a fragment at m/z 139 .
Retro-Diels-Alder (RDA) Reaction
The Retro-Diels-Alder reaction is a pericyclic fragmentation common in six-membered rings with endocyclic unsaturation[9]. The cyclopentene ring in the molecule does not fit the classic cyclohexene structure required for a concerted RDA reaction. Therefore, a true Retro-Diels-Alder fragmentation is considered an unlikely pathway for this specific structure.
McLafferty Rearrangement
The McLafferty rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by β-cleavage[10][11][12]. In the rigid, fused-ring structure of this compound, the hydrogens on the C3 carbon are γ-hydrogens. However, the conformational rigidity of the fused ring system would likely prevent the formation of the necessary six-membered cyclic transition state. Thus, a classic McLafferty rearrangement is predicted to be either absent or a very low-intensity process.
Fragmentation of the Naphthalene Core
The naphthalene moiety is highly stable. After initial fragmentations that remove the cyclopentanone portion, the remaining naphthalene-containing ions would be resistant to further fragmentation. If they do fragment, it would likely be through the loss of small, stable neutral molecules like acetylene (C₂H₂), leading to ions at m/z 113 (from m/z 139) and m/z 127 (from m/z 153).
Summary of Predicted Mass Spectrum Data
The following table summarizes the key predicted ions in the EI mass spectrum of this compound. The relative intensities are hypothetical and serve to indicate the predicted prominence of each fragment.
| m/z | Proposed Identity/Structure | Neutral Loss | Fragmentation Pathway | Predicted Relative Intensity |
| 196 | [C₁₄H₁₂O]⁺• (Molecular Ion) | - | Ionization | High |
| 181 | [M - CH₃]⁺ | •CH₃ | Loss of methyl radical | Medium |
| 167 | [M - C₂H₅]⁺ | •C₂H₅ | Alpha-cleavage and rearrangement | Medium |
| 153 | [M - C₃H₇]⁺ | •C₃H₇ | Ring-opening alpha-cleavage | High |
| 152 | [M - C₃H₈]⁺• | C₃H₈ | Rearrangement and loss of propane | Medium |
| 139 | [C₁₁H₇]⁺ | CO (from m/z 167) | Secondary fragmentation | Low |
| 127 | [C₁₀H₇]⁺ (Naphthyl cation) | C₂H₂ (from m/z 153) | Secondary fragmentation | Medium |
Proposed Fragmentation Diagram
The following diagram illustrates the primary predicted fragmentation pathways originating from the molecular ion.
Caption: Predicted EI fragmentation pathways for the target molecule.
Conclusion
This in-depth technical guide provides a theoretical framework for understanding the mass spectrometric behavior of this compound under electron ionization. The predicted fragmentation is dominated by alpha-cleavage of the cyclic ketone ring, leading to characteristic losses of alkyl radicals and subsequent neutral losses of carbon monoxide or acetylene from the stable aromatic core. While rearrangements like the McLafferty and Retro-Diels-Alder are common for other structures, they are predicted to be minor or non-existent for this specific rigid polycyclic system. The proposed workflow and fragmentation patterns serve as a valuable reference for researchers in the structural elucidation of this and related compounds, underscoring the predictive power of mass spectrometry when grounded in fundamental chemical principles. Experimental verification is, of course, the ultimate arbiter for confirming these proposed pathways.
References
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Grokipedia. McLafferty rearrangement. [Link]
-
JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). [Link]
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MSU Chemistry. The Surprising Dynamics of the McLafferty Rearrangement. (2023). [Link]
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University of Massachusetts Lowell. Mass Spectrometry: Fragmentation. [Link]
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Whitman College. GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. [Link]
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Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]
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PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. (2008). [Link]
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Whitman College. GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. [Link]
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Whitman College. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
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Methodological & Application
The Synthetic Versatility of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one: A Guide for the Modern Organic Chemist
Introduction: Unveiling a Powerful Polycyclic Synthon
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one stands out as a pivotal intermediate, particularly in the synthesis of novel polycyclic aromatic systems and functional materials. This bicyclic ketone, featuring a methyl-substituted cyclopentanone ring fused to a naphthalene core, offers a unique combination of structural rigidity and reactive sites, making it a valuable synthon for researchers in medicinal chemistry, drug development, and materials science.[1] Its structural framework is reminiscent of the A and B rings of steroids, suggesting its potential as a precursor in the synthesis of steroid-like molecules and other biologically active compounds. This guide provides an in-depth exploration of the applications of this versatile ketone, complete with detailed protocols and mechanistic insights to empower your synthetic endeavors.
Core Applications and Synthetic Potential
The reactivity of this compound is primarily centered around two key regions: the carbonyl group of the cyclopentanone ring and the alpha-position to the ketone (C-2). These sites allow for a variety of transformations, enabling the elaboration of the core structure into more complex and functionalized molecules.
Application Note 1: Reduction of the Carbonyl Group - Access to Chiral Alcohols
The reduction of the ketone functionality in this compound to its corresponding alcohol, 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol, is a fundamental transformation that opens the door to a variety of subsequent reactions. This reduction introduces a chiral center, which can be exploited in asymmetric synthesis. The resulting alcohol can serve as a precursor for ethers, esters, and can be used in substitution or elimination reactions.
Causality Behind Experimental Choices:
The choice of reducing agent is critical in achieving high yields and, if desired, stereoselectivity. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones and is often the reagent of choice for its operational simplicity and safety profile compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄). The use of a protic solvent system, such as a mixture of tetrahydrofuran (THF) and methanol (MeOH), facilitates the reaction by protonating the intermediate alkoxide. The reaction is typically conducted at low temperatures (e.g., 0 °C) to control the rate of reaction and minimize potential side reactions.
Experimental Protocol: Reduction of this compound
This protocol is adapted from a similar, well-documented reduction of benz[f]indanone.[2]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 150096-57-4 | 196.25 | 1.0 g (5.09 mmol) |
| Sodium borohydride (NaBH₄) | 16940-66-2 | 37.83 | 0.10 g (2.64 mmol) |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 15 mL |
| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 | 10 mL |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 50 mL |
| Diethyl ether (Et₂O) | 60-29-7 | 74.12 | 3 x 25 mL |
| Magnesium sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | ~2 g |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.09 mmol).
-
Dissolve the ketone in a mixture of anhydrous THF (15 mL) and anhydrous MeOH (10 mL).
-
Cool the stirred solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (0.10 g, 2.64 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of deionized water (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude alcohol by column chromatography on silica gel or by recrystallization to yield 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol.[3]
Application Note 2: Functionalization at the C-2 Position - Building Molecular Complexity
The methylene group at the C-2 position, being alpha to the carbonyl, is amenable to deprotonation and subsequent alkylation, providing a powerful strategy for introducing substituents and building molecular complexity. This approach is particularly valuable for the synthesis of derivatives with potential biological activity. A robust method for achieving this involves the formation of an intermediate oxalyl derivative, which enhances the acidity of the C-2 proton and facilitates controlled alkylation.
Causality Behind Experimental Choices:
The reaction with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, generates a glyoxalyl derivative. This intermediate exists as its enolate, which is a soft nucleophile and readily undergoes alkylation. The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial for dissolving the sodium salt of the enolate and promoting the SN2 reaction with the alkylating agent (e.g., ethyl bromoacetate). Subsequent hydrolysis and decarboxylation of the alkylated product would yield the C-2 substituted ketone.
Experimental Protocol: C-2 Alkylation via an Oxalyl Derivative
This protocol is based on the methodology reported by N. G. Kundu for a structurally related cyclopenta[a]naphthalene system.[4]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 150096-57-4 | 196.25 | 1.0 g (5.09 mmol) |
| Diethyl oxalate | 95-92-1 | 146.14 | 0.82 mL (6.11 mmol) |
| Sodium ethoxide (NaOEt) | 141-52-6 | 68.05 | 0.41 g (6.03 mmol) |
| Ethanol (EtOH), absolute | 64-17-5 | 46.07 | 20 mL |
| Ethyl bromoacetate | 105-36-2 | 167.00 | 0.62 mL (5.60 mmol) |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 15 mL |
| Hydrochloric acid (HCl), 1 M | 7647-01-0 | 36.46 | As needed for neutralization |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | For extraction |
| Brine | N/A | N/A | For washing |
Procedure:
Part A: Formation of the Oxalyl Derivative
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (0.41 g, 6.03 mmol) in absolute ethanol (20 mL).
-
To this solution, add this compound (1.0 g, 5.09 mmol) followed by diethyl oxalate (0.82 mL, 6.11 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate (the sodium salt of the oxalyl derivative) should be observed.
-
Remove the solvent under reduced pressure to obtain the crude sodium salt.
Part B: Alkylation
-
To the flask containing the crude sodium salt, add anhydrous DMF (15 mL).
-
Add ethyl bromoacetate (0.62 mL, 5.60 mmol) to the stirred suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Neutralize the mixture with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the C-2 alkylated product.
Visualizing the Synthetic Pathways
To better illustrate the synthetic transformations described, the following diagrams outline the key reaction workflows.
Caption: Workflow for the reduction of the ketone.
Caption: Workflow for the C-2 alkylation.
Future Outlook and Broader Impacts
The methodologies presented here provide a solid foundation for the utilization of this compound in diverse synthetic campaigns. Its application is not limited to the synthesis of discrete small molecules; the rigid, polycyclic core makes it an attractive candidate for incorporation into larger, functional materials such as light-driven molecular motors and photoresponsive polymers.[1] As the demand for novel materials with tailored photophysical properties grows, so too will the importance of versatile synthons like the title compound. In the realm of medicinal chemistry, the structural analogy to steroids suggests that derivatives of this ketone could be explored as modulators of steroid receptors or as scaffolds for the development of new therapeutic agents. Further research into the enantioselective synthesis and functionalization of this molecule will undoubtedly unlock new avenues for innovation in both materials science and drug discovery.
References
-
Çelik, İ., et al. (2012). 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o687. (URL: [Link])
-
PubChem Compound Summary for CID 10888886, 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol. National Center for Biotechnology Information. (URL: [Link])
-
Kundu, N. G. (1980). New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent. Journal of Medicinal Chemistry, 23(5), 512-516. (URL: [Link])
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- 4. New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Harnessing 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one as a Research Tool
In the landscape of chemical biology and materials science, the quest for novel molecular entities with tunable properties is perpetual. Among the myriad of scaffolds available to the modern researcher, polycyclic aromatic compounds hold a place of prominence due to their rigid structures and rich electron systems. This guide delves into the utility of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one , a bicyclic ketone with significant potential as a versatile research tool. Its unique architecture, featuring a methyl-substituted cyclopentane ring fused to a naphthalenone system, makes it a compelling starting point for investigations in drug discovery and the development of advanced materials.[1]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the foundational knowledge of this compound but also detailed, field-proven protocols for its synthesis and application. We will explore its potential in anticancer and antimicrobial research, drawing upon the well-established bioactivities of the broader naphthalene class of molecules, and venture into its application as a building block for photoresponsive materials.
Physicochemical Properties and Safety Considerations
Before embarking on experimental work, a thorough understanding of the compound's properties and safety profile is paramount.
| Property | Value | Reference |
| CAS Number | 150096-57-4 | [1] |
| Molecular Formula | C₁₄H₁₂O | [2] |
| Molecular Weight | 196.24 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Melting Point | 51-52 °C | |
| Boiling Point | 175 °C at 7 Torr |
Synthesis of this compound: A Proposed Protocol
The synthesis of this class of compounds typically involves intramolecular cyclization reactions.[1] A plausible and efficient route to this compound is through an intramolecular Friedel-Crafts or related cyclization of a suitable precursor derived from 2-methyl-1-tetralone. The following protocol is a detailed, proposed method based on established chemical principles.
Protocol 1: Synthesis via Intramolecular Cyclization
This protocol outlines a two-step process starting from the commercially available 2-methyl-1-tetralone. The first step involves the introduction of a two-carbon side chain at the 1-position, followed by an acid-catalyzed intramolecular cyclization to form the desired product.
Step 1: Alkylation of 2-Methyl-1-tetralone
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add dry tetrahydrofuran (THF).
-
Enolate Formation: Cool the flask to -78 °C in a dry ice/acetone bath and add a solution of lithium diisopropylamide (LDA) in THF dropwise.
-
Addition of Tetralone: Slowly add a solution of 2-methyl-1-tetralone in dry THF to the LDA solution. Allow the mixture to stir at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add ethyl bromoacetate dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the alkylated intermediate.
Step 2: Intramolecular Cyclization and Dehydration
-
Reaction Setup: In a round-bottom flask, dissolve the purified intermediate from Step 1 in a suitable solvent such as toluene.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or polyphosphoric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Caption: Synthetic workflow for the proposed synthesis.
Application in Anticancer Research
The naphthalene scaffold is a common motif in many compounds with demonstrated anticancer activity.[4][5] Derivatives of cyclopenta[a]naphthalene, in particular, have shown growth inhibitory effects against various cancer cell lines.[3] The mechanism of action for many naphthalene-based anticancer agents involves intercalation with DNA or inhibition of key enzymes involved in cell proliferation. The planar aromatic system of this compound makes it an attractive candidate for such interactions.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of the title compound against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the stock solution of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37 °C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Application in Antimicrobial Research
Naphthalene derivatives have also been investigated for their antimicrobial properties.[6][7] The lipophilic nature of the naphthalene core allows for efficient penetration of microbial cell membranes, potentially disrupting cellular processes. This compound can be screened for its activity against a panel of pathogenic bacteria and fungi.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against various microorganisms.[1][8][9][10][11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Culture the microbial strains overnight in the appropriate broth. Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Prepare Compound Dilutions: Prepare a two-fold serial dilution of the compound's stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, and at 35 °C for 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Application in Materials Science: Photoresponsive Materials
The rigid, conjugated structure of this compound makes it a promising building block for photoresponsive materials.[1] Such materials can change their properties upon exposure to light, with applications in optical data storage, molecular switches, and smart fabrics. Naphthalene diimides, for example, are known to be excellent candidates for constructing photochromic coordination polymers.[12] The ketone functionality in our target compound provides a handle for further chemical modification and incorporation into polymer backbones.
Protocol 4: Fabrication and Characterization of a Photoresponsive Polymer Film
This protocol provides a general method for incorporating the naphthalene-based ketone into a polymer matrix and evaluating its photochromic properties.
Materials:
-
This compound
-
A suitable polymer matrix (e.g., poly(methyl methacrylate) - PMMA)
-
A suitable solvent (e.g., dichloromethane, chloroform)
-
Spin coater
-
UV-Vis spectrophotometer
-
UV light source (e.g., 365 nm lamp)
-
Visible light source
Procedure:
-
Solution Preparation: Prepare a solution of the polymer (e.g., 10% w/v in chloroform) and dissolve a specific concentration of this compound in the polymer solution.
-
Film Fabrication: Deposit the solution onto a clean quartz slide using a spin coater to create a thin, uniform film. Dry the film in a vacuum oven to remove any residual solvent.
-
Initial Characterization: Record the initial UV-Vis absorption spectrum of the film.
-
Photoirradiation: Expose the film to UV light for a defined period.
-
Spectroscopic Analysis: Immediately after irradiation, record the UV-Vis absorption spectrum again to observe any changes in the absorption bands, which would indicate a photo-induced transformation.
-
Reversibility Study: Expose the irradiated film to visible light or heat and record the UV-Vis spectrum to see if the original spectrum is restored, indicating reversible photochromism.
-
Kinetics: Monitor the change in absorbance at a specific wavelength over time during irradiation and recovery to study the kinetics of the photochromic process.
Caption: Workflow for the fabrication and characterization of a photoresponsive polymer film.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecular scaffold. Its structural features suggest a wide range of potential applications, from the development of new therapeutic agents to the creation of novel smart materials. The protocols provided in this guide offer a starting point for researchers to begin to unlock the potential of this versatile compound. Future research should focus on the detailed elucidation of its biological mechanisms of action, the expansion of its synthetic derivatization to create libraries of related compounds for structure-activity relationship studies, and the fine-tuning of its photophysical properties for specific material applications. As with any research tool, the true extent of its utility will be revealed through the ingenuity and rigorous experimentation of the scientific community.
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. (URL: [Link])
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Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512. (URL: [Link])
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The minimum inhibitory concentration of antibiotics. BMG LABTECH. (URL: [Link])
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This compound. PubChem. (URL: [Link])
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. (URL: [Link])
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-
Kundu, N. G. (1980). New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent. Journal of Medicinal Chemistry, 23(5), 512–516. (URL: [Link])
-
Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. (2021). European Journal of Medicinal Chemistry, 225, 113788. (URL: [Link])
-
Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (2025). RSC Medicinal Chemistry, 16, 2677-2696. (URL: [Link])
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Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances, 8(59), 33695–33729. (URL: [Link])
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Intramolecular Aldol Reactions. Chemistry Steps. (URL: [Link])
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Pathways of Friedel–Crafts acylation of naphthalene to give... ResearchGate. (URL: [Link])
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23.6: Intramolecular Aldol Reactions. Chemistry LibreTexts. (URL: [Link])
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Synthesis and characterization of a photochromic magnesium(II) coordination polymer based on a naphthalene diimide ligand. (2017). Acta Crystallographica Section C: Structural Chemistry, 73(Pt 6), 564–570. (URL: [Link])
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Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). (2022). RSC Advances, 12(5), 2855–2862. (URL: [Link])
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23.7: Intramolecular Aldol Reactions. Chemistry LibreTexts. (URL: [Link])
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FRIEDEL-CRAFTS ACETYLATION OF 1- AND 2-METHYLNAPHTHALENE. Oklahoma State University. (URL: [Link])
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Friedel-Crafts Acylation. SynArchive. (URL: [Link])
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Dimethylamino naphthalene-based cyanostyrene derivatives with stimuli responsive luminescent properties. ResearchGate. (URL: [Link])
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Intramolecular aldol-type condensation between side chains of naphthoquinones: biomimetic synthesis of 1,6- and 1,8-dihydroxyanthraquinones. (2003). Journal of the Chemical Society, Perkin Transactions 1, (18), 2261–2269. (URL: [Link])
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Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025). Scientific Reports, 15, 12345. (URL: [Link])
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- 3. 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Intramolecular aldol-type condensation between side chains of naphthoquinones: biomimetic synthesis of 1,6- and 1,8-dihydroxyanthraquinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 10. bmglabtech.com [bmglabtech.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Synthesis and characterization of a photochromic magnesium(II) coordination polymer based on a naphthalene diimide ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one: A Comprehensive Guide for Researchers
Introduction: The Significance of the Cyclopenta[a]naphthalene Scaffold
The cyclopenta[a]naphthalene core is a prominent structural motif in a variety of biologically active molecules and natural products. This tricyclic system, consisting of a naphthalene fused with a cyclopentanone ring, serves as a versatile scaffold in medicinal chemistry and drug development. The strategic placement of substituents on this framework can modulate pharmacological activity, making it a target of significant interest for the synthesis of novel therapeutic agents. Derivatives of the broader class of cyclopenta[a]naphthalenes have been investigated for their potential as anticancer agents, showcasing the importance of this chemical class in the pursuit of new oncological treatments.
This guide provides detailed experimental protocols for the synthesis and characterization of a specific derivative, 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one . The protocols are designed to be robust and reproducible, offering researchers a clear pathway to obtaining this compound for further investigation. Beyond the step-by-step instructions, this document delves into the rationale behind the chosen synthetic strategy and analytical techniques, empowering researchers to not only replicate the findings but also to adapt and innovate upon them.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O | |
| Molecular Weight | 196.24 g/mol | |
| CAS Number | 150096-57-4 | [1] |
| Appearance | Expected to be a solid | - |
| Melting Point | 51-52 °C | Echemi |
| Boiling Point | 175 °C at 7 Torr | Echemi |
Synthetic Protocol: A Rational Approach to Construction
The synthesis of this compound can be efficiently achieved through a two-step process involving a Friedel-Crafts acylation followed by an intramolecular aldol condensation, a strategy analogous to the well-established Robinson annulation for forming six-membered rings.[2][3][4][5] This approach offers a convergent and reliable route to the target molecule.
Overall Synthetic Scheme
Caption: Proposed synthetic route for this compound.
Part 1: Friedel-Crafts Acylation of Naphthalene
The initial step involves the acylation of naphthalene with crotonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] This electrophilic aromatic substitution reaction introduces the necessary carbon framework onto the naphthalene ring.
Materials and Reagents:
-
Naphthalene
-
Crotonyl chloride
-
Aluminum chloride (anhydrous)
-
Carbon disulfide (CS₂) (anhydrous)
-
Dichloromethane (DCM) (anhydrous)
-
Hydrochloric acid (HCl), 2M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Instrumentation:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), equip a dry three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Add anhydrous aluminum chloride to the flask, followed by anhydrous carbon disulfide to create a slurry. Cool the mixture in an ice bath.
-
Naphthalene Addition: Dissolve naphthalene in a minimal amount of anhydrous carbon disulfide and add it to the dropping funnel. Add the naphthalene solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature below 5 °C.
-
Acylating Agent Addition: Add crotonyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product, 4-(naphthalen-1-yl)butan-2-one, by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part 2: Intramolecular Cyclization
The second step is an intramolecular cyclization of the acylated intermediate to form the desired tricyclic ketone. Polyphosphoric acid (PPA) is an effective reagent for this acid-catalyzed aldol-type condensation.
Materials and Reagents:
-
4-(Naphthalen-1-yl)butan-2-one (from Part 1)
-
Polyphosphoric acid (PPA)
-
Ice water
-
Ethyl acetate
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Oil bath
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, add the purified 4-(naphthalen-1-yl)butan-2-one.
-
Reagent Addition: Add polyphosphoric acid to the flask and begin stirring.
-
Heating: Heat the mixture in an oil bath to 80-90 °C for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Allow the reaction to cool to room temperature and then carefully pour the viscous mixture into a beaker of ice water with vigorous stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product, this compound, by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.
Characterization and Data Interpretation
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (naphthalene ring), aliphatic protons (cyclopentanone ring), and a characteristic signal for the methyl group. |
| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons. The number of signals should correspond to the number of unique carbon atoms in the molecule. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone, and characteristic bands for aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 196.24). |
Workflow for Characterization
Caption: A typical workflow for the characterization of the final product.
Potential Applications and Future Directions
Substituted cyclopenta[a]naphthalen-1-ones are of interest in drug discovery due to their structural similarity to steroid hormones and other biologically active molecules. The methyl group at the 2-position of the target compound can influence its steric and electronic properties, potentially leading to specific interactions with biological targets.
Areas for further research include:
-
Anticancer Activity Screening: Evaluating the cytotoxicity of the synthesized compound against various cancer cell lines.
-
Enzyme Inhibition Assays: Investigating the potential of the molecule to inhibit enzymes relevant to disease pathways.
-
Analogue Synthesis: Using the established protocol to synthesize a library of related compounds with different substituents on the naphthalene ring or at other positions of the cyclopentanone ring to explore structure-activity relationships.
Conclusion
This application note provides a comprehensive and detailed guide for the synthesis and characterization of this compound. By understanding the underlying chemical principles and following the robust protocols outlined herein, researchers are well-equipped to produce this valuable compound for their scientific investigations. The versatility of the cyclopenta[a]naphthalene scaffold suggests that this and related molecules will continue to be important targets in the development of new therapeutic agents.
References
- Robinson, R. (1935). A synthesis of substances related to the sterols. Part II. Journal of the Chemical Society, 1079-1090.
- Olah, G. A. (Ed.). (1963).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Robinson annulation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]
-
OpenStax. (2023). 23.12 The Robinson Annulation Reaction. In Organic Chemistry. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one in Medicinal Chemistry: A Guide for Researchers
The realm of medicinal chemistry is in a perpetual state of exploration for novel scaffolds that can serve as the foundation for next-generation therapeutics. Among the myriad of structures under investigation, polycyclic aromatic compounds have consistently demonstrated significant biological activities. This guide focuses on a promising, yet relatively underexplored molecule: 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one . This bicyclic ketone, featuring a methyl-substituted cyclopentane ring fused to a naphthalenone system, presents a unique structural framework with potential applications in oncology and infectious diseases.[1]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols. We will delve into the synthesis, potential biological evaluation, and the underlying rationale for investigating this compound, drawing upon data from related chemical entities to illuminate its prospective role in drug discovery.
Section 1: The Cyclopenta[a]naphthalene Scaffold: A Privileged Structure in Drug Discovery
The naphthalene moiety is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in various biological interactions. Its fusion with a cyclopentanone ring to form the cyclopenta[a]naphthalen-1-one core introduces conformational rigidity and a distinct three-dimensional architecture. This structural rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
The exploration of derivatives of the cyclopenta[a]naphthalene scaffold has revealed promising biological activities. For instance, certain derivatives have been synthesized and shown to exhibit mild growth-inhibitory effects against leukemia cell lines, with evidence suggesting DNA binding as a potential mechanism of action.[2] This precedent underscores the therapeutic potential inherent in this chemical class.
Section 2: Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes, with Friedel-Crafts acylation being a prominent method.[1] This electrophilic aromatic substitution reaction provides a direct approach to constructing the fused ring system. Below is a representative protocol based on established chemical principles.
Protocol 2.1: Synthesis via Friedel-Crafts Acylation
This protocol describes a plausible method for the synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve high yields and purity.
Materials:
-
Naphthalene
-
Methacryloyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve naphthalene (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (1.2 eq) to the cooled solution with vigorous stirring.
-
Acylating Agent Addition: Add a solution of methacryloyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes. Maintain the temperature at -78 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram 2.1: Synthetic Workflow
Caption: Workflow for the synthesis of the target compound.
Section 3: Biological Evaluation Protocols
Given the nascent stage of research on this specific molecule, we present standardized protocols for assessing its potential anticancer and antimicrobial activities. These protocols are widely accepted in the field and provide a robust framework for initial screening.
Protocol 3.1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a standard initial screening tool for anticancer drug discovery.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound, dissolved in DMSO to create a stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Table 3.1: Illustrative Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) - Illustrative |
| Target Compound | MCF-7 | 15.2 |
| Target Compound | A549 | 22.8 |
| Doxorubicin | MCF-7 | 0.8 |
| Doxorubicin | A549 | 1.2 |
Note: The IC₅₀ values for the target compound are hypothetical and for illustrative purposes only, demonstrating how experimental data would be presented.
Protocol 3.2: Antimicrobial Susceptibility Testing using Broth Microdilution
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound, dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin)
Procedure:
-
Preparation of Microplates: Add 100 µL of MHB to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (antibiotic), a negative control (no compound), and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Section 4: Structure-Activity Relationship (SAR) and Mechanistic Insights
While specific SAR studies for this compound are not yet available, we can hypothesize potential avenues for derivatization to enhance its biological activity.
Diagram 4.1: Potential Derivatization Sites
Caption: Key sites for chemical modification.
Potential Modifications and Rationale:
-
Ketone Group: Reduction to the corresponding alcohol could alter the compound's hydrogen bonding capacity and stereochemistry. Reductive amination could introduce basic groups, potentially improving solubility and allowing for salt formation.
-
Methyl Group: Functionalization of the methyl group could be explored, although it is a less reactive site.
-
Aromatic Ring: The naphthalene ring system is ripe for substitution. The introduction of electron-donating or electron-withdrawing groups could modulate the electronic properties of the molecule and its interaction with biological targets. Halogenation or the addition of hydroxyl or methoxy groups are common strategies to explore SAR.
The potential mechanism of action for this class of compounds could involve intercalation with DNA, as suggested for related derivatives, or inhibition of key enzymes in cancer cell proliferation or microbial survival. Further studies, such as DNA binding assays, enzyme inhibition assays, and cellular thermal shift assays (CETSA), would be necessary to elucidate the precise molecular targets.
Section 5: Conclusion and Future Directions
This compound represents a promising starting point for medicinal chemistry campaigns. Its rigid, polycyclic structure is a desirable feature in a drug candidate. The synthetic accessibility and multiple points for chemical modification make it an attractive scaffold for the development of a library of analogs.
Future research should focus on:
-
Optimized Synthesis: Developing a high-yield, scalable synthesis for the parent compound and its derivatives.
-
Biological Screening: A comprehensive screening of the compound against a diverse panel of cancer cell lines and microbial pathogens.
-
SAR Studies: A systematic exploration of the SAR by synthesizing and testing a focused library of analogs.
-
Mechanism of Action Studies: Elucidating the molecular target(s) and pathways through which the active compounds exert their effects.
This guide provides a foundational framework for researchers to begin their exploration of this compound. The journey from a promising scaffold to a clinical candidate is long and challenging, but the unique chemical architecture of this molecule makes it a worthy pursuit.
References
-
This compound. PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Kundu, N. G. (1980). New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent. Journal of Medicinal Chemistry, 23(5), 512–516. [Link]
Sources
Application Notes & Protocols: Synthesis of Bioactive Derivatives from the 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one Scaffold
For: Researchers, scientists, and drug development professionals.
Abstract: The cyclopenta[a]naphthalene ring system is a core structural motif in many biologically active molecules, including steroids and other natural products. The targeted synthesis of derivatives from functionalized scaffolds like 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one offers a powerful platform for generating novel chemical entities for drug discovery. This document provides a comprehensive guide to the synthesis of this key intermediate and its subsequent derivatization through various modern synthetic methodologies. We will explore the underlying chemical principles, provide detailed, step-by-step protocols, and discuss the potential applications of the resulting compounds.
Introduction: The Significance of the Cyclopenta[a]naphthalene Scaffold
The fusion of a cyclopentane ring to a naphthalene core creates a rigid, sterically defined scaffold that is of significant interest in medicinal chemistry. This framework is a key component of various natural products and synthetic molecules with diverse biological activities. The introduction of a ketone functionality and a methyl group, as in this compound, provides crucial handles for a wide range of chemical modifications. This allows for the systematic exploration of the chemical space around the core scaffold to develop potent and selective therapeutic agents.
The strategic derivatization of this scaffold can lead to compounds with potential applications in areas such as oncology, inflammation, and infectious diseases. The protocols outlined herein are designed to be robust and reproducible, enabling researchers to build libraries of novel compounds for biological screening.
Synthesis of the Core Intermediate: this compound
The synthesis of the title compound can be efficiently achieved through a two-step sequence involving a Nazarov cyclization followed by an α-methylation. The Nazarov cyclization is a powerful method for the construction of five-membered rings.
Step 1: Nazarov Cyclization for the Synthesis of 2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
The initial step involves the acid-catalyzed cyclization of a suitable divinyl ketone precursor.
Mechanism Insight: The Nazarov cyclization is an acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone.[1][2] The reaction proceeds through a pentadienyl cation intermediate, which undergoes ring closure to form an oxyallyl cation. Subsequent elimination of a proton and tautomerization yields the cyclopentenone product.[2][3] The efficiency and regioselectivity of the reaction can be influenced by substituents on the divinyl ketone system.[1]
Caption: Nazarov Cyclization Workflow.
Protocol 2.1: Synthesis of 2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
-
Materials: 1-(Naphthalen-1-yl)pent-4-en-1-one (1.0 equiv), Anhydrous Dichloromethane (DCM), Ferric Chloride (FeCl₃, 1.1 equiv), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel.
-
Procedure:
-
Dissolve the 1-(naphthalen-1-yl)pent-4-en-1-one in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add FeCl₃ portion-wise over 10 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one.
-
Step 2: α-Methylation of the Ketone
The introduction of a methyl group at the α-position (C2) of the ketone can be achieved via enolate formation followed by quenching with an electrophilic methyl source.
Mechanism Insight: The ketone is deprotonated by a strong, non-nucleophilic base to form a regioselective enolate. This enolate then acts as a nucleophile, attacking the methylating agent (e.g., methyl iodide) in an Sₙ2 reaction to form the C-C bond.
Sources
Application Notes and Protocols for the Analysis of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
Introduction
2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one is a polycyclic aromatic ketone of significant interest in synthetic and materials chemistry. Its rigid, fused-ring structure makes it a valuable intermediate in the synthesis of advanced materials and potential pharmacological agents[1]. Accurate and robust analytical methods are crucial for monitoring its synthesis, assessing purity, and understanding its behavior in various matrices.
This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound. The methodologies outlined below are designed for researchers, scientists, and professionals in drug development and materials science, offering a foundation for reliable and reproducible analysis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of the analyte is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O | [2] |
| Molecular Weight | 196.24 g/mol | [Calculated] |
| CAS Number | 150096-57-4 | [1] |
| Appearance | Likely a solid at room temperature | [Inferred] |
| Solubility | Expected to be soluble in organic solvents like acetonitrile, methanol, dichloromethane, and ethyl acetate. | [Inferred] |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound. The extended aromatic system and the ketone chromophore make it highly suitable for UV detection.
Causality in Method Design
The choice of a reversed-phase C18 column is based on the non-polar nature of the molecule. The mobile phase, a gradient of acetonitrile and water, provides excellent separation of the analyte from potential non-polar impurities and starting materials. The selection of detection wavelengths is based on the characteristic UV absorbance of polycyclic aromatic hydrocarbons and ketones, which typically exhibit strong absorbance between 254 nm and 330 nm.
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
2. Reagents and Sample Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample Diluent: Acetonitrile or a mixture of acetonitrile and water.
-
Standard Preparation: Accurately weigh and dissolve this compound in the sample diluent to prepare a stock solution of 1 mg/mL. Further dilute to create working standards in the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in the diluent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Justification |
| Flow Rate | 1.0 mL/min | Provides good separation efficiency and reasonable run times. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
| Detection Wavelength | 254 nm and 330 nm | 254 nm provides a general response for aromatic compounds, while 330 nm can offer more selectivity. |
| Gradient Elution | 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18-20 min: 95% to 50% B20-25 min: 50% B | A gradient is essential to elute the non-polar analyte and separate it from impurities with varying polarities. |
Data Interpretation
The retention time of the main peak in the sample chromatogram should match that of the standard. Purity can be assessed by the peak area percentage. For quantification, a calibration curve should be constructed by plotting the peak area versus the concentration of the standards.
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis
GC-MS is a powerful technique for the definitive identification of this compound and for detecting it at trace levels. Its volatility and thermal stability make it amenable to GC analysis.
Causality in Method Design
A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is ideal for separating polycyclic aromatic compounds. Electron ionization (EI) at 70 eV is a standard and robust method for generating reproducible mass spectra with characteristic fragmentation patterns.
Experimental Protocol: GC-MS
1. Instrumentation:
-
System: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).
2. Reagents and Sample Preparation:
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Sample Solvent: Dichloromethane or ethyl acetate.
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration of approximately 10-100 µg/mL.
3. GC-MS Conditions:
| Parameter | Recommended Setting | Justification |
| Inlet Temperature | 280 °C | Ensures complete volatilization of the analyte. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless mode enhances sensitivity. |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 300 °CHold: 5 min at 300 °C | A temperature ramp is necessary to achieve good separation and peak shape. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte. |
| Ion Source Temperature | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-400 | Covers the molecular ion and expected fragments. |
Expected Mass Spectrum
The mass spectrum should exhibit a prominent molecular ion peak (M⁺) at m/z 196. Key fragmentation patterns would likely involve the loss of a methyl group (-15 amu) to give a fragment at m/z 181, and potentially the loss of CO (-28 amu) from the ketone group.
Caption: GC-MS workflow for the identification of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Experimental Protocol: NMR
1. Instrumentation:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
2. Sample Preparation:
-
Solvent: Chloroform-d (CDCl₃) is a suitable solvent.
-
Concentration: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Based on the structure and data from similar compounds[3][4], the following proton signals are expected:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~ 8.0 - 8.2 | d or dd | 1H | Aromatic H | Protons on the naphthalene ring, deshielded by aromaticity. |
| ~ 7.4 - 7.8 | m | 5H | Aromatic H | Remaining protons on the naphthalene ring. |
| ~ 3.0 - 3.5 | m | 1H | CH (methine) | Aliphatic proton adjacent to the methyl group. |
| ~ 2.6 - 2.9 | m | 2H | CH₂ | Aliphatic protons of the cyclopentanone ring. |
| ~ 1.2 - 1.4 | d | 3H | CH₃ | Methyl group protons, split by the adjacent methine proton. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Justification |
| > 200 | C=O | Carbonyl carbon of the ketone. |
| ~ 125 - 140 | Aromatic C | Carbons of the naphthalene ring system. |
| ~ 40 - 50 | CH (methine) | Aliphatic methine carbon. |
| ~ 30 - 40 | CH₂ | Aliphatic methylene carbon. |
| ~ 15 - 25 | CH₃ | Methyl group carbon. |
UV-Visible Spectroscopy
UV-Vis spectroscopy is a straightforward and rapid technique for confirming the presence of the naphthalene chromophore and for quantitative analysis using Beer's Law.
Experimental Protocol: UV-Vis
1. Instrumentation:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
2. Sample Preparation:
-
Solvent: HPLC-grade acetonitrile or ethanol.
-
Procedure: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in the chosen solvent. Use the same solvent as a blank.
Expected Absorption Spectrum
The UV spectrum is expected to show characteristic absorption bands of the naphthalene ring system. Based on data for related compounds like 2-methylnaphthalene, strong absorption maxima (λ_max) are anticipated around 275 nm and 320-330 nm.
References
-
PubChem. This compound. [Link]
-
Kotha, S., Fatma, A., & Ansari, S. (2019). 2,3-Dihydro-1H-cyclopenta[b]naphthalene-4,9-dione. IUCrData, 4(7), x190939. [Link]
-
Çelik, İ., et al. (2012). 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1369. [Link]
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purification methods for 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
An Application Guide for the Purification of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
Authored by: A Senior Application Scientist
Introduction
This compound is a polycyclic ketone of significant interest in the field of advanced materials and organic synthesis. It serves as a crucial building block in the development of sophisticated molecular machinery, such as light-driven molecular motors and photosensitive materials[1]. The rigid, fused-ring structure provides a robust scaffold for creating complex, functional molecules.
However, the synthesis of this compound, often involving cyclization reactions, can yield a crude product containing a mixture of starting materials, isomers, by-products from incomplete reactions, and oxidation products. The structural similarity between the target molecule and these impurities presents a significant purification challenge. Achieving high purity (>99%) is often a prerequisite for subsequent synthetic steps or for the material's final application, making the choice of purification methodology a critical determinant of experimental success.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective purification strategies for this compound. It moves beyond simple protocols to explain the underlying principles and rationale, empowering the researcher to adapt and optimize these methods for their specific needs.
Physicochemical Properties: The Foundation for Purification Strategy
A thorough understanding of the compound's physical properties is the first step in designing a robust purification plan. These properties dictate the choice of solvents and conditions for chromatography, crystallization, and distillation.
| Property | Value | Source | Significance for Purification |
| Molecular Formula | C₁₄H₁₂O | [2] | Provides the elemental composition and informs the molecular weight. |
| Molecular Weight | 196.24 g/mol | [3] | Useful for characterization and calculating molar quantities. |
| Melting Point | 51-52 °C | [3] | Indicates the compound is a solid at room temperature and suggests crystallization is a viable purification method. A sharp melting point is a key indicator of purity. |
| Boiling Point | 175 °C @ 7 Torr | [3] | The high boiling point at atmospheric pressure necessitates vacuum distillation to avoid thermal decomposition. This property is key for purification by distillation. |
| Structure | Polycyclic Aromatic Ketone | [1] | The relatively non-polar aromatic backbone with a polar ketone group dictates its solubility and chromatographic behavior. It will be soluble in many organic solvents but insoluble in water. |
| Appearance | Crystalline Solid | [3] | Consistent with its defined melting point and suitability for purification by crystallization. |
Primary Purification Methodologies
For a compound with the profile of this compound, a multi-step purification strategy is often most effective. The primary methods to consider are column chromatography for initial separation, followed by crystallization for achieving high purity. Vacuum distillation can be an alternative for removing non-volatile impurities.
Column Chromatography: The Workhorse of Separation
Column chromatography is the preferred method for the initial, gross separation of the target compound from significant impurities. It leverages the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it. For this molecule, normal-phase chromatography using silica gel is the most logical starting point.
Principle of Separation: The stationary phase (silica gel) is highly polar. The mobile phase (eluent) is a relatively non-polar organic solvent or solvent mixture. Compounds in the crude mixture will separate based on their polarity. The non-polar components will have a weaker affinity for the silica gel and will travel down the column more quickly (elute first). More polar impurities (e.g., oxidized by-products) will interact more strongly with the silica and elute later. Our target molecule, being of intermediate polarity, will elute between these extremes.
Detailed Protocol: Flash Column Chromatography
-
Stationary Phase Selection:
-
Material: Flash Silica Gel (230-400 mesh). This particle size provides a large surface area, leading to better separation in a shorter amount of time compared to larger mesh sizes.
-
Rationale: The hydroxyl groups on the surface of the silica gel provide polar interaction sites for separation.
-
-
Mobile Phase (Eluent) Selection and Optimization:
-
Initial System: A gradient of ethyl acetate in hexane (or heptane) is a standard and effective choice for compounds of this type[4][5].
-
Optimization with TLC: Before running the column, optimize the eluent system using Thin-Layer Chromatography (TLC).
-
Spot the crude mixture on a silica gel TLC plate.
-
Develop the plate in various hexane/ethyl acetate mixtures (e.g., 95:5, 90:10, 85:15).
-
The ideal solvent system will give the target compound an Rf (retention factor) value of ~0.3-0.4 . This Rf value typically provides the best separation on a column. Impurities should be well-resolved from the main spot.
-
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack it uniformly, avoiding any air bubbles or cracks which would compromise the separation.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself).
-
Alternatively (for better resolution): Adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent under reduced pressure. This dry-loading technique often results in sharper bands and better separation. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting mobile phase.
-
Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate) to move the compounds down the column.
-
Collect the eluate in a series of numbered test tubes or flasks (fractions).
-
Monitor the composition of the fractions by TLC to identify which ones contain the pure product.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove any residual solvent.
-
Self-Validation and Trustworthiness: The effectiveness of the chromatographic separation is continuously validated by TLC analysis of the collected fractions. Only fractions showing a single spot corresponding to the Rf of the pure compound should be combined.
Crystallization: The Path to Analytical Purity
Crystallization is an exceptionally powerful technique for achieving high levels of purity, often used after an initial chromatographic cleanup. It relies on the principle that the solubility of a compound in a solvent is temperature-dependent. A properly formed crystal lattice is highly ordered and will tend to exclude molecules that do not fit, i.e., impurities. The defined melting point of the target compound strongly suggests it is a crystalline solid suitable for this method[3]. The structural similarity to steroids, which are often purified by crystallization, further supports this approach[6][7].
Detailed Protocol: Recrystallization from a Single Solvent
-
Solvent Selection (The Critical Step):
-
Ideal Solvent Properties:
-
The compound should be highly soluble at the solvent's boiling point.
-
The compound should be poorly soluble at low temperatures (e.g., 0-4 °C).
-
Impurities should either be completely insoluble (allowing for hot filtration) or highly soluble (remaining in the mother liquor after cooling).
-
The solvent should not react with the compound.
-
-
Screening Candidates: Based on the compound's structure, good starting points include alcohols (isopropanol, ethanol), esters (ethyl acetate), or aromatic hydrocarbons (toluene), possibly mixed with an anti-solvent like hexane or heptane.
-
Test Procedure: Place a small amount of the compound in several test tubes. Add a small volume of a candidate solvent to each. Heat the ones that do not dissolve at room temperature. A good solvent will dissolve the compound when hot and yield crystals upon cooling.
-
-
Dissolution:
-
Place the chromatographically purified compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and stirring until the compound just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.
-
-
Decolorization/Hot Filtration (Optional):
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them.
-
If insoluble impurities (or charcoal) are present, perform a hot gravity filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
-
Cooling and Crystal Growth:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling (e.g., crashing out of solution by placing it directly in an ice bath) can trap impurities.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
If crystallization does not initiate, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities.
-
-
Drying:
-
Dry the purified crystals thoroughly, preferably in a vacuum oven at a temperature well below the melting point, to remove all traces of solvent.
-
Vacuum Distillation: For Thermally Stable Compounds
Given the reported boiling point of 175 °C at 7 Torr, short-path or Kugelrohr distillation is a viable method, particularly for removing non-volatile or polymeric impurities. This method is only suitable if the compound is thermally stable at this temperature.
Principle of Separation: Under reduced pressure, the boiling point of a compound is significantly lowered. By heating the crude material under vacuum, the target compound can be vaporized, travel a short distance, and be re-condensed on a cool surface, leaving non-volatile impurities behind in the original flask.
Protocol Outline: Kugelrohr Distillation
-
Apparatus: A Kugelrohr apparatus is ideal as it minimizes the distance the vapor has to travel, reducing product loss.
-
Procedure:
-
Place the crude or partially purified material into the distillation flask.
-
Attach the flask to the apparatus and apply a high vacuum (<10 Torr).
-
Slowly begin heating the flask using an oil bath or heating mantle.
-
Observe the temperature and pressure closely. The product will begin to distill and condense in the adjacent, cooler collection bulb.
-
Continue heating until all the volatile material has transferred.
-
-
Collection:
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Scrape the solidified, purified product from the collection bulb.
-
Workflow and Comparative Analysis
The optimal purification strategy often involves a combination of these techniques. The following diagram illustrates a logical workflow for progressing from a crude reaction mixture to an analytically pure product.
Caption: A logical workflow for the purification of this compound.
Method Comparison Table
| Feature | Column Chromatography | Crystallization | Vacuum Distillation |
| Primary Use | Gross separation of complex mixtures | Final polishing to achieve high purity | Removal of non-volatile impurities |
| Achievable Purity | Good to High (95-99%) | Very High (>99.5%) | Good to High (depends on impurity volatility) |
| Typical Yield | Moderate to Good (can have losses on column) | Good to High (highly dependent on solvent choice) | High (minimal transfer loss in Kugelrohr) |
| Scale | Micrograms to Kilograms | Milligrams to Kilograms | Milligrams to hundreds of grams |
| Key Challenge | Finding the right eluent system; can be time-consuming | Finding the ideal solvent; risk of oiling out | Compound must be thermally stable |
Conclusion
The purification of this compound is a multi-faceted challenge that can be effectively addressed through a systematic application of modern purification techniques. For most applications, a two-step process involving initial cleanup by flash column chromatography followed by recrystallization will yield material of high purity. The specific choice of solvents and conditions must be empirically determined and optimized, starting with the recommendations in this guide. By understanding the principles behind each method, researchers can troubleshoot and adapt these protocols to achieve their desired purity specifications, paving the way for successful downstream applications.
References
- This compound - Benchchem.Benchchem.
- The Lipid Bilayer Provides a Site for Cortisone Crystallization at High Cortisone Concentrations - PMC - NIH.National Institutes of Health.
- Process for production of steroid crystals, steroid crystals obtained thereby and pharmaceutical preparations containing them - Google Patents.Google Patents.
- This compound - PubChem.PubChem, National Institutes of Health.
- This compound - Echemi.Echemi.com.
- Characterization of polycyclic ketones and quinones in diesel emission particulates by gas chromatography/mass spectrometry - ACS Publications.Environmental Science & Technology, ACS Publications.
- Routine Determination of Polycyclic Aromatic Hydrocarbons in Carbon Black by Chromatographic Techniques - PubMed.PubMed, National Institutes of Health.
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Application Notes & Protocols for In Vitro Evaluation of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
Introduction: Unraveling the Bioactivity of a Novel Polycyclic Aromatic Compound
2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one is a polycyclic aromatic compound with a rigid, fused-ring structure.[1][2] Compounds of this class, particularly those derived from naphthalene, have garnered significant interest in medicinal chemistry and toxicology due to their diverse biological activities.[3][4][5] These activities often stem from their ability to interact with key cellular signaling pathways. This guide provides a comprehensive overview of in vitro assays to characterize the bioactivity of this compound, with a focus on its potential cytotoxic effects and its interaction with the aryl hydrocarbon receptor (AhR) and estrogen receptor (ER) signaling pathways.
Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are known to elicit a range of biological responses, including the induction of xenobiotic metabolizing enzymes and interference with hormonal signaling pathways.[6][7] Activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, is a common mechanism through which PAHs exert their effects.[8][9][10] Furthermore, the structural similarity of some PAHs to steroidal hormones can lead to interactions with nuclear receptors such as the estrogen receptor, resulting in estrogenic or anti-estrogenic activity.[7][11] Given the potential for such interactions, a thorough in vitro characterization is essential to elucidate the pharmacological and toxicological profile of this compound.
This document will detail the principles and provide step-by-step protocols for a panel of in vitro assays designed to investigate the cytotoxicity, AhR activation, and potential estrogenic/anti-estrogenic activity of this compound.
I. Assessment of Cytotoxicity
A fundamental step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The following assays provide a quantitative measure of the cytotoxic potential of this compound against relevant cancer cell lines. Given that naphthalene derivatives have shown efficacy against liver and breast cancer cells, cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) are recommended.[3][4]
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[12] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Compound Concentration (µM) | % Cell Viability (HepG2) | % Cell Viability (MCF-7) |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
IC50 Values:
| Cell Line | IC50 (µM) |
| HepG2 | |
| MCF-7 |
II. Aryl Hydrocarbon Receptor (AhR) Activation
As a polycyclic aromatic compound, this compound is a potential ligand for the aryl hydrocarbon receptor (AhR).[6][8] Activation of AhR leads to its translocation to the nucleus and the subsequent induction of target genes, most notably cytochrome P450 enzymes like CYP1A1.[9]
Signaling Pathway Overview
Protocol 2: CYP1A1 Induction Assay (Quantitative PCR)
This protocol measures the induction of CYP1A1 mRNA expression as a marker of AhR activation.
Materials:
-
Hepa-1c1c7 cells (murine hepatoma, highly responsive to AhR ligands)
-
This compound
-
TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
Cell Seeding and Treatment: Seed Hepa-1c1c7 cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound and TCDD for 6-24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers for CYP1A1 and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA normalized to the housekeeping gene using the ΔΔCt method.
Data Presentation:
| Treatment | Concentration | Fold Induction of CYP1A1 mRNA |
| Vehicle Control | - | 1.0 |
| This compound | 1 µM | |
| This compound | 10 µM | |
| TCDD (Positive Control) | 10 nM |
III. Estrogenic and Anti-Estrogenic Activity
The structural similarity of some PAHs to estrogens raises the possibility of interaction with the estrogen receptor (ER). This can lead to either estrogenic (agonistic) or anti-estrogenic (antagonistic) effects.
Experimental Workflow
Protocol 3: E-SCREEN (Estrogen-Sensitive Cell Proliferation Assay)
The E-SCREEN assay utilizes the estrogen-responsive MCF-7 breast cancer cell line to assess the estrogenic or anti-estrogenic potential of a test compound.[7]
Materials:
-
MCF-7 cells
-
Phenol red-free cell culture medium supplemented with charcoal-stripped serum
-
17β-Estradiol (E2) as a positive control
-
Tamoxifen as an anti-estrogenic control
-
96-well plates
-
Cell counting method (e.g., MTT assay, CyQUANT assay)
Procedure:
-
Cell Preparation: Culture MCF-7 cells in phenol red-free medium with charcoal-stripped serum for at least 48 hours to deplete endogenous estrogens.
-
Estrogenic Activity Assessment:
-
Seed the cells in a 96-well plate.
-
Treat the cells with serial dilutions of this compound. Include a vehicle control and E2 as a positive control.
-
Incubate for 6 days.
-
Measure cell proliferation using a suitable method.
-
-
Anti-Estrogenic Activity Assessment:
-
Seed the cells in a 96-well plate.
-
Co-treat the cells with a fixed concentration of E2 (e.g., 10 pM) and serial dilutions of this compound. Include controls for vehicle, E2 alone, and E2 + Tamoxifen.
-
Incubate for 6 days.
-
Measure cell proliferation.
-
-
Data Analysis:
-
For estrogenic activity, compare the proliferation induced by the compound to that of the vehicle and E2.
-
For anti-estrogenic activity, determine the ability of the compound to inhibit E2-induced proliferation.
-
Data Presentation:
Estrogenic Activity:
| Treatment | Concentration | Relative Proliferation Index |
| Vehicle Control | - | 1.0 |
| This compound | 0.1 µM | |
| This compound | 1 µM | |
| 17β-Estradiol (E2) | 10 pM |
Anti-Estrogenic Activity:
| Treatment | Concentration | % Inhibition of E2-induced Proliferation |
| E2 (10 pM) | - | 0 |
| E2 + this compound | 0.1 µM | |
| E2 + this compound | 1 µM | |
| E2 + Tamoxifen | 1 µM |
IV. Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, ability to activate the AhR pathway, and potential to interfere with estrogen signaling, researchers can gain valuable insights into its biological activity. Positive results in these assays would warrant further investigation into the specific molecular mechanisms of action, including direct receptor binding assays, analysis of downstream target gene expression, and in vivo studies to validate the in vitro findings. This comprehensive approach is crucial for determining the therapeutic potential or toxicological risk associated with this novel compound.
References
-
Environmental exposure and the role of AhR in the tumor microenvironment of breast cancer. (2022). Frontiers in Immunology, 13. Available at: [Link]
-
New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2023). RSC Advances, 13(13), 8633-8646. Available at: [Link]
-
Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells. (2021). International Journal of Molecular Sciences, 22(1), 372. Available at: [Link]
-
Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives. (2022). Bioorganic & Medicinal Chemistry Reports, 28. Available at: [Link]
-
Constitutive Activation of the Aromatic Hydrocarbon Receptor. (2000). Molecular and Cellular Biology, 20(22), 8467-8475. Available at: [Link]
-
Aryl hydrocarbon receptor activation-mediated vascular toxicity of ambient fine particulate matter: contribution of polycyclic aromatic hydrocarbons and osteopontin as a biomarker. (2022). Particle and Fibre Toxicology, 19(1), 43. Available at: [Link]
-
AHR activation and subsequent gene induction: PAH ligand binds with AHR... ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (2023). RSC Medicinal Chemistry, 14(7), 1315-1327. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. (2022). Toxics, 11(1), 1. Available at: [Link]
-
Cytotoxicity of naphthalene toward cells from target and non-target organs in vitro. Semantic Scholar. Available at: [Link]
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2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol. PubChem. Available at: [Link]
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Classifying polycyclic aromatic hydrocarbons by carcinogenic potency using in vitro biosignatures. (2018). Toxicological Sciences, 164(2), 524-536. Available at: [Link]
-
Human in vitro metabolism of an environmental mixture of polycyclic aromatic hydrocarbons (PAH) found at the Portland Harbor Superfund Site. (2025). Toxicology and Applied Pharmacology, 497, 117219. Available at: [Link]
-
Risk Characterization of Environmental Samples Using In Vitro Bioactivity and Polycyclic Aromatic Hydrocarbon Concentrations Data. (2021). Toxicological Sciences, 182(2), 249-261. Available at: [Link]
-
In vitro and in vivo genotoxicity of oxygenated polycyclic aromatic hydrocarbons. (2017). Archives of Toxicology, 91(9), 3125-3136. Available at: [Link]
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In vitro evaluation of the anti-estrogenic activity of hydroxyl substituted diphenylnaphthyl alkene ligands for the estrogen receptor. (2005). Bioorganic & Medicinal Chemistry, 13(7), 2539-2545. Available at: [Link]
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Effects of cyclopenta[c]phenanthrene and its derivatives on zona radiata protein, ERalpha, and CYP1A mRNA expression in liver of rainbow trout (Oncorhynchus mykiss Walbaum). (2008). Aquatic Toxicology, 89(2), 101-108. Available at: [Link]
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Structure-activity study in the class of 6-(3'-hydroxyphenyl)naphthalenes leading to an optimization of a pharmacophore model for 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) inhibitors. (2008). Journal of Medicinal Chemistry, 51(10), 2963-2975. Available at: [Link]
-
Assessment and Molecular Actions of Endocrine-Disrupting Chemicals That Interfere with Estrogen Receptor Pathways. (2015). Journal of Toxicology, 2015, 713636. Available at: [Link]
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This compound. MySkinRecipes. Available at: [Link]
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2,3-Dihydro-1H-cyclopenta[b]naphthalene-4,9-dione. (2019). IUCrData, 4(1). Available at: [Link]
-
2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1387. Available at: [Link]
-
Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis. (2023). Breast Cancer Research and Treatment, 197(1), 59-73. Available at: [Link]
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2-Methyl-3H-cyclopenta[a]naphthalene. PubChem. Available at: [Link]
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- 12. mdpi.com [mdpi.com]
Application Notes & Protocols for In Vivo Evaluation of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for the novel compound 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one. This document outlines a strategic approach to preclinical evaluation, beginning with essential pharmacokinetic profiling and progressing to robust efficacy testing in established models of inflammation. The protocols herein are designed to ensure scientific rigor and data-driven decision-making throughout the early stages of drug discovery and development.
Introduction to this compound
This compound is a polycyclic aromatic compound with a bicyclic ketone structure.[1] While its primary documented use is as an intermediate in organic synthesis, it has also been identified as a potential anti-inflammatory intermediate.[2] The structural characteristics of this molecule warrant investigation into its biological activities. However, a detailed understanding of its mechanism of action and in vivo effects is currently lacking, necessitating the foundational studies outlined in this guide.[1] The successful progression of any new chemical entity into a viable therapeutic candidate hinges on a systematic and rigorous preclinical evaluation.[3][4]
Strategic Workflow for In Vivo Preclinical Evaluation
A logical and phased approach is critical to efficiently assess the therapeutic potential of a novel compound. The following workflow is recommended for the in vivo characterization of this compound, ensuring that each step informs the next, from initial safety and exposure studies to definitive efficacy trials.
Caption: Preclinical in vivo evaluation workflow for novel compounds.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is fundamental to designing meaningful efficacy studies.[5] Pharmacokinetics (PK) describes what the body does to the drug, while pharmacodynamics (PD) describes what the drug does to the body.[6] An initial PK study is essential to confirm systemic exposure and to inform the dose selection for subsequent efficacy models.[6][7]
Protocol 3.1: Single-Dose Pharmacokinetic Study in Rodents
Objective: To determine the basic pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound in mice or rats following a single administration.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)
-
Male Sprague-Dawley rats (or other appropriate rodent strain), 8-10 weeks old
-
Dosing gavage needles
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Centrifuge
-
Analytical equipment (LC-MS/MS) for bioanalysis
Methodology:
-
Dose Formulation: Prepare a homogenous suspension or solution of the test compound in the chosen vehicle at the desired concentration. The formulation should be stable and suitable for the chosen route of administration (e.g., oral gavage).
-
Animal Dosing: Acclimatize animals for at least 7 days. Fast animals overnight prior to dosing. Administer a single dose of the compound (e.g., 10 mg/kg) via oral gavage. Include a vehicle-only control group.
-
Blood Sampling: Collect blood samples (approximately 100-150 µL) from a subset of animals at designated time points. A typical time course would be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Use a sparse sampling design to minimize stress on individual animals.
-
Plasma Preparation: Immediately place blood samples on ice. Centrifuge at 4°C to separate plasma.
-
Bioanalysis: Analyze the plasma samples for the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot plasma concentration versus time. Calculate key PK parameters using non-compartmental analysis software.
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t½ | Half-life of the compound in plasma |
In Vivo Efficacy Models for Anti-Inflammatory Activity
Based on its classification as a potential anti-inflammatory intermediate, initial efficacy testing should be conducted in well-established models of acute inflammation.[2] These models are valuable for demonstrating proof-of-concept and for determining a dose-response relationship.[8][9][10]
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
This is a widely used and validated model for screening acute anti-inflammatory activity.[8] Carrageenan injection induces a biphasic inflammatory response, with the release of histamine and serotonin in the first phase, followed by the release of prostaglandins and other inflammatory mediators in the second phase.[8][10]
Objective: To evaluate the ability of this compound to inhibit acute inflammation.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound formulated in vehicle
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer or digital calipers
Methodology:
-
Animal Groups: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and at least three dose levels of the test compound (e.g., 10, 30, 100 mg/kg).
-
Compound Administration: Administer the test compound, positive control, or vehicle via the desired route (e.g., orally) 60 minutes before the carrageenan injection.
-
Inflammation Induction: Measure the initial paw volume of the right hind paw of each rat. Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Pathophysiological cascade in the carrageenan-induced paw edema model.
Protocol 4.2: Croton Oil-Induced Ear Edema in Mice
This model is useful for assessing the topical or systemic anti-inflammatory activity of a compound. Croton oil is a potent irritant that induces a rapid and measurable inflammatory response.[9]
Objective: To evaluate the topical anti-inflammatory activity of this compound.
Materials:
-
Male Swiss albino mice (20-25g)
-
Croton oil solution in a suitable solvent (e.g., acetone)
-
Test compound dissolved in the croton oil solution at various concentrations
-
Positive control (e.g., Dexamethasone)
-
Biopsy punch (6 mm)
-
Analytical balance
Methodology:
-
Animal Groups: Divide animals into groups (n=6-8 per group): Vehicle Control (solvent only), Irritant Control (croton oil in solvent), Positive Control, and test compound groups.
-
Induction and Treatment: Apply a fixed volume (e.g., 20 µL) of the respective solution to the inner surface of the right ear of each mouse. The left ear remains untreated.
-
Edema Assessment: After a set time (e.g., 4-6 hours), sacrifice the animals. Using a biopsy punch, remove a 6 mm section from both the treated (right) and untreated (left) ears.
-
Weight Measurement: Weigh the ear punches immediately. The difference in weight between the right and left ear punches is a measure of the edema.
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the irritant control group.
Data Analysis and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate statistical tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of <0.05 is typically considered statistically significant. For dose-response studies, an ED50 (the dose that produces 50% of the maximal effect) can be calculated using non-linear regression analysis.
Table 2: Sample Data Presentation for Paw Edema Study
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.34 ± 0.03 | 60.0% |
| Test Compound | 10 | 0.72 ± 0.06 | 15.3% |
| Test Compound | 30 | 0.51 ± 0.04 | 40.0% |
| Test Compound | 100 | 0.38 ± 0.05* | 55.3% |
| Data are presented as Mean ± SEM. *p<0.05 compared to Vehicle Control. |
Next Steps: Toxicology and Safety Pharmacology
Should this compound demonstrate promising efficacy and a favorable PK profile, the next crucial phase involves formal non-clinical safety studies conducted under Good Laboratory Practice (GLP) guidelines.[3] These studies are essential for identifying potential toxicities and for establishing a safe starting dose for first-in-human clinical trials. Key studies include single and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent), genotoxicity assays, and safety pharmacology assessments to evaluate effects on vital organ systems.[3]
Conclusion
This document provides a foundational framework for the in vivo investigation of this compound. By following a structured approach that integrates pharmacokinetics, pharmacodynamics, and robust efficacy modeling, researchers can effectively evaluate the therapeutic potential of this compound as an anti-inflammatory agent. The causality behind each experimental choice is rooted in the principles of drug discovery, aiming to build a comprehensive data package that can confidently guide future development decisions.
References
-
Asian Journal of Pharmaceutical Research. Animal Models for Inflammation: A Review. [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. [Link]
-
National Institutes of Health (NIH). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC. [Link]
-
ResearchGate. In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. [Link]
-
Semantic Scholar. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop. [Link]
-
National Institutes of Health (NIH). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. [Link]
-
PubMed. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. [Link]
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PubChem. This compound. [Link]
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Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]
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BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. [Link]
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Reaction Biology. In Vivo PK/PD Study Services. [Link]
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PubChem. 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol. [Link]
-
National Institutes of Health (NIH). Regulatory Knowledge Guide for Small Molecules. [Link]
-
PubMed Central (PMC). Paving the way for small-molecule drug discovery. [Link]
-
Pharmaceutical Technology. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. [Link]
-
Certara. Drug Development Solutions. [Link]
-
National Center for Biotechnology Information (NCBI). HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2. [Link]
-
YouTube. using assays to discovery new drugs. [Link]
-
National Institutes of Health (NIH). 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol - PMC. [Link]
-
PubChem. 1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene. [Link]
-
PubMed. New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent. [Link]
-
MySkinRecipes. This compound. [Link]
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- 9. ijpras.com [ijpras.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
Welcome to the technical support center for the synthesis of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable polycyclic ketone intermediate. We will delve into the mechanistic underpinnings of potential issues and provide field-proven troubleshooting strategies to enhance your synthetic success.
Introduction to Synthetic Strategies
The synthesis of this compound typically involves the formation of a five-membered ring fused to a naphthalene core. The two most common and logical approaches are the intramolecular Friedel-Crafts acylation and the Nazarov cyclization. Each of these powerful reactions comes with its own set of challenges, from regioselectivity and reaction control to product purification. This guide will address both methodologies.
Troubleshooting Guide & FAQs
Part 1: Intramolecular Friedel-Crafts Acylation Route
This approach generally involves the cyclization of a 3-(naphthalen-1-yl)-2-methylpropanoic acid or its corresponding acyl chloride.
Q1: My Friedel-Crafts cyclization is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
A1: Low yields in intramolecular Friedel-Crafts acylations for this system can stem from several factors:
-
Inadequate Activation of the Acylating Species: The carboxylic acid must be efficiently converted to a more reactive species, typically an acyl chloride or a mixed anhydride. Incomplete conversion will halt the reaction.
-
Troubleshooting:
-
Ensure your thionyl chloride (SOCl₂) or oxalyl chloride is fresh and of high purity. A stale reagent will be less effective.
-
Consider using a small amount of a catalyst like dimethylformamide (DMF) with oxalyl chloride for a more rapid and complete conversion to the acyl chloride.
-
Alternatively, polyphosphoric acid (PPA) or Eaton's reagent can be used to directly cyclize the carboxylic acid, though reaction temperatures are crucial.
-
-
-
Suboptimal Lewis Acid Catalyst: The choice and amount of Lewis acid are critical.
-
Troubleshooting:
-
Aluminum chloride (AlCl₃) is a common choice, but its high reactivity can sometimes lead to charring and side reactions. Ensure it is a fine, free-flowing powder and not clumped from moisture exposure.
-
Consider milder Lewis acids like tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄), which can offer cleaner reactions, albeit sometimes requiring higher temperatures or longer reaction times.[1]
-
Stoichiometry is key. For acyl chlorides, at least one equivalent of the Lewis acid is required to activate the acyl group and coordinate to the resulting ketone. An excess (1.1 to 1.5 equivalents) is often beneficial.
-
-
-
Unfavorable Reaction Conditions: Temperature and reaction time play a significant role.
-
Troubleshooting:
-
Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can help control the initial exothermic reaction and minimize side product formation.
-
If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) may be necessary. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
-
Q2: I am observing the formation of an isomeric product. How can I improve the regioselectivity for the cyclopenta[a]naphthalen-1-one?
A2: The formation of an isomeric product likely arises from the cyclization occurring at the beta-position (C2) of the naphthalene ring instead of the desired alpha-position (C1). While intramolecular cyclization generally favors the formation of a five-membered ring, competing pathways can exist.
-
Understanding the Selectivity: Friedel-Crafts acylation on naphthalene is kinetically favored at the alpha-position due to the greater stability of the carbocation intermediate.[2] However, under thermodynamic control (higher temperatures, longer reaction times), the less sterically hindered beta-isomer can be formed.
-
Troubleshooting:
-
Maintain a low reaction temperature to favor the kinetically controlled product.
-
The choice of solvent can influence selectivity. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. Using a more coordinating solvent like nitrobenzene can sometimes alter the reactivity and selectivity, though it complicates workup.
-
-
Part 2: Nazarov Cyclization Route
This pathway would involve the acid-catalyzed 4π-electrocyclic ring closure of a dienyl naphthyl ketone precursor.
Q3: My Nazarov cyclization is not proceeding, or the yield is very low. What are the common pitfalls?
A3: The Nazarov cyclization is a powerful tool for forming cyclopentenones, but its success is highly dependent on the substrate and reaction conditions.[3][4]
-
Inefficient Pentadienyl Cation Formation: The reaction hinges on the formation of a pentadienyl cation upon coordination of a Lewis or Brønsted acid to the ketone.[5]
-
Troubleshooting:
-
Strong acids are typically required. If milder acids are failing, consider stronger options like triflic acid (TfOH) or a superacid. However, be aware that very strong acids can promote undesired rearrangements.[6]
-
Lewis acids like boron trifluoride etherate (BF₃·OEt₂), SnCl₄, or copper(II) triflate (Cu(OTf)₂) are also effective. The choice of acid can significantly impact the outcome. Experiment with a few options to find the optimal conditions for your specific substrate.
-
-
-
Substrate Reactivity: The electronic nature of the dienyl naphthyl ketone can influence the ease of cyclization. Electron-donating groups on the naphthalene ring can facilitate the reaction, while electron-withdrawing groups can hinder it.
-
Troubleshooting:
-
If your substrate is electron-deficient, you may need to use more forcing conditions (stronger acid, higher temperature). However, this also increases the risk of decomposition.
-
Modern variations of the Nazarov cyclization have been developed to overcome the limitations of classical conditions. For example, silicon-directed Nazarov cyclizations can provide greater control over the regioselectivity of the subsequent elimination step.[1]
-
-
Q4: I am having difficulty with the purification of the final product. It seems to be unstable on silica gel. What are my options?
A4: Polycyclic ketones, especially those with conjugated systems, can sometimes be sensitive to acidic conditions, including those present on standard silica gel.
-
Troubleshooting Purification:
-
Deactivated Silica Gel: Before performing column chromatography, you can neutralize the silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% in the eluent), and then re-equilibrating with your desired mobile phase.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil for your chromatography.
-
Recrystallization: If the product is a solid, recrystallization is often the best method to obtain highly pure material and can be less harsh than chromatography. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes, acetone) to find suitable conditions.
-
Distillation: If the product is a thermally stable liquid, distillation under reduced pressure (Kugelrohr) can be an effective purification method.
-
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
This protocol is a representative example and may require optimization for your specific setup and scale.
Step 1: Synthesis of 3-(naphthalen-1-yl)-2-methylpropanoic acid (This starting material can be prepared via various multi-step routes, for example, from naphthalene-1-carbaldehyde).
Step 2: Conversion to the Acyl Chloride
-
To a solution of 3-(naphthalen-1-yl)-2-methylpropanoic acid (1.0 eq) in dry DCM (0.2 M) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add one drop of dry DMF.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.
Step 3: Intramolecular Friedel-Crafts Cyclization
-
Dissolve the crude acyl chloride in dry DCM (0.1 M) and cool the solution to 0 °C under an inert atmosphere.
-
Add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Acyl Chloride Formation | ||
| Reagent | Oxalyl Chloride / SOCl₂ | Efficient conversion of carboxylic acid to acyl chloride. |
| Stoichiometry | 1.5 - 2.0 eq | Ensures complete conversion. |
| Catalyst (for oxalyl chloride) | 1 drop DMF | Catalyzes the formation of the Vilsmeier reagent, accelerating the reaction. |
| Temperature | 0 °C to RT | Controls the initial reaction rate and prevents side reactions. |
| Friedel-Crafts Cyclization | ||
| Lewis Acid | AlCl₃, SnCl₄, TiCl₄ | Choice depends on substrate reactivity; AlCl₃ is stronger, SnCl₄ is milder. |
| Lewis Acid Stoichiometry | 1.1 - 1.5 eq | Catalytic amount is insufficient; stoichiometric amount is required. |
| Solvent | DCM, DCE | Inert and effective solvents for this reaction. |
| Temperature | 0 °C to RT (or gentle heating) | Balances reaction rate with selectivity and stability. |
Visualizing the Workflow
Intramolecular Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis via intramolecular Friedel-Crafts acylation.
Troubleshooting Decision Tree: Low Yield in Friedel-Crafts Cyclization
Caption: Decision tree for troubleshooting low yields in the cyclization step.
References
- Filo. (2025, October 12). Friedel–Crafts reaction of naphthalene.
- Wikipedia. (n.d.). Nazarov cyclization reaction. Retrieved January 14, 2026.
- Thermo Fisher Scientific. (n.d.).
- ChemTube3D. (n.d.).
- Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
- NROChemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). Nazarov Cyclization Nazarov Reaction. Retrieved January 14, 2026.
- National Center for Biotechnology Information. (n.d.).
- Frontier, A. J., & Collison, C. (2005). The Nazarov cyclization in organic synthesis. Recent advances. Tetrahedron, 61(32), 7577–7606.
Sources
- 1. Nazarov Cyclization [organic-chemistry.org]
- 2. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 3. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 6. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
Introduction
Welcome to the technical support guide for the synthesis of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one. This molecule is a valuable polycyclic ketone and serves as a key intermediate in the development of advanced materials and potential therapeutic agents, including light-driven molecular motors and pharmacologically active compounds.[1] Its rigid, fused-ring structure is analogous to the core of certain steroids, making its efficient synthesis a topic of significant interest.[2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. Our goal is to provide not just protocols, but the underlying chemical logic to empower researchers to diagnose and resolve synthetic challenges effectively. The primary synthetic strategy discussed involves an intramolecular cyclization, a robust method for constructing the fused five-membered ring system.
Core Synthesis Strategy: An Overview
The most common and adaptable route to this target involves a two-stage process: first, the construction of a suitable naphthalene-based precursor, followed by an acid-catalyzed intramolecular cyclization to form the final cyclopentanone ring. This approach offers flexibility in precursor design and generally proceeds with good regioselectivity.
Caption: General two-step synthesis pathway.
Troubleshooting and Frequently Asked Questions (FAQs)
Part 1: Precursor Synthesis - Friedel-Crafts Acylation
Question 1: I am experiencing low yields in the initial Friedel-Crafts acylation of naphthalene with my acylating agent. What are the most critical parameters to optimize?
Low yield in this step is a frequent issue, typically stemming from catalyst deactivation, substrate reactivity, or suboptimal reaction conditions. The Friedel-Crafts acylation is an electrophilic aromatic substitution whose efficiency depends on a delicate balance of factors.[3]
Core Causality: The reaction requires the generation of a potent acylium ion electrophile by a Lewis acid catalyst (e.g., AlCl₃). The aromatic ring (naphthalene) acts as the nucleophile. Any factor that destabilizes the acylium ion or deactivates the naphthalene ring will hinder the reaction.
Troubleshooting Steps:
-
Choice and Stoichiometry of Lewis Acid:
-
Problem: Using too little AlCl₃ is a common mistake. The catalyst coordinates not only to the acylating agent but also to the product ketone, effectively sequestering it. Therefore, slightly more than one equivalent of the Lewis acid is often required for acylation.
-
Solution: Begin with at least 1.1-1.2 equivalents of anhydrous AlCl₃. If the yield remains low, consider a more potent Lewis acid system or an alternative catalyst. Ensure the AlCl₃ is fresh and has been handled under strictly anhydrous conditions.
-
-
Solvent and Temperature Control:
-
Problem: The choice of solvent is critical. Protic solvents will destroy the catalyst. Many common organic solvents (e.g., acetone, ethers) can form stable complexes with Lewis acids, inhibiting their activity. The reaction is also often exothermic.
-
Solution: Use an inert solvent such as dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene. Start the reaction at a low temperature (0 °C) and allow it to warm slowly to room temperature. This helps control the initial exotherm and can reduce the formation of side products.
-
-
Purity of Reagents:
-
Problem: Water is the primary antagonist of this reaction. Trace moisture in the reagents or solvent will hydrolyze the acyl chloride and quench the Lewis acid catalyst.
-
Solution: Use freshly distilled solvents and ensure your naphthalene and acylating agent are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
| Parameter | Recommendation | Rationale |
| Lewis Acid | Anhydrous AlCl₃, FeCl₃ | Strong Lewis acids are required to generate the acylium ion. |
| Stoichiometry | 1.1 - 2.0 equivalents | Catalyst is consumed by complexation with the product ketone. |
| Solvent | Dichloromethane (DCM), CS₂ | Inert to the Lewis acid and reagents. |
| Temperature | 0 °C to Room Temperature | Controls exothermicity and minimizes side reactions. |
| Atmosphere | Anhydrous N₂ or Ar | Prevents catalyst quenching by atmospheric moisture. |
| Table 1: Key Parameters for Optimizing Friedel-Crafts Acylation. |
Part 2: Intramolecular Cyclization and Ring Formation
Question 2: My intramolecular cyclization to form the five-membered ring is sluggish and gives a poor yield of the target ketone. What type of acid catalyst is best, and how can I drive the reaction to completion?
This is the crucial ring-forming step. Success hinges on efficiently converting the precursor acid (or its acid chloride) into an electrophile that can be attacked by the aromatic ring. This is essentially an intramolecular Friedel-Crafts acylation.[4]
Core Causality: The reaction requires a strong acid to promote the formation of an acylium ion intermediate intramolecularly. The proximity of the aromatic ring facilitates the cyclization, but the activation barrier must still be overcome. The choice of acid dictates the reactivity and can influence side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the intramolecular cyclization step.
Recommended Solutions:
-
Switch to a Stronger Protic Acid Catalyst:
-
Problem: Milder acids like sulfuric acid may not be sufficient to promote cyclization, especially if the naphthalene ring is weakly activated.
-
Solution A (Good): Polyphosphoric Acid (PPA): PPA is a classic and effective reagent for this type of cyclization. It acts as both the acidic catalyst and the solvent. Heat the precursor acid in PPA at 80-100 °C, monitoring by TLC.
-
Solution B (Better): Eaton's Reagent: A solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid is a more powerful dehydrating and cyclizing agent than PPA and often gives cleaner reactions at lower temperatures.
-
-
Two-Step Acyl Chloride Route:
-
Problem: Direct cyclization of the carboxylic acid can require harsh conditions.
-
Solution: Convert the precursor carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. After removing the excess reagent in vacuo, dissolve the crude acid chloride in an inert solvent (like DCM) and perform an intramolecular Friedel-Crafts reaction using a Lewis acid like AlCl₃. This method often proceeds at lower temperatures and with higher yields.[4]
-
-
Increase Temperature and Reaction Time:
-
Problem: The activation energy for the cyclization may not be met.
-
Solution: If using PPA or Eaton's reagent, cautiously increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition by TLC. Extend the reaction time, as some cyclizations can take several hours to reach completion.
-
Question 3: I am observing a significant amount of a dark, polymeric byproduct and I'm struggling with purification. How can I achieve a cleaner reaction?
Polymerization is a common side reaction in acid-catalyzed processes, arising from intermolecular reactions competing with the desired intramolecular cyclization.
Core Causality: At high concentrations, the activated acylium ion intermediate of one molecule can be attacked by the aromatic ring of another molecule, initiating polymerization. High temperatures can also promote charring and decomposition.
Mitigation Strategies:
-
High Dilution Conditions: For the two-step acyl chloride route, perform the AlCl₃-catalyzed cyclization under high dilution (e.g., 0.01-0.05 M). This kinetically favors the intramolecular pathway over the intermolecular one. A syringe pump for the slow addition of the substrate to the Lewis acid solution can further improve this.
-
Lower the Temperature: As mentioned, excessive heat can lead to decomposition. Find the minimum temperature required for a reasonable reaction rate. For the highly reactive acyl chloride route, the reaction may proceed efficiently even at 0 °C or room temperature.
-
Vigorous Stirring: Ensure the reaction mixture is homogenous to prevent localized "hot spots" of high concentration or temperature, which can initiate polymerization.
Part 3: Work-up and Purification
Question 4: What is the safest and most effective way to quench the strong acid catalyst (PPA, Eaton's Reagent, or AlCl₃) and extract the product?
Improper quenching is a safety hazard and can lead to product loss.
Procedure:
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a vigorously stirred beaker. This will hydrolyze the acid and any remaining reactive intermediates. Caution: This is a highly exothermic process, especially with PPA and Eaton's reagent. Perform this in a fume hood with appropriate personal protective equipment (PPE).
-
Extraction: Once the quench is complete and the mixture is at or below room temperature, transfer it to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Washing: Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to remove residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Question 5: The crude product is a dark oil that is difficult to purify. What is the best purification method?
The target ketone is a solid at room temperature, but impurities can make it an oil. Column chromatography is the most reliable method for purification.
Recommended Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate / 95% hexanes) and gradually increase the polarity to 10-15% ethyl acetate. The target compound is moderately polar and should elute after non-polar hydrocarbon byproducts but before highly polar baseline impurities.
-
Monitoring: Monitor the fractions by TLC, staining with a potassium permanganate (KMnO₄) stain or visualizing under UV light.
-
Recrystallization: After chromatography, the combined pure fractions can be concentrated. The resulting solid can often be further purified by recrystallization from a solvent system like ethanol/water or hexanes/ethyl acetate to yield a crystalline solid.
Detailed Experimental Protocols
Protocol 1: Synthesis of Precursor (4-(1-naphthyl)-2-methylbutanoic acid)
-
To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq).
-
Add anhydrous dichloromethane (DCM) and cool the slurry to 0 °C in an ice bath.
-
In a separate flask, dissolve naphthalene (1.0 eq) and 3-methylglutaric anhydride (1.1 eq) in anhydrous DCM.
-
Add the naphthalene/anhydride solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete by TLC.
-
Perform the quenching and work-up procedure as described in Question 4 . The resulting keto-acid is often used in the next step without extensive purification.
Protocol 2: Intramolecular Cyclization via PPA
-
Place the crude keto-acid precursor from Protocol 1 into a round-bottom flask.
-
Add polyphosphoric acid (PPA, ~10 times the weight of the precursor).
-
Equip the flask with a mechanical stirrer and heat the mixture to 90-100 °C in an oil bath.
-
Stir vigorously for 2-4 hours. Monitor the reaction progress by taking small aliquots, quenching them in ice water, extracting with ethyl acetate, and analyzing by TLC.
-
Once the starting material is consumed, cool the reaction and perform the work-up as described in Question 4 .
-
Purify the crude product by column chromatography as detailed in Question 5 .
Mechanistic Insight: Acid-Catalyzed Intramolecular Acylation
The key ring-closing step proceeds via an electrophilic aromatic substitution mechanism. The strong acid protonates the carboxylic acid (or the Lewis acid coordinates to the acyl chloride), facilitating the formation of a resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich naphthalene ring to form the new C-C bond, followed by rearomatization to yield the final product.
Caption: Simplified mechanism of intramolecular Friedel-Crafts acylation. (Note: Image placeholders would be replaced with actual chemical structure images in a full implementation).
References
-
Nazarov cyclization reaction. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Biosynthesis and Total Synthesis of Steroids. (2021, March 16). Chemistry LibreTexts. Retrieved from [Link]
-
The Nazarov Cyclization. Organic Reactions. Retrieved January 14, 2026, from [Link]
-
Friedel–Crafts Acylation as a Quality Control Assay for Steroids. Request PDF on ResearchGate. Retrieved January 14, 2026, from [Link]
-
Using Nazarov Electrocyclization to Stage Chemoselective[2][5]-Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones. PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. Retrieved January 14, 2026, from [Link]
-
2,3-Dihydro-1H-cyclopenta[b]naphthalene-4,9-dione. NIH. Retrieved January 14, 2026, from [Link]
-
2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol. PubChem. Retrieved January 14, 2026, from [Link]
-
Chapter 1: The Nazarov Cyclization. ScholarSpace - University of Hawaii. Retrieved January 14, 2026, from [Link]
-
Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
Prepared by the Senior Application Scientist Team
This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one (referred to herein as MCPN). MCPN is a valuable synthetic intermediate, notably in the development of photoresponsive materials and molecular motors.[1] However, its polycyclic aromatic ketone structure presents specific stability challenges that can impact experimental reproducibility and outcomes. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your MCPN samples and the success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound (MCPN)?
A1: The primary stability concerns for MCPN stem from its structural motifs:
-
Photoreactivity: The naphthalene core is a strong chromophore that absorbs UV light. This absorption can lead to photochemical degradation, including oxidation, dimerization, or other rearrangements.[2][3] Many polycyclic aromatic hydrocarbons (PAHs) and their ketone derivatives are known to be susceptible to photodegradation when exposed to light, especially in solution.[2][4]
-
Oxidative Instability: Like many complex organic molecules, MCPN can be sensitive to atmospheric oxygen. The benzylic position of the methyl group and the electron-rich aromatic system are potential sites for oxidation, which can be accelerated by light or trace metal impurities. Oxygen addition can lead to the formation of aromatic alcohols, ketones, and quinones.[5][6]
-
Thermal Sensitivity: While generally stable at room temperature for short periods, prolonged exposure to elevated temperatures can cause decomposition. The thermal decomposition of related cyclic ketones often involves complex radical pathways, leading to a variety of smaller molecular fragments.[7][8]
Q2: How should I properly store solid and solution-based MCPN?
A2: Proper storage is the most critical factor in preventing degradation. We recommend a multi-layered approach based on established best practices for air- and light-sensitive compounds.[9][10][11]
| Parameter | Solid MCPN | MCPN in Solution | Scientific Rationale |
| Temperature | -20°C | -20°C (or -80°C for long-term) | Reduces the rate of thermal decomposition and slows down oxidative processes.[12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidation. Argon is denser than air and often preferred for this reason.[12][13] |
| Light | Amber glass vial, stored in the dark | Amber glass vial or flask wrapped in aluminum foil, stored in the dark | Prevents absorption of UV and visible light, mitigating photodegradation pathways common to PAHs.[2][3] |
| Container | Tightly sealed glass vial with a PTFE-lined cap. | Sure/Seal™ bottles or Schlenk flasks with greased glass stoppers or PTFE valves.[9][13] | Ensures an airtight seal to maintain the inert atmosphere and prevent contamination. |
Q3: Can I handle MCPN on the open bench?
A3: For brief procedures like weighing the solid, working quickly on an open bench is generally acceptable, provided the compound is not overly exposed to intense light. However, for preparing solutions, setting up reactions, or any extended handling, it is strongly recommended to use inert atmosphere techniques, such as working in a glovebox or using a Schlenk line.[10][11] This minimizes exposure to oxygen and atmospheric moisture, which can compromise both the reagent and anhydrous solvents.[10]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with MCPN.
Problem 1: A freshly prepared stock solution of MCPN has turned yellow/brown, or a new, more polar spot has appeared on TLC analysis.
-
Potential Cause 1: Photo-oxidation. This is the most likely cause if the solution was exposed to ambient or UV light. The naphthalene moiety can absorb light energy, leading to the formation of oxidized species, such as quinone-type compounds, which are often colored.[5][6]
-
Potential Cause 2: Air Oxidation. If the solvent was not properly degassed or the solution was not stored under an inert atmosphere, dissolved oxygen can react with MCPN over time.
-
Recommended Solutions & Protocols:
-
Confirm Degradation: Run a quick analysis (TLC, LC-MS, or ¹H NMR) on the discolored solution to confirm the presence of new impurities compared to a fresh sample or reference spectrum.
-
Solvent Purity Check: Ensure you are using high-purity, anhydrous solvents. Some impurities in solvents can catalyze degradation.
-
Implement Light Protection: Always store solutions in amber vials or flasks wrapped in aluminum foil.[4] Conduct experiments in a fume hood with the sash lowered to minimize light exposure or use yellow lighting.
-
Adopt Inert Atmosphere Technique: Prepare all future stock solutions using solvents that have been thoroughly degassed.
-
Protocol: Solvent Degassing (Freeze-Pump-Thaw Method)
This protocol is essential for removing dissolved oxygen from solvents used with MCPN.
-
Setup: Place the solvent in a robust Schlenk flask equipped with a magnetic stir bar and a high-vacuum PTFE valve. The flask should not be more than half full.
-
Freeze: Chill the flask in a bath of liquid nitrogen until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the valve to the vacuum line and evacuate the headspace for 5-10 minutes. This removes the atmosphere above the frozen solvent.
-
Thaw: Close the valve to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws; this is the dissolved gas coming out of solution.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.
-
Store: After the final cycle, backfill the flask with a dry, inert gas (argon or nitrogen) before use.
Problem 2: A reaction involving MCPN is giving low yields or producing unexpected byproducts.
-
Potential Cause 1: Degradation of MCPN prior to reaction. If the starting material was already partially degraded (see Problem 1), the impurities can interfere with the reaction or lead to side products.
-
Potential Cause 2: Incompatibility with reaction conditions. MCPN's ketone and aromatic functionalities may be sensitive to certain reagents. For example, strongly acidic or basic conditions could catalyze decomposition or side reactions. High reaction temperatures can lead to thermal decomposition.[7][8]
-
Potential Cause 3: Biological Degradation. In biological assays or cell culture experiments, metabolic pathways may alter the compound. Bacteria and other organisms are known to metabolize methylnaphthalenes via oxidation of the methyl group or the aromatic rings.[14][15]
-
Recommended Solutions & Protocols:
-
Verify Starting Material Purity: Before starting a reaction, always check the purity of your MCPN by TLC or ¹H NMR. If impurities are detected, purification by column chromatography or recrystallization may be necessary.
-
Reaction Condition Optimization:
-
Temperature: Run the reaction at the lowest effective temperature.
-
Atmosphere: Set up the reaction under a positive pressure of argon or nitrogen, especially if using organometallic reagents or if the reaction is lengthy.[11][13]
-
pH: Be mindful of the pH of your reaction. If possible, use buffered systems in aqueous media.
-
-
Control Experiments: In biological contexts, include controls to assess the stability of MCPN in the culture medium in the absence of cells or other active biological components. This can help differentiate between chemical instability and metabolic degradation.
-
Visualized Workflows and Pathways
Troubleshooting Workflow for MCPN Instability
This diagram outlines a logical sequence of steps to diagnose and resolve stability issues.
Caption: A potential pathway for the photo-oxidation of MCPN.
References
-
Thermal Decomposition of 2-Cyclopentenone | The Journal of Physical Chemistry A. ACS Publications. Available at: [Link]
-
Thermal Decomposition of 2-Cyclopentenone - PMC. National Institutes of Health (NIH). Available at: [Link]
-
Thermal Decomposition of Diethylketone Cyclic Triperoxide in Polar Solvents - CONICET. CONICET. Available at: [Link]
-
Thermal Decomposition of Diethylketone Cyclic Triperoxide in Polar Solvents | Request PDF. ResearchGate. Available at: [Link]
-
Solvent effects in the thermal decomposition reactions of cyclic ketone diperoxides | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Evidence for the involvement of multiple pathways in the biodegradation of 1- and 2-methylnaphthalene by Pseudomonas putida CSV86 - PubMed. National Institutes of Health (NIH). Available at: [Link]
-
Storage of air and temperature sensitive reagents - Chemistry Stack Exchange. Chemistry Stack Exchange. Available at: [Link]
-
Handling air-sensitive reagents AL-134 - MIT. Massachusetts Institute of Technology. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - University of Pittsburgh. University of Pittsburgh. Available at: [Link]
-
Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies. Available at: [Link]
-
Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC. National Institutes of Health (NIH). Available at: [Link]
-
Summary pathways for naphthalene, 2-methylnaphthalene, and... - ResearchGate. ResearchGate. Available at: [Link]
-
PAH-Related Photoproducts: Alcohols, Ketones, Hn-PAHs, Aromatic Heterocycles, and Other Substituted Aromatic Compounds - The Astrophysics & Astrochemistry Laboratory. NASA Ames Research Center. Available at: [Link]
-
Fig. 5. Anaerobic degradation of naphthalene and 2-methylnaphthalene in... - ResearchGate. ResearchGate. Available at: [Link]
-
Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway - ResearchGate. ResearchGate. Available at: [Link]
-
KETONE AND QUINONE-SUBSTITUTED POLYCYCLIC AROMATIC HYDROCARBONS IN MUSSEL TISSUE, SEDIMENT, URBAN DUST, AND DIESEL PARTICULATE MATRICES - NIH. National Institutes of Health (NIH). Available at: [Link]
-
Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC. National Institutes of Health (NIH). Available at: [Link]
Sources
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- 2. pjoes.com [pjoes.com]
- 3. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. astrochemistry.org [astrochemistry.org]
- 6. KETONE AND QUINONE-SUBSTITUTED POLYCYCLIC AROMATIC HYDROCARBONS IN MUSSEL TISSUE, SEDIMENT, URBAN DUST, AND DIESEL PARTICULATE MATRICES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. web.mit.edu [web.mit.edu]
- 14. Evidence for the involvement of multiple pathways in the biodegradation of 1- and 2-methylnaphthalene by Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
Welcome to the technical support center for the synthesis of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of this and related polycyclic aromatic ketones, which are crucial precursors for various steroids and pharmacologically active molecules.[1][2] This document moves beyond standard protocols to provide in-depth troubleshooting for the common side reactions and synthetic challenges encountered in the laboratory.
The construction of the cyclopenta[a]naphthalene core is not trivial and is often accomplished through multi-step sequences that can be prone to specific side reactions. The most prevalent strategies involve an initial functionalization of the naphthalene ring, typically via Friedel-Crafts acylation, followed by a series of reactions to build and close the five-membered ring, often employing principles from classic named reactions like the Robinson annulation (a tandem Michael addition-aldol condensation).[3][4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may be facing at the bench.
Part 1: FAQs - Initial Synthetic Strategy & Reagent Choice
Q1: What is the most critical first step for synthesizing the cyclopenta[a]naphthalene core and what are its immediate challenges?
The most pivotal and often problematic first step is the electrophilic acylation of naphthalene to introduce the carbon framework that will ultimately form the cyclopentanone ring. A common approach is the Friedel-Crafts acylation. The primary challenge is controlling the regioselectivity of this reaction.
Naphthalene has two potential sites for monosubstitution: the α-position (C1) and the β-position (C2).[5] For the target molecule, acylation must occur at the α-position to enable subsequent cyclization to the desired [a]-fused ring system.
-
Kinetic vs. Thermodynamic Control: The α-position is kinetically favored due to the higher stability of the corresponding sigma-complex intermediate, which delocalizes the positive charge across both rings.[5] The β-position is thermodynamically more stable due to reduced steric hindrance.[6] Consequently, reaction conditions heavily influence the product ratio.
Q2: My initial Friedel-Crafts acylation is giving a mixture of α- and β-isomers. How can I optimize for the desired α-product?
This is the most common issue in the first phase of the synthesis. The ratio of α- to β-acylated naphthalene is highly dependent on solvent, temperature, and the nature of the acylating complex.[6][7]
Root Cause Analysis: Formation of the undesired β-isomer typically occurs under conditions that favor thermodynamic control or when steric hindrance at the α-position becomes significant. This can happen at higher temperatures or in polar solvents like nitrobenzene, where the bulky complex between the acylating agent and the Lewis acid catalyst preferentially attacks the less hindered β-position.[6][8]
Troubleshooting Protocol:
| Parameter | Recommendation for α-Selectivity | Rationale |
| Solvent | Carbon disulfide (CS₂), 1,2-dichloroethane, or dichloromethane (CH₂Cl₂)[6] | Non-polar solvents minimize the formation of bulky solvent-reagent complexes, favoring attack at the kinetically preferred α-position. |
| Temperature | Maintain low temperatures (0 °C to room temperature) | Lower temperatures strongly favor the kinetic product (α-isomer) over the thermodynamic product (β-isomer).[7] |
| Reagent Stoichiometry | Avoid a large excess of the acid chloride | An excess of the acid chloride can form larger, more sterically demanding complexes with the Lewis acid, increasing β-substitution.[8] |
Verification Step: The α/β isomer ratio can be reliably determined using ¹H NMR spectroscopy or GC-MS analysis of the crude reaction mixture.
Part 2: Troubleshooting Guide for Ring Formation & Cyclization
The construction of the five-membered ring typically involves a Michael addition followed by an intramolecular aldol condensation, a sequence analogous to the Robinson annulation.[4][9]
Issue 1: Low Yield and Polymerization During Michael Addition
Symptom: After reacting the α-acylated naphthalene intermediate with an α,β-unsaturated ketone (e.g., methyl vinyl ketone, MVK), you observe a low yield of the desired 1,5-dicarbonyl product and the formation of a significant amount of insoluble, tacky residue.
Root Cause Analysis: Michael acceptors like MVK are highly susceptible to base- or acid-catalyzed self-polymerization.[9] When the rate of polymerization competes with or exceeds the rate of the desired Michael addition, yields plummet.
Solution Protocol: In-Situ Generation of the Michael Acceptor To circumvent polymerization, the concentration of the reactive α,β-unsaturated ketone can be kept low throughout the reaction. This is elegantly achieved using a precursor, in a method known as the Wichterle reaction , a variant of the Robinson annulation.[9]
-
Reagent Selection: Instead of methyl vinyl ketone, use a more stable precursor like 1,3-dichloro-cis-2-butene or a β-chloroketone.
-
Reaction Conditions: In the presence of the base used for the Michael addition, the precursor will slowly eliminate HCl to generate the reactive α,β-unsaturated ketone in situ.
-
Result: The low, steady-state concentration of the Michael acceptor ensures it reacts preferentially with the naphthalene enolate rather than itself.
Caption: Workflow for optimizing the aldol cyclization-dehydration sequence.
Issue 3: Alternative Cyclization Pathways (Nazarov Cyclization Route)
While less common for this specific target, if a Nazarov cyclization strategy is employed (starting from a divinyl ketone), a different set of side reactions can occur. The key step is a 4π-electrocyclization of a pentadienyl cation. [10] Symptom: A complex mixture of products is obtained, with very little of the desired cyclopentenone. Starting material may be recovered.
Root Cause Analysis: The pentadienyl cation intermediate is highly reactive. If the electrocyclization is slow or sterically hindered, the cation can be trapped by any nucleophile present, including the solvent or counter-ion from the Lewis acid. This is known as an "interrupted" Nazarov cyclization. [11]Furthermore, rearrangements can occur, leading to isomeric products.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: The Lewis or protic acid catalyst is extremely sensitive to water, which will quench the reaction. All reagents and solvents must be rigorously dried.
-
Optimize Catalyst: The choice of acid is critical. Strong Lewis acids like FeCl₃, BF₃·OEt₂, or AlCl₃ are often required in stoichiometric amounts for classical Nazarov reactions. [10]3. Substrate Design: The stability of the pentadienyl cation and the rate of cyclization are highly dependent on the substituents. Electron-donating groups can over-stabilize the cation, impeding cyclization. [10]
Part 3: Purification Strategies
Q: How can I effectively separate the desired α-acetylnaphthalene from the β-isomer? A: The two isomers generally have different polarities and melting points.
-
Column Chromatography: This is the most reliable method. The β-isomer is typically less polar and will elute first on silica gel.
-
Fractional Crystallization: If the mixture is rich in one isomer, fractional crystallization from a suitable solvent (e.g., ethanol or hexane) can be effective.
Q: What is the best way to remove polymeric byproducts from a Michael addition? A: Polymeric material is usually insoluble in common organic solvents.
-
Filtration: After the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate). The polymer will often precipitate and can be removed by filtration.
-
Trituration: After removing the solvent from the crude product, add a non-solvent for your desired product in which the polymer is also insoluble (e.g., hexane). Triturating (grinding the solid in the liquid) can help wash away impurities, leaving the polymer behind as a solid.
References
- Wikipedia. (n.d.). Robinson annulation.
- Filo. (n.d.). Friedel-Crafts reaction of naphthalene.
- Chemistry Notes. (2022, April 29). Robinson annulation reaction: Easy mechanism.
- OpenStax. (2023, September 20). 23.12 The Robinson Annulation Reaction. Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Robinson Annulation.
- Master Organic Chemistry. (2018, December 10). The Robinson Annulation.
- Wikipedia. (n.d.). Nazarov cyclization reaction.
- ResearchGate. (2021, April). Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes.
- Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism.
- Journal of the Chemical Society. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction.
- NIH National Center for Biotechnology Information. (n.d.). Nazarov cyclization of 1,4-pentadien-3-ols: preparation of cyclopenta[b]indoles and spiro[indene-1,4′-quinoline]s.
Sources
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- 2. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. myttex.net [myttex.net]
- 9. Robinson Annulation [organic-chemistry.org]
- 10. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 11. Nazarov cyclization of 1,4-pentadien-3-ols: preparation of cyclopenta[b]indoles and spiro[indene-1,4′-quinoline]s - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
Welcome to the technical support center for the synthesis of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, which typically proceeds via an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(naphthalen-1-yl)-2-methylpropanoyl chloride.
Issue 1: Low or No Product Yield
Question: I am not getting the desired this compound, or the yield is very low. What are the likely causes and how can I fix this?
Answer:
Low to no yield in an intramolecular Friedel-Crafts acylation can stem from several factors, ranging from the quality of your starting materials to the specific reaction conditions. Here is a systematic approach to troubleshooting this issue:
1. Precursor Quality and Acyl Chloride Formation:
-
Purity of 3-(naphthalen-1-yl)-2-methylpropanoic acid: Impurities in your starting carboxylic acid can interfere with the formation of the acyl chloride and the subsequent cyclization. Ensure the precursor is pure by checking its melting point and spectroscopic data (¹H NMR, ¹³C NMR). Recrystallization or chromatography may be necessary.
-
Inefficient Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride is a critical step.
-
Reagent Choice: Thionyl chloride (SOCl₂) is commonly used. Ensure it is fresh and has not been exposed to moisture. Oxalyl chloride is a milder alternative that can sometimes give cleaner reactions.
-
Reaction Conditions: The reaction with SOCl₂ is typically performed neat or in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF). Ensure the reaction goes to completion (cessation of gas evolution) before removing the excess SOCl₂ under reduced pressure. Residual SOCl₂ can interfere with the Friedel-Crafts reaction.
-
2. Inactive or Insufficient Lewis Acid Catalyst:
-
Catalyst Quality: Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are highly hygroscopic.[1][2] Exposure to atmospheric moisture will deactivate them. Use a freshly opened bottle or a properly stored catalyst.
-
Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require a stoichiometric amount or even a slight excess of the Lewis acid.[3] The catalyst complexes with the product ketone, rendering it inactive. A common starting point is 1.1 to 1.2 equivalents of AlCl₃.
-
Alternative Catalysts: If standard Lewis acids fail, consider using polyphosphoric acid (PPA) or methanesulfonic acid (MSA), which can act as both catalyst and solvent.[4][5]
3. Suboptimal Reaction Conditions:
-
Solvent: Anhydrous conditions are paramount. Use dry solvents. Common solvents for this reaction include dichloromethane (DCM), carbon disulfide (CS₂), or nitrobenzene.[6] For PPA or MSA, no additional solvent is needed.
-
Temperature: The optimal temperature can vary. Start with low temperatures (e.g., 0 °C) during the addition of the acyl chloride to the Lewis acid suspension to control the initial exothermic reaction. Then, the reaction may need to be warmed to room temperature or gently heated to proceed. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
-
Concentration: Intramolecular reactions are favored at high dilution, which minimizes intermolecular side reactions.
Troubleshooting Workflow for Low Yield:
Caption: A systematic workflow for troubleshooting low yields.
Issue 2: Formation of Multiple Products and Impurities
Question: My reaction is messy, and I'm seeing multiple spots on my TLC plate. What are the likely side products and how can I improve the selectivity?
Answer:
The formation of multiple products in an intramolecular Friedel-Crafts acylation of a naphthalene derivative can be attributed to several competing reactions.
1. Isomeric Products:
-
Cause: Naphthalene has two potentially reactive positions for electrophilic aromatic substitution: the α-position (C1) and the β-position (C2). While the α-position is generally more reactive due to the formation of a more stable carbocation intermediate (with resonance stabilization across both rings), cyclization to the β-position can sometimes occur, leading to the formation of an isomeric ketone.[6]
-
Solution:
-
Temperature Control: Lower reaction temperatures generally favor kinetic control, which in the case of naphthalene, favors substitution at the more reactive α-position.[6]
-
Choice of Lewis Acid: The steric bulk of the Lewis acid-acyl chloride complex can influence regioselectivity. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄) might improve the selectivity for the desired isomer.
-
2. Intermolecular Polymerization:
-
Cause: At high concentrations, the acyl chloride of one molecule can react with the naphthalene ring of another molecule, leading to oligomers or polymers instead of the desired intramolecular cyclization.
-
Solution:
-
High Dilution: Running the reaction at a lower concentration (e.g., 0.01-0.05 M) will favor the intramolecular pathway. This can be achieved by slowly adding a dilute solution of the acyl chloride to a suspension of the Lewis acid in a larger volume of solvent.
-
3. Dealkylation/Rearrangement:
-
Cause: Although less common in acylation compared to alkylation, strong Lewis acids at higher temperatures can sometimes cause cleavage or rearrangement of alkyl groups on the aromatic ring.[3]
-
Solution:
-
Milder Conditions: Use the mildest possible reaction conditions (lower temperature, shorter reaction time) that still afford the desired product. Monitor the reaction progress closely by TLC to avoid prolonged exposure to harsh conditions.
-
4. Incomplete Reaction or Decomposition:
-
Cause: A complex TLC profile can also result from unreacted starting material, the intermediate acyl chloride, or decomposition of the product under the reaction conditions.
-
Solution:
-
Reaction Monitoring: Use TLC to track the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time and prevent the reaction from running too long, which could lead to product degradation.
-
Diagnostic Approach for Multiple Products:
Caption: Decision tree for diagnosing and resolving selectivity issues.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for favoring intramolecular Friedel-Crafts acylation in this synthesis?
A1: The success of an intramolecular reaction is largely dependent on the formation of a thermodynamically stable ring. In this case, the cyclization of 3-(naphthalen-1-yl)-2-methylpropanoyl chloride leads to a five-membered ring fused to the naphthalene system. The formation of 5- and 6-membered rings is generally favored in intramolecular reactions due to low ring strain and a favorable entropic factor compared to the corresponding intermolecular reaction.[4] The proximity of the reactive acylium ion to the naphthalene ring in the same molecule increases the effective concentration of the electrophile, making the intramolecular pathway kinetically favorable, especially under high dilution conditions which suppress intermolecular reactions.
Q2: Which Lewis acid is best for this reaction?
A2: There is no single "best" Lewis acid, as the optimal choice can depend on the specific substrate and desired outcome. However, some general guidelines apply:
-
Aluminum Chloride (AlCl₃): This is a strong and commonly used Lewis acid for Friedel-Crafts reactions, often providing good yields.[1][2] Its high reactivity, however, can sometimes lead to side reactions if not controlled properly.
-
Iron(III) Chloride (FeCl₃): A slightly milder alternative to AlCl₃ that can sometimes offer better selectivity.
-
Polyphosphoric Acid (PPA): This Brønsted acid is an excellent choice as it can serve as both the catalyst and the solvent. It is particularly effective for the cyclization of carboxylic acids directly, bypassing the need to form the acyl chloride.[5]
-
Methanesulfonic Acid (MSA): Similar to PPA, MSA is a strong Brønsted acid that can promote the cyclization.[5]
The following table summarizes the characteristics of common catalysts:
| Catalyst | Type | Typical Amount | Advantages | Disadvantages |
| AlCl₃ | Lewis Acid | >1.0 equiv. | High reactivity, readily available | Highly hygroscopic, can promote side reactions |
| FeCl₃ | Lewis Acid | >1.0 equiv. | Milder than AlCl₃, can be more selective | Also hygroscopic |
| PPA | Brønsted Acid | Solvent | Can use carboxylic acid directly, good yields | Highly viscous, can be difficult to work with |
| MSA | Brønsted Acid | Solvent | Easy to handle, effective | Can cause sulfonation as a side reaction at high T |
Q3: How do I purify the final product?
A3: this compound is a polycyclic aromatic ketone and is typically a solid at room temperature. Purification is usually achieved by a combination of techniques:
-
Work-up: After the reaction is complete, the mixture is typically quenched by carefully pouring it onto ice and hydrochloric acid to decompose the aluminum chloride complex. The product is then extracted into an organic solvent (e.g., ethyl acetate, DCM). The organic layer is washed with water, a dilute base (like NaHCO₃ solution) to remove any acidic impurities, and finally with brine.
-
Column Chromatography: This is the most common method for purifying the crude product.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is commonly employed. A typical starting gradient might be 5-10% ethyl acetate in hexane, with the polarity gradually increasing as needed while monitoring the separation by TLC.[9]
-
Recrystallization: If a sufficiently pure solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of hexane and ethyl acetate) can be performed to obtain highly pure crystalline material.
Q4: What spectroscopic data should I expect for the correct product?
A4: While the exact shifts will depend on the solvent and spectrometer, you can expect the following characteristic signals for this compound:
-
¹H NMR:
-
Aromatic protons of the naphthalene ring system, likely in the range of 7.5-8.5 ppm.
-
A multiplet for the methine proton adjacent to the methyl group.
-
A doublet for the methyl group.
-
Multiplets for the diastereotopic methylene protons of the cyclopentanone ring.
-
-
¹³C NMR:
-
A signal for the carbonyl carbon in the range of 190-200 ppm.
-
Multiple signals in the aromatic region (120-140 ppm).
-
Signals for the aliphatic carbons of the cyclopentanone ring.
-
-
IR Spectroscopy:
-
A strong absorption band for the carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹.
-
Bands corresponding to C-H stretches and C=C stretches in the aromatic region.
-
It is always best to compare your obtained data with a known reference spectrum if available.
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
Part A: Preparation of 3-(naphthalen-1-yl)-2-methylpropanoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet, add 3-(naphthalen-1-yl)-2-methylpropanoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of DMF (1-2 drops).
-
Heat the mixture gently under reflux for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 3-(naphthalen-1-yl)-2-methylpropanoyl chloride is used in the next step without further purification.
Part B: Intramolecular Friedel-Crafts Acylation
-
In a separate, larger flask equipped with a dropping funnel and a magnetic stirrer, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride from Part A in anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
References
- Friedel–Crafts Reaction of Naphthalene. (2025). Filo.
- Kotha, S., Fatma, A., & Ansari, S. (n.d.). 2,3-Dihydro-1H-cyclopenta[b]naphthalene-4,9-dione.
- Friedel Crafts Reaction. (n.d.).
- Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry.
- EAS Reactions (3)
- Friedel–Crafts Acyl
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
- This compound. (n.d.). MySkinRecipes.
- Friedel–Crafts reaction. (n.d.). Wikipedia.
- Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. (n.d.).
- Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis | Request PDF. (2025).
- 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0329230). (n.d.). NP-MRD.
- Intramolecular Friedel‐Crafts acylation. | Download Scientific Diagram. (n.d.).
- 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol. (n.d.). PMC - NIH.
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.).
- 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol | C14H14O | CID 10888886. (n.d.).
- Friedel Crafts Reaction. (n.d.).
- Intramolecular acylation. Part I. Ring closure of some β-(7-alkyl-1-naphthyl)propionic acids. (1956). Sci-Hub.
- This compound. (n.d.). PubChem.
- This compound NEW. (n.d.). ChemicalBook.
- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
- 1-Methyl-3-(naphthalen-2-yl)cyclopentadiene. (2023). IUCr.
- Applications of Friedel–Crafts reactions in total synthesis of n
- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (n.d.). MDPI.
- Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. (n.d.). PubMed.
- 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. (2021). YouTube.
- Application Notes and Protocols for Intramolecular Friedel-Crafts Acyl
- Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combin
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
- Process For Preparing N-Substituted Cyclic Imides. (n.d.).
- Transformation of 3-(Furan-2-yl)-1,3-di(het)
- (PDF) Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (2025).
- Non-enzymatic methylcycliz
- TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE CYCLIC KETALS. (2025).
Sources
- 1. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cup.edu.cn [cup.edu.cn]
- 9. 2,3-Dihydro-1H-cyclopenta[b]naphthalene-4,9-dione - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
Introduction: Welcome to the technical support guide for 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one (C14H12O)[1]. This bicyclic ketone is a pivotal intermediate in the synthesis of advanced materials and complex organic molecules, including light-driven molecular motors[2]. Its rigid, fused-ring structure, while desirable for final applications, introduces specific and often challenging purification hurdles. The presence of a chiral center at the C2 position and the potential for closely related impurities necessitate robust and well-designed purification strategies.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level FAQs to in-depth troubleshooting guides for specific experimental challenges, grounding our recommendations in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: Based on common synthetic routes (e.g., Friedel-Crafts acylation followed by cyclization or variants of the Nazarov cyclization), the primary impurities typically fall into three categories:
-
Starting Materials: Incomplete reaction can leave residual naphthalene derivatives or precursors to the cyclopentanone ring.
-
Reaction Byproducts: The most common byproduct is the corresponding secondary alcohol, 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol [3], formed by over-reduction or undesired hydride transfer. Positional isomers, arising from non-selective reactions on the naphthalene core, are also a significant challenge.
-
Degradation Products: While generally stable, prolonged exposure to strong acids or bases at high temperatures can lead to side reactions or aromatization of the cyclopentene ring.
Q2: My crude product is a persistent, dark oil that refuses to crystallize. What is the likely cause?
A2: This is a classic sign of significant impurity presence. Even small amounts of structurally similar molecules, particularly the corresponding alcohol or isomeric byproducts, can disrupt the formation of a stable crystal lattice. An oily consistency suggests that the melting point of your mixture is depressed below room temperature. It is highly recommended to perform a chromatographic cleanup before attempting crystallization.
Q3: What is the best first-pass method to assess the purity of my crude product?
A3: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is ideal.
-
TLC: Provides a quick, qualitative assessment of the number of components. A mobile phase of 3:1 Hexane:Ethyl Acetate on a silica plate is a good starting point.
-
HPLC: Offers quantitative data. A reverse-phase C18 column with a water/acetonitrile gradient can quickly show the primary peak and any impurities with different polarities. For detecting isomeric impurities, a normal-phase method may be required.
Q4: My final yield after purification is extremely low. Are there common loss pathways?
A4: Yield loss during the purification of this compound is common and can often be attributed to:
-
Multiple Chromatographic Steps: Separating closely eluting isomers may require sequential columns, leading to cumulative losses.
-
Difficult Crystallizations: The compound may have high solubility in many common organic solvents, making it difficult to achieve high recovery from crystallization. Oiling out during crystallization is also a common issue that traps the desired product in an impure phase.
-
Product Instability: Although generally stable, some synthetic routes may generate intermediates that are sensitive to the purification conditions (e.g., silica gel's mild acidity).
Section 2: Troubleshooting Guide: Common Purification Issues & Solutions
Problem 1: Contamination with the Corresponding Alcohol Byproduct
The reduction of the ketone to 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol is the most frequently encountered byproduct issue. The alcohol is more polar than the target ketone, which is the key to its separation.
Detection:
-
¹H NMR: Look for a characteristic broad singlet for the hydroxyl (-OH) proton and a downfield shift of the adjacent methine proton (CH-OH).
-
IR Spectroscopy: A broad absorption band in the 3200-3600 cm⁻¹ region indicates the presence of the O-H stretch.
-
LC-MS: The alcohol will have a different retention time and a molecular weight that is 2 Da higher (C14H14O vs. C14H12O)[1][3].
| Impurity | Expected M+H⁺ | Key Spectroscopic Data |
| Target Ketone | 197.09 | ¹³C NMR: ~200-210 ppm (C=O) |
| Alcohol Byproduct | 199.11 | IR: ~3400 cm⁻¹ (broad, O-H) |
Solution: Preparative Column Chromatography
This is the most effective method for removing the more polar alcohol.
Detailed Protocol:
-
Column Packing: Use a silica gel slurry (230-400 mesh) packed in hexane. The column diameter and length should be chosen based on the amount of crude material (a good rule of thumb is a 50:1 ratio of silica:crude product by weight).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or toluene. Adsorb this solution onto a small amount of silica gel, dry it under vacuum to a free-flowing powder, and carefully add this to the top of the packed column. This "dry loading" technique prevents band broadening and improves resolution.
-
Elution: Start with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). This will elute non-polar impurities and the desired ketone.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 90:10, then 85:15). This is crucial for separating the ketone from the slightly more retained alcohol.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure ketone (identified by a single spot at the correct Rf value).
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Problem 2: Failure to Crystallize and/or "Oiling Out"
When a compound fails to form solid crystals from a solution and instead separates as a liquid phase, it is known as "oiling out." This is common for this compound when minor impurities disrupt crystal lattice formation. The solution is a systematic approach to solvent selection and technique.
Caption: Decision workflow for chiral HPLC method development.
Detailed Protocol: Chiral HPLC Screening
-
Column Selection: Polysaccharide-based columns are a robust starting point. Screen both a cellulose-based (e.g., Chiralcel® OD) and an amylose-based (e.g., Chiralpak® AD) column.
-
Normal Phase Mobile Phase Screening:
-
Prepare mobile phases of Hexane/Isopropanol (IPA) and Hexane/Ethanol at ratios of 90:10 and 80:20.
-
Run the sample on each column with each mobile phase. This initial screen will often yield a "hit" with partial separation.
-
-
Optimization:
-
Once partial separation is observed, fine-tune the ratio of alcohol in the mobile phase. Reducing the alcohol percentage generally increases retention and can improve resolution. * Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the number of theoretical plates and enhance resolution. * Temperature can also be a powerful tool; running the column at a lower temperature (e.g., 15°C) often improves enantioselectivity.
-
This structured approach will enable you to systematically overcome the purification challenges associated with this compound, leading to a product of high purity suitable for the most demanding research and development applications.
References
-
The Lipid Bilayer Provides a Site for Cortisone Crystallization at High Cortisone Concentrations. (2016). National Institutes of Health (NIH). [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol. PubChem, National Center for Biotechnology Information. [Link]
- Process for production of steroid crystals, steroid crystals obtained thereby and pharmaceutical preparations containing them. (2006).
-
Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions. (2015). Anesthesia & Analgesia. [Link]
-
(PDF) Crystallization of Local Anesthetics When Mixed With Corticosteroid Solutions. (2015). ResearchGate. [Link]
-
2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one. Chemical Synthesis Database. [Link]
-
Risks of Precipitate Formation When Combining Corticosteroids with Local Anesthetic for Use During Interventional Pain Procedure. (2020). Spine Intervention Society. [Link]
-
Chemical Properties of 2-Cyclopenten-1-one, 2-methyl- (CAS 1120-73-6). Cheméo. [Link]
-
How to separate isomers by Normal phase HPLC?. (2019). ResearchGate. [Link]
-
2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol. (2012). National Institutes of Health (NIH). [Link]
-
1-Methyl-3-(naphthalen-2-yl)cyclopentadiene. (2023). National Institutes of Health (NIH). [Link]
-
2,3-Dihydro-1H-cyclopenta[b]naphthalene-4,9-dione. (2021). National Institutes of Health (NIH). [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation. (2023). Welch Materials. [Link]
-
New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent. (1987). PubMed. [Link]
-
Cyclodextrin Bonded Phases For the Liquid Chromatographic Separation of Optical, Geometrical, and Structural Isomers. (1983). ResearchGate. [Link]
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (2007). National Institutes of Health (NIH). [Link]
Sources
troubleshooting analytical methods for 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
Welcome to the technical support center for the analytical method development and troubleshooting for 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this bicyclic ketone. The following content is structured in a question-and-answer format to directly address specific issues you may face in your laboratory.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the recommended primary analytical techniques for the quantification and characterization of this compound?
A1: The primary analytical techniques for a compound like this compound, which is structurally related to polycyclic aromatic hydrocarbons (PAHs), are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS).
-
HPLC with UV or MS detection is ideal for routine quantification due to its robustness and the compound's chromophore (the naphthalenone system). A reversed-phase C18 column is a good starting point.
-
GC-MS is highly effective for both quantification and structural confirmation, especially for identifying impurities, due to its high separation efficiency and the detailed mass spectra it provides.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for definitive structural elucidation and for characterizing impurities and degradation products, particularly during process development.[4][5][6]
Q2: What are the key considerations for sample preparation for the analysis of this compound?
A2: Proper sample preparation is critical to avoid issues like column contamination and poor peak shape.[7][8]
-
Solubility: Based on its structure, the compound is expected to be soluble in organic solvents like acetonitrile, methanol, and dichloromethane. When preparing samples for reversed-phase HPLC, it is best to dissolve the sample in the mobile phase to avoid peak distortion.
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that can block the column frit.[9]
-
Solid-Phase Extraction (SPE): For complex matrices, such as biological fluids or environmental samples, SPE can be used for sample clean-up and concentration.[7][10][11] A C18 or similar reversed-phase sorbent would be appropriate.
Part 2: Troubleshooting HPLC Analysis
This section provides a detailed guide to common issues encountered during the HPLC analysis of this compound.
Issue 1: Peak Tailing
Q: My peak for this compound is tailing. What are the possible causes and how can I fix it?
A: Peak tailing is a common issue that can compromise resolution and integration accuracy.[9] The causes can be chemical or physical.
Troubleshooting Workflow for Peak Tailing
Caption: Decision tree for troubleshooting HPLC peak tailing.
Detailed Steps & Explanations:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on your analyte, causing tailing.[7]
-
Solution: Add a small amount of a competing acid, like 0.1% formic or acetic acid, to the mobile phase. This will protonate the silanol groups, reducing their interaction with your analyte. Alternatively, use an end-capped column where the residual silanols have been deactivated.[7]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[9]
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Void: Accumulation of strongly retained compounds on the column inlet or the formation of a void can distort the flow path and cause tailing for all peaks.[9][12]
-
Solution: First, try flushing the column with a strong solvent (e.g., isopropanol or dichloromethane, if compatible with your column). If this doesn't work, replace the guard column. If the problem persists, the analytical column may need to be replaced.[12]
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can lead to band broadening and peak tailing.[7][12]
-
Solution: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005 inches) and that the length is as short as possible.[7]
-
Issue 2: Retention Time Drifting
Q: The retention time for my analyte is shifting from one injection to the next. What could be the cause?
A: Unstable retention times can be due to issues with the mobile phase, the pump, or the column temperature.
Troubleshooting Protocol for Retention Time Drift
| Potential Cause | Diagnostic Check | Solution |
| Mobile Phase Composition | Is the mobile phase freshly prepared? Are the solvents pre-mixed or mixed online? | Prepare fresh mobile phase daily. If using online mixing, ensure the proportioning valves are working correctly. Hand-mixing can confirm if this is the issue. |
| Pump Issues (Leaks, Air Bubbles) | Is the pressure stable? Are there any visible leaks around the pump head? | Purge the pump to remove air bubbles. Check for loose fittings and salt buildup which may indicate a leak. Worn pump seals may need replacement. |
| Column Temperature Fluctuations | Is the column in a thermostatted compartment? | Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times. |
| Column Equilibration | Has the column been properly equilibrated with the mobile phase? | Ensure the column is equilibrated for at least 15-20 column volumes before starting the analysis. |
Part 3: Troubleshooting GC-MS Analysis
This section addresses common challenges in the GC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC
Q: I am observing asymmetric peaks in my GC-MS analysis. What are the likely causes?
A: Similar to HPLC, peak shape issues in GC can stem from several factors.
Troubleshooting Workflow for GC Peak Shape Issues
Caption: Troubleshooting poor peak shape in GC-MS analysis.
Detailed Steps & Explanations:
-
Improper Injection Technique: A slow injection can cause the sample to vaporize inefficiently, leading to band broadening.
-
Solution: Use an autosampler for consistent and rapid injections. If injecting manually, do so quickly and smoothly.
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, causing peak distortion.
-
Solution: Bake out the column at its maximum isothermal temperature (or as recommended by the manufacturer). If this is ineffective, trimming 10-15 cm from the front of the column can remove the contaminated section.
-
-
Active Sites: The ketone functional group in your analyte can interact with active sites (e.g., silanols) in the inlet liner or on the column itself.
-
Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely and quickly, leading to peak tailing.
-
Solution: Increase the inlet temperature. A good starting point is 250°C for compounds like this.
-
Issue 2: Low Signal or No Peak Detected
Q: I am not seeing a peak for my compound, or the signal is very weak. What should I check?
A: This can be a frustrating issue, but a systematic check of the system can usually identify the problem.
Systematic Checks for Low/No Signal in GC-MS
| Component | Check | Action |
| Syringe and Injection | Is the syringe drawing and dispensing liquid correctly? Is the needle bent? | Visually inspect the syringe. Perform a solvent wash and check for proper function. |
| Inlet | Is the septum cored or leaking? Is the inlet liner cracked or dirty? | Replace the septum. Inspect and replace the inlet liner if necessary. |
| Column | Is the column properly installed in the inlet and detector? Is there a break in the column? | Check the column fittings. Condition the column to check for bleed, which can indicate a break. |
| MS Detector | Is the filament on? Is the MS tuned? | Check the MS status in the software. Perform a tune of the mass spectrometer. |
| Sample Preparation | Is the sample concentration too low? Has the sample degraded? | Prepare a fresh, more concentrated standard to verify system performance. |
Part 4: Data Interpretation and Structural Confirmation
Q: How can I be sure the peak I am seeing is indeed this compound?
A: Definitive identification requires a combination of chromatographic and spectroscopic data.
-
Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion (M⁺) for C₁₄H₁₂O, which is m/z 208. The fragmentation pattern should also be consistent with the structure. Comparing your experimental spectrum to a library or a predicted spectrum can aid in confirmation.
-
High-Resolution Mass Spectrometry (HRMS): This technique can provide the exact mass of the molecular ion, confirming the elemental composition.
-
NMR Spectroscopy: As the gold standard for structural elucidation, ¹H and ¹³C NMR will provide unambiguous confirmation of the chemical structure.[4][5][6]
-
Reference Standard: The most reliable method is to run a certified reference standard of this compound under the same conditions. The retention time and mass spectrum should match your sample.
By following these troubleshooting guides and understanding the underlying principles of the analytical techniques, you can effectively develop and validate robust methods for the analysis of this compound.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Restek Corporation. (2022, May 11). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS.
-
Al-Saleh, I., & Al-Doush, I. (2002). Gas chromatography-mass spectrometric determination of polycyclic aromatic hydrocarbons in five species of fish from three sites in the Arabian Gulf. International Journal of Environmental Health Research, 12(2), 193-200. Retrieved from [Link]
-
Separation Science. (n.d.). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Kim, J., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3861. Retrieved from [Link]
-
IEEE Xplore. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons (PAH) Using gas Chromatography and NEMS Detector. Retrieved from [Link]
-
Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Ozseven, A. (2023, October 23). From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium. Retrieved from [Link]
-
Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]
-
Andersson, J. T., & Hegazi, A. H. (2007). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels, 21(4), 2151–2156. Retrieved from [Link]
-
PubChem. (n.d.). 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol. Retrieved from [Link]
-
OSHA. (n.d.). NAPHTHALENE Method no.: 35. Retrieved from [Link]
-
Tisserand Institute. (n.d.). The Highs and Lows of GC-MS in Essential Oil Analysis. Retrieved from [Link]
-
Walgraeve, C., et al. (2021). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. Journal of Separation Science, 44(1), 175-195. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0329230). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Acta Crystallographica Section E. (2012). 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol. Retrieved from [Link]
-
Stefansson, A., et al. (2014). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Geochemical Transactions, 15(1), 11. Retrieved from [Link]
-
IUCr. (2023, October 10). 1-Methyl-3-(naphthalen-2-yl)cyclopentadiene. Retrieved from [Link]
-
Reddy, G. S., et al. (2013). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. Journal of Chromatographic Science, 51(8), 757-763. Retrieved from [Link]
- Google Patents. (n.d.). EP0002401B1 - Derivatives of naphthalene, process for their preparation and their therapeutic application.
-
Molecules. (2019). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (2014). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Retrieved from [Link]
-
Acta Crystallographica Section E. (2018). 2,3-Dihydro-1H-cyclopenta[b]naphthalene-4,9-dione. Retrieved from [Link]
-
Sissi, C., et al. (2017). Synthesis and Evaluation of New Naphthalene and Naphthoquinone Derivatives as Anticancer Agents. Archiv der Pharmazie, 350(1-2). Retrieved from [Link]
-
NIST. (n.d.). Naphthalene, 2-methyl-. Retrieved from [Link]
-
NIST. (n.d.). 2-Cyclopenten-1-one, 2-methyl-. Retrieved from [Link]
- Google Patents. (n.d.). EP0371484A2 - A process for preparing a naphthalene derivative.
-
ResearchGate. (2013). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. Retrieved from [Link]
Sources
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- 3. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS | Separation Science [sepscience.com]
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- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: A Researcher's Guide to 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
Introduction: Welcome to the technical support guide for 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one (CAS No: 150096-57-4). This molecule is a valuable polycyclic aromatic ketone utilized as a critical intermediate in the synthesis of advanced materials, such as light-driven molecular motors, and holds potential in pharmacological research.[1] Its rigid, bicyclic structure presents unique handling and storage challenges that, if not properly addressed, can compromise experimental integrity, yield, and reproducibility.
This guide is structured as a series of questions and answers to directly address the practical issues and troubleshooting scenarios encountered by researchers. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.
Section 1: Compound Identification & Properties (FAQ)
Q: What are the fundamental chemical identifiers for this compound?
A: Accurate identification is the first step to ensuring you are working with the correct material and can access the appropriate safety information.
| Identifier | Value | Source |
| CAS Number | 150096-57-4 | [1][2] |
| Molecular Formula | C₁₄H₁₂O | [2][3] |
| Molecular Weight | 196.24 g/mol | [1][2] |
| Common Synonyms | 2,3-Dihydro-2-methyl-1H-benz[e]inden-1-one | [2] |
| InChI Key | WZQMTXDLOOIQDN-UHFFFAOYSA-N | [1][2] |
Q: What are the key physical and chemical properties I should be aware of?
A: Understanding the physical properties is crucial for planning experiments, particularly for determining appropriate solvents and reaction temperatures.
| Property | Value | Significance for Handling |
| Physical Form | Solid | [4] |
| Melting Point | 51-52 °C | [2] |
| Boiling Point | 175 °C @ 7 Torr | [2] |
| Flash Point | 153.4 °C | [2] |
| Density | 1.16 g/cm³ | [2] |
| XLogP3 | 3.2 | [2] |
Section 2: Safe Handling & Experimental Protocols
As a Senior Application Scientist, I cannot overstate the importance of treating all chemicals with respect, even when a full toxicological profile is unavailable. The structure of this compound—a polycyclic aromatic hydrocarbon (PAH) derivative—suggests that caution is warranted.
Q: What are the primary hazards and necessary Personal Protective Equipment (PPE)?
A: While a specific Safety Data Sheet (SDS) for this exact compound was not found in the search, data for structurally related PAHs, like 2-Methylnaphthalene, indicate potential hazards including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[5] Therefore, a conservative approach is essential.
Mandatory PPE:
-
Safety Goggles: Chemical splash protection is non-negotiable.[6][7]
-
Nitrile Gloves: Protect against dermal absorption. Remember to treat gloves as a second skin; keep them clean and dispose of them immediately if contamination is suspected.[7]
-
Laboratory Coat: To protect skin and clothing.[6]
-
Closed-toe Shoes: Essential for protection against spills.[6]
Engineering Controls:
-
Always handle the solid powder and prepare solutions inside a certified chemical fume hood to prevent inhalation of fine particulates and vapors.[6]
Q: The compound is a solid. What is the standard protocol for weighing and preparing a solution?
A: The primary goals during this process are to prevent contamination of the bulk material and ensure user safety. Cross-contamination can ruin not only your experiment but those of your colleagues.[8]
Step-by-Step Protocol for Standard Handling:
-
Preparation: Don your full PPE. Ensure the analytical balance is clean. If you find residue from a previous user, clean it before you begin.[8]
-
Aliquot Transfer: Take the main stock bottle of this compound into the fume hood. Transfer an approximate amount of the solid into a clean, secondary container (like a weighing boat or vial). Never return excess chemical to the stock bottle.[8]
-
Weighing: Take the secondary container to the analytical balance. Tare the balance with the container, then add or remove small amounts of the solid with a clean spatula until the desired mass is reached.
-
Solution Preparation: In the fume hood, add your desired solvent to the vessel containing the weighed solid. If using a volumetric flask, ensure the solid is fully dissolved before diluting to the final volume.
-
Cleanup: Dispose of any contaminated weighing paper or boats in the appropriate solid waste container. Clean the spatulas and the area around the balance.
Caption: Decision tree for selecting the appropriate storage method.
Q: Is it better to store the compound as a solid or in solution?
A: It is unequivocally better to store it as a solid. Studies on other PAHs have shown they are significantly more stable in solid form than when dissolved in a solvent. [9]Solvents can increase molecular mobility and may contain impurities that facilitate degradation. Prepare solutions fresh whenever possible. If you must store a solution, use an anhydrous solvent, degas it thoroughly, and store it under an inert atmosphere in a refrigerator.
Section 4: Troubleshooting Guide
Q: I opened my vial and the white/off-white solid now has a distinct yellow or brown tint. What could have caused this?
A: This is a classic sign of degradation. The color change is likely due to the formation of small amounts of highly conjugated byproducts.
-
Probable Cause 1: Oxidation. Exposure to air, especially over long periods, can lead to oxidation of the compound. The degradation products of PAHs are often ketones and quinones, which can be colored. [10]* Probable Cause 2: Photodegradation. If the compound was stored in a clear vial or frequently exposed to lab lighting, photochemical reactions may have occurred. PAHs are known to be susceptible to this process. [11]* Recommended Action: Before using the material, assess its purity via an analytical technique like TLC, LC-MS, or NMR. If significant impurities are detected, purification (e.g., recrystallization or column chromatography) may be necessary. Discard the material if purity is critical and purification is not feasible.
Q: My NMR/LC-MS analysis shows unexpected peaks that weren't there when I first received the compound. What are they?
A: This indicates either degradation or contamination.
-
Degradation Products: If the compound was improperly stored, you might be observing byproducts. For instance, oxidation of the ketone group could lead to the formation of carboxylic acids. [1]Check for characteristic new peaks in the NMR (e.g., a broad singlet for a carboxylic acid proton) or new masses in the MS.
-
Contamination: If handling protocols were not strictly followed, the impurities could be from other sources. A common issue is contamination from a dirty spatula or a shared solvent bottle. [8]* Recommended Action: Compare the new data to the initial certificate of analysis. If degradation is suspected, review your storage and handling procedures. If contamination is the likely cause, a thorough cleaning of equipment and a review of lab etiquette regarding shared resources is in order. [8][12]
Q: My reaction yield is consistently low, even though I'm following a literature procedure. Could the starting material be the problem?
A: Absolutely. This is a common and often overlooked issue.
-
Cause: If your starting material has slowly degraded over time due to suboptimal storage, its actual purity is lower than what is stated on the label. When you weigh out 100 mg, you may only have 90 mg of the active compound, with the rest being inert or inhibitory degradation products. This directly impacts your reaction stoichiometry and leads to lower yields.
-
Recommended Action:
-
Verify Purity: Run a quantitative NMR (qNMR) or another suitable analytical test to determine the exact purity of your starting material.
-
Adjust Stoichiometry: Adjust the mass of the starting material used in your reaction to account for the lower purity.
-
Purify or Replace: For the best results, either purify the existing batch or purchase a new, verified lot of the compound and implement the stringent storage protocols outlined in this guide.
-
References
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. (2008). [Link]
-
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. (2023). [Link]
-
2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol. PubChem, National Center for Biotechnology Information. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. (2014). [Link]
-
This compound. MySkinRecipes. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
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Andersson, T., et al. (2003). Stability of polycyclic aromatic hydrocarbons in pressurised hot water. Analyst, 128, 150-155. [Link]
-
How To: Troubleshoot a Reaction. Department of Chemistry, University of Rochester. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. (2025). [Link]
-
2,3-Dihydro-1H-cyclopenta[a]naphthalen-1-one. PubChem, National Center for Biotechnology Information. [Link]
-
Kawamura, K., et al. (2017). Distributions of Polycyclic Aromatic Hydrocarbons, Aromatic Ketones, Carboxylic Acids, and Trace Metals in Arctic Aerosols. Environmental Science & Technology, 51(16), 8963–8972. [Link]
-
Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link]
-
Zymvrakaki, A., et al. (2021). Stability of Polycyclic Aromatic Hydrocarbon Clusters in Protoplanetary Disks. arXiv. [Link]
-
Safety in Organic Chemistry Laboratory. TigerWeb, University of West Alabama. [Link]
-
10 Things to Avoid in an Organic Chemistry Lab. The Calculated Chemist. (2024). [Link]
-
Polycyclic aromatic ketones in environmental samples. Environmental Science & Technology. [Link]
-
Chen, B-H., & Chen, Y-C. (2001). Stability of Polycyclic Aromatic Hydrocarbons during Heating. Journal of Food and Drug Analysis, 9(3). [Link]
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- 4. 2,3-Dihydro-1H-cyclopenta[a]naphthalen-1-one | 6342-87-6 [sigmaaldrich.com]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. How To [chem.rochester.edu]
Technical Support Center: Resolving Impurities in 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one Samples
Welcome to the technical support guide for 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of this valuable polycyclic aromatic ketone.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common problems.
Q1: My final product is a brownish oil, but I expected a solid. What could be the issue?
A1: A brownish oil suggests the presence of persistent impurities. This could be due to incomplete reaction, side products from the cyclization step, or residual acid catalyst. We recommend reassessing your purification method. Start with a simple aqueous workup to remove any acid, followed by column chromatography. If the issue persists, refer to our in-depth guide on resolving colored impurities.
Q2: I see multiple spots on my TLC plate after column chromatography. How can I improve the separation?
A2: Multiple spots indicate that your chosen solvent system for column chromatography is not providing adequate resolution. The key is to find a solvent system where the Rf value of your target compound is between 0.25 and 0.35, and there is maximum separation from impurity spots. Try varying the polarity of your eluent. A common starting point for aromatic ketones is a hexane/ethyl acetate mixture. If co-elution is still an issue, consider alternative purification techniques like preparative HPLC.[1]
Q3: My ¹H NMR spectrum shows unexpected peaks in the aromatic region (7-8.5 ppm). What are they?
A3: Unidentified peaks in the aromatic region often point to isomeric impurities.[2][3] The synthesis of this molecule, typically via a Friedel-Crafts acylation followed by intramolecular cyclization, can sometimes lead to the formation of positional isomers.[4][5] These isomers have very similar physical properties, making them difficult to separate. Advanced 2D NMR techniques (like COSY and NOESY) may be required to identify the specific isomer.[2]
Q4: The yield of my reaction is consistently low. What are the common pitfalls?
A4: Low yields in Friedel-Crafts type reactions can stem from several factors:
-
Catalyst Activity: Ensure your Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous.
-
Reaction Temperature: These reactions are often sensitive to temperature. Running the reaction at too high a temperature can lead to side product formation.
-
Substrate Purity: Impurities in your starting materials can inhibit the reaction.
-
Workup Procedure: Inefficient extraction during the workup can lead to loss of product.
Part 2: In-Depth Troubleshooting Guide: Resolving Isomeric Impurities
A common and challenging issue is the presence of an isomeric impurity that is difficult to separate due to similar polarity and molecular weight. This guide provides a systematic approach to identify and remove such impurities.
Scenario:
A researcher has synthesized this compound. The ¹H NMR shows the expected peaks, but also a minor set of aromatic and aliphatic peaks, suggesting an impurity. The HPLC analysis shows two closely eluting peaks.
Step 1: Initial Assessment and Hypothesis Generation
The first step is to gather as much information as possible about the impurity.
-
Hypothesis: Given the synthesis route, a likely impurity is a positional isomer, such as 1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one.[6] Another possibility is an over-alkylation product or an uncyclized intermediate.
The workflow for diagnosing the impurity is outlined below:
Step 2: Advanced Analytical Characterization
To confirm the identity of the impurity, more detailed analytical work is needed.
| Analytical Technique | Pure Compound Signature | Potential Impurity Signature | Rationale |
| ¹H NMR | Protons alpha to the carbonyl typically appear around 2.1-2.6 ppm.[7][8] Aromatic protons will have a specific splitting pattern. | A different set of peaks in the 2.1-2.6 ppm region. A slightly different splitting pattern in the aromatic region. | The chemical environment of the protons will be slightly different in a positional isomer.[3] |
| ¹³C NMR | The carbonyl carbon is highly deshielded, appearing around 190-220 ppm.[7] | A second peak in the carbonyl region, or slight shifts in the aromatic carbon peaks. | The electronic environment of the carbonyl carbon can be affected by the position of the methyl group. |
| HPLC | A single, sharp peak at a specific retention time. | A second, closely eluting peak. | Isomers often have very similar polarities, leading to similar retention times on standard reverse-phase columns.[9][10] |
| Mass Spectrometry | A molecular ion peak corresponding to the expected mass of C₁₄H₁₂O (196.25 g/mol ).[11] | A molecular ion peak with the same m/z value as the main compound. | Isomers have the same molecular formula and therefore the same molecular weight. |
Step 3: Protocol for Enhanced Purification by HPLC
When standard column chromatography fails, High-Performance Liquid Chromatography (HPLC) is the preferred method for separating isomers.[12][13][14][15]
Objective: To separate the isomeric impurity from the desired product.
Instrumentation:
-
Preparative HPLC system with a UV detector.
-
A suitable column. For aromatic compounds, a phenyl-hexyl or a pentafluorophenyl (PFP) column can provide alternative selectivity to a standard C18 column.[16]
Protocol:
-
Method Development (Analytical Scale):
-
Start with a C18 column.
-
Use a mobile phase of acetonitrile and water.
-
Run a gradient from 50% to 100% acetonitrile over 20 minutes to determine the approximate elution time.
-
If co-elution occurs, switch to a phenyl-hexyl column and repeat the gradient. The pi-pi interactions between the phenyl stationary phase and the aromatic rings of your compounds can enhance separation.[9][16]
-
Optimize the gradient to maximize the resolution between the two peaks.
-
-
Scale-up to Preparative HPLC:
-
Once a good separation is achieved on the analytical scale, transfer the method to a preparative column of the same stationary phase.
-
Dissolve the impure sample in a minimal amount of the initial mobile phase.
-
Inject the sample onto the column.
-
Collect fractions as the peaks elute, monitoring with the UV detector.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Obtain a final ¹H NMR spectrum to confirm the structure and purity of the isolated product.
-
Step 4: Alternative Purification Strategy: Chemical Derivatization
In some cases, it may be easier to separate the impurity after a chemical modification.
-
Bisulfite Adduct Formation: Ketones can react with sodium bisulfite to form a water-soluble adduct.[17] If the isomeric impurity is less reactive due to steric hindrance, it may be possible to selectively remove the desired product into an aqueous layer, and then regenerate it.[17][18]
Part 3: Visualization of Key Concepts
The following diagram illustrates a potential side reaction in the synthesis that could lead to an isomeric impurity.
References
- Stevenson, J. L., & Archibald, W. E. (1974). U.S. Patent No. 3,819,492. U.S.
-
Sakamoto, Y., Nakamura, Y., Aoki, T., Ohshima, S., Takekawa, M., & Fujisawa, S. (1999). Structure-Reactivity Studies by NMR Spectroscopy and Molecular Orbital Calculation: Nitration of Polycyclic Aromatic Ketones. Polycyclic Aromatic Compounds, 14(1-4), 123-134. [Link]
-
Sawada, H., Hara, A., Nakayama, T., & Kato, A. (1982). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 91(3), 941-950. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
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Al-Bajjari, M. A., & Al-Sammerrai, D. A. (2009). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Journal of Petroleum Science and Engineering, 67(3-4), 141-146. [Link]
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MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
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Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (142), e57639. [Link]
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- Woodhouse, J. C. (1940). U.S. Patent No. 2,205,184. U.S.
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Szepesy, L., Fehér, I., Laky, J., & Podmaniczky, L. (1980). Investigation of aromatic hydrocarbons by reversed phase HPLC. Chromatographia, 13(9), 541-546. [Link]
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Abraham, R. J., & Reid, M. (2000). ¹H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Kotha, S., Fatma, A., & Ansari, S. (2021). 2,3-Dihydro-1H-cyclopenta[b]naphthalene-4,9-dione. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1144-1147. [Link]
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Çelik, İ., Dege, N., & Alp, C. (2012). 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1687. [Link]
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Lee, K. H., & Lee, K. H. (1980). New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent. Journal of Medicinal Chemistry, 23(5), 512-516. [Link]
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Hickenboth, C. R., & Butts, M. D. (2023). 1-Methyl-3-(naphthalen-2-yl)cyclopentadiene. IUCrData, 8(10), x230971. [Link]
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Pointner, A., Eisen, S., & Urlacher, V. B. (2021). Late-Stage Functionalisation of Polycyclic (N-Hetero-) Aromatic Hydrocarbons by Detoxifying CYP5035S7 Monooxygenase of the White-Rot Fungus Polyporus arcularius. International Journal of Molecular Sciences, 22(22), 12437. [Link]
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Validation & Comparative
A Definitive Guide to the Structural Confirmation of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one: A Comparative Approach
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative framework for confirming the structure of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one. We will delve into the critical analytical techniques required, drawing comparisons with structurally similar molecules to provide a comprehensive and validated methodology.
Introduction to this compound
This compound is a bicyclic ketone that features a methyl-substituted cyclopentane ring fused to a naphthalene system.[1] Its rigid, polycyclic aromatic structure makes it a valuable intermediate in organic synthesis, particularly in the development of photoresponsive materials and potential pharmacological agents.[1] Given its application in these sensitive fields, absolute certainty of its chemical structure is paramount.
This guide will outline a multi-pronged analytical approach to confirm the identity and purity of this compound, leveraging data from analogous structures to predict and interpret experimental outcomes.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique is sufficient for the complete structural elucidation of a complex organic molecule. A synergistic approach, combining mass spectrometry, nuclear magnetic resonance, and potentially X-ray crystallography, provides a self-validating system for structural confirmation.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Experience: Mass spectrometry provides the foundational data point: the molecular weight of the compound. For this compound (C₁₄H₁₂O), the expected monoisotopic mass is approximately 196.0888 Da. High-resolution mass spectrometry (HRMS) is essential to distinguish this from other potential elemental compositions with the same nominal mass.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer for high-resolution analysis.
-
Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the abundance of the molecular ion peak.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
Analysis: Identify the [M+H]⁺ or [M+Na]⁺ adducts and compare the measured mass to the theoretical exact mass of C₁₄H₁₂O. An accuracy of <5 ppm is expected.
Comparative Data:
| Compound | Molecular Formula | Expected Monoisotopic Mass (Da) |
| This compound | C₁₄H₁₂O | 196.0888 |
| 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol | C₁₃H₁₂O | 184.0888 |
| 2-Methylnaphthalene | C₁₁H₁₀ | 142.0783 |
This initial step provides strong evidence for the elemental composition of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of atoms in a molecule. A combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques (such as COSY and HSQC) is required for unambiguous assignment of all protons and carbons.
Predicted ¹H NMR Spectral Data for this compound:
Based on the structure and data from related compounds[2], we can predict the following proton signals:
-
Aromatic Protons (6H): Multiple signals in the range of δ 7.0-8.5 ppm, corresponding to the protons on the naphthalene ring system. The specific splitting patterns will depend on their relative positions.
-
Aliphatic Protons (5H):
-
A multiplet for the proton at the chiral center (C2), likely in the δ 2.5-3.5 ppm range.
-
Two diastereotopic protons on C3, which will appear as complex multiplets.
-
A singlet or doublet for the methyl group at C2, likely in the δ 1.0-1.5 ppm range.
-
Predicted ¹³C NMR Spectral Data:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 190-210 ppm.
-
Aromatic Carbons: Multiple signals in the δ 120-150 ppm range.
-
Aliphatic Carbons: Signals for C1, C2, C3, and the methyl carbon in the upfield region (δ 20-60 ppm).
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the cyclopentanone ring and the aromatic system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.
-
-
Data Analysis: Systematically assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.
Comparative ¹H and ¹³C NMR Data of a Related Structure:
For the analogous compound, 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol, the following assignments were made[2]:
| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H1 | 3.18–3.26 (m) | 75.9 |
| H2 | 2.0–2.09 (m) | 29.3 |
| H3 | 2.54–2.60 (m) & 2.94–3.02 (m) | 36.6 |
| Ar-H | 7.43–7.87 (m) | 122.7-144.3 |
This data provides a valuable reference for the expected chemical shift ranges in our target molecule.
X-ray Crystallography: The Definitive Confirmation
Expertise & Experience: When a suitable single crystal can be obtained, X-ray crystallography provides unequivocal proof of the molecular structure, including stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., hexane/chloroform).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).
-
Structure Solution and Refinement: Solve the phase problem and refine the structural model to obtain the final crystal structure.
Comparative Crystallographic Data:
The crystal structure of 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol revealed that the cyclopentene ring adopts an envelope conformation.[2] Similar conformational features would be expected for this compound.
Visualizing the Workflow and Logic
The following diagrams illustrate the proposed experimental workflow and the logical connections in the structural elucidation process.
Caption: Experimental workflow for the structural confirmation of this compound.
Sources
A Comparative Guide to the Synthesis of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
Introduction
2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one is a polycyclic ketone that serves as a crucial structural motif in the synthesis of various biologically active compounds, including steroid analogues and potential therapeutic agents. The efficient construction of its fused ring system is a key challenge for synthetic chemists. This guide provides an in-depth comparison of two prominent synthetic strategies for accessing this target molecule: the Intramolecular Friedel-Crafts Acylation of a carboxylic acid precursor and the Nazarov Cyclization of a divinyl ketone. This analysis is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable method based on factors such as reagent availability, reaction efficiency, and scalability.
Method 1: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a classic and reliable method for the formation of cyclic ketones where an aromatic ring acts as a nucleophile to attack an in-situ generated acylium ion. In the context of synthesizing this compound, this approach typically commences with the precursor 3-(naphthalen-1-yl)butanoic acid.
Reaction Pathway and Mechanism
The synthesis begins with the Friedel-Crafts acylation of naphthalene with crotonic acid or its derivative to furnish 3-(naphthalen-1-yl)butanoic acid. This precursor is then subjected to a strong acid catalyst, most commonly polyphosphoric acid (PPA), which serves as both the catalyst and the reaction medium.[1][2][3] The PPA protonates the carboxylic acid, facilitating the elimination of water to form a highly electrophilic acylium ion. The proximal and electron-rich naphthalene ring then performs an intramolecular electrophilic aromatic substitution, leading to the formation of the desired five-membered ring and, after workup, the target ketone.[4][5]
Caption: Workflow for Intramolecular Friedel-Crafts Acylation.
Experimental Protocol: Intramolecular Friedel-Crafts Cyclization
Materials:
-
3-(Naphthalen-1-yl)butanoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-(naphthalen-1-yl)butanoic acid (1.0 eq.).
-
Add polyphosphoric acid (typically 10-20 times the weight of the starting material) to the flask.
-
Heat the mixture with efficient stirring to a temperature between 80-100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Method 2: Nazarov Cyclization
The Nazarov cyclization is a powerful electrocyclic reaction for the synthesis of cyclopentenones from divinyl ketones.[6][7] This reaction is typically catalyzed by Brønsted or Lewis acids.[8] For the synthesis of our target molecule, a plausible divinyl ketone precursor would be 1-(1-naphthyl)-2-methyl-2-propen-1-one.
Reaction Pathway and Mechanism
The synthesis of the divinyl ketone precursor can be achieved through the Friedel-Crafts acylation of naphthalene with methacryloyl chloride. Subsequent treatment of this divinyl ketone with a Lewis acid, such as ferric chloride (FeCl₃) or tin tetrachloride (SnCl₄), initiates the cyclization.[9] The Lewis acid coordinates to the carbonyl oxygen, activating the molecule and promoting a 4π-conrotatory electrocyclization of the pentadienyl cation intermediate.[6] This ring closure forms an oxyallyl cation, which then undergoes elimination of a proton, followed by tautomerization, to yield the final cyclopentenone product.
Caption: Workflow for Nazarov Cyclization.
Experimental Protocol: Nazarov Cyclization
Materials:
-
1-(1-Naphthyl)-2-methyl-2-propen-1-one
-
Anhydrous dichloromethane (DCM)
-
Lewis acid (e.g., Ferric chloride, FeCl₃, or Tin tetrachloride, SnCl₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the divinyl ketone, 1-(1-naphthyl)-2-methyl-2-propen-1-one (1.0 eq.), in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add the Lewis acid (e.g., FeCl₃, 1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Comparative Analysis
| Parameter | Intramolecular Friedel-Crafts Acylation | Nazarov Cyclization |
| Precursor Availability | Precursor acid requires a separate synthesis step. | Divinyl ketone precursor also requires a separate synthesis step. |
| Reagents & Conditions | Requires a strong, viscous acid (PPA) and high temperatures (80-100°C). Workup can be challenging due to the viscosity of PPA.[1] | Utilizes common Lewis acids under milder conditions (0°C to room temperature). Reagents are generally easier to handle.[9] |
| Reaction Mechanism | Well-established electrophilic aromatic substitution. | A powerful pericyclic reaction, though the substrate scope for complex systems can sometimes be limited.[10] |
| Potential Byproducts | Potential for intermolecular reactions and charring at high temperatures. Regioisomeric cyclization is possible depending on the substrate. | Polymerization of the divinyl ketone can be a side reaction. Regioselectivity of the double bond in the product can be an issue with unsymmetrical divinyl ketones.[8] |
| Scalability | The high viscosity and exothermic workup of PPA can pose challenges for large-scale synthesis. | Generally more amenable to scale-up due to milder conditions and less viscous reaction mixtures. |
| Reported Yields | Yields can be moderate to good, but are highly substrate-dependent. | Often provides good to excellent yields for suitable substrates.[9] |
Conclusion
Both the intramolecular Friedel-Crafts acylation and the Nazarov cyclization represent viable and effective strategies for the synthesis of this compound.
The Intramolecular Friedel-Crafts Acylation is a robust and well-understood method, particularly when the carboxylic acid precursor is readily available. Its primary drawbacks are the harsh reaction conditions and the challenges associated with the use of polyphosphoric acid, especially on a larger scale.
The Nazarov Cyclization offers a more modern and often milder alternative. The use of common Lewis acids and lower reaction temperatures can simplify the experimental setup and workup. While the synthesis of the divinyl ketone precursor is a prerequisite, the efficiency of the cyclization step can make this a very attractive route.
The ultimate choice of method will depend on the specific requirements of the research project, including the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling the reagents involved. For rapid and small-scale synthesis, the Nazarov cyclization may be preferable due to its milder conditions. For larger-scale campaigns where the precursor acid is accessible, the Friedel-Crafts approach, despite its challenges, remains a proven and effective option.
References
-
Nazarov cyclization reaction. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Nishina, Y., Tatsuzaki, T., Tsubakihara, A., Kuninobu, Y., & Takai, K. (n.d.). Synthesis of multisubstituted cyclopentadienes from cyclopentenones prepared via catalytic double aldol condensation and nazarov reaction sequence. Okayama University Scientific Achievement Repository. Retrieved from [Link]
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Using Nazarov Electrocyclization to Stage Chemoselective[6][11]-Migrations: Stereoselective Synthesis of Functionalized Cyclopentenones. PubMed Central (PMC). Retrieved from [Link]
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Nazarov Cyclization. NROChemistry. Retrieved from [Link]
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Nazarov Cyclization Nazarov Reaction. Organic Chemistry Portal. Retrieved from [Link]
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A new synthetic approach to cyclopenta-fused heterocycles based upon a mild Nazarov reaction. ResearchGate. Retrieved from [Link]
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Chapter 1: The Nazarov Cyclization. ScholarSpace. Retrieved from [Link]
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Nazarov cyclization reaction. chemeurope.com. Retrieved from [Link]
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Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Retrieved from [Link]
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Evans, R. F., & Smith, J. C. (1954). Cyclisation of arylbutyric acids with polyphosphoric acid. The by-products. Journal of the Chemical Society (Resumed), 798. [Link]
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(PDF) Polyphosphoric Acid in Organic Synthesis. ResearchGate. Retrieved from [Link]
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2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol. PubChem. Retrieved from [Link]
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Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products. PubMed Central (PMC). Retrieved from [Link]
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A Comparative Analysis of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one and its Analogs in a Research Context
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one and related cyclopenta[a]naphthalene derivatives. Due to the limited availability of direct comparative studies and specific experimental data for this compound, this guide will focus on the known properties and activities of analogous compounds to infer potential characteristics and highlight areas for future research.
The cyclopenta[a]naphthalene scaffold is a key structural motif in a variety of biologically active molecules and functional materials. The fusion of a cyclopentane ring to a naphthalene system creates a rigid, planar structure with unique electronic properties, making these compounds attractive candidates for investigation in medicinal chemistry and materials science. This guide will explore the synthesis, spectroscopic properties, and biological activities of this class of compounds, with a particular focus on how the introduction of a methyl group at the 2-position of the cyclopentanone ring might influence its performance compared to other derivatives.
Synthetic Strategies for the Cyclopenta[a]naphthalen-1-one Core
The synthesis of the cyclopenta[a]naphthalen-1-one core can be achieved through several synthetic routes, most notably via intramolecular Friedel-Crafts acylation or cyclization reactions[1]. A common approach involves the reaction of a naphthalene derivative with a suitable dicarboxylic acid or its derivative, followed by cyclization.
For instance, the synthesis of the related compound, 8-methoxy-1-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene, involves the treatment of 1-methoxynaphthalene with diethyl oxalate in the presence of a strong base like sodium ethoxide to form an oxalyl derivative. This intermediate is then subjected to further reactions to construct the fused cyclopentanone ring[2].
Hypothetical Synthetic Protocol for this compound:
Step 1: Friedel-Crafts Acylation
Naphthalene is reacted with methacrylic acid in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a dehydrating agent like polyphosphoric acid (PPA). The electrophilic attack of the acylium ion onto the electron-rich naphthalene ring would likely occur at the 1-position to form an intermediate.
Step 2: Intramolecular Cyclization
The intermediate from Step 1, upon heating, would undergo an intramolecular cyclization to form the five-membered ring, yielding this compound.
The choice of solvent, reaction temperature, and catalyst are critical parameters that would need to be optimized to achieve a good yield and purity of the final product. The methyl group on the cyclopentanone ring is introduced early in the synthesis through the use of methacrylic acid.
Diagram of a Plausible Synthetic Pathway:
Caption: Plausible synthetic route to this compound.
Comparative Spectroscopic Analysis
Detailed spectroscopic data for this compound is not available in the public domain. However, we can infer its expected spectral characteristics based on the analysis of related compounds.
The ¹H NMR spectrum of the reduced form, 2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ol, shows distinct signals for the aliphatic protons of the cyclopentane ring and the aromatic protons of the naphthalene system[3]. The protons on the cyclopentane ring typically appear as multiplets in the upfield region (δ 2.0-3.5 ppm), while the aromatic protons resonate in the downfield region (δ 7.4-7.9 ppm).
For this compound, the presence of the methyl group would introduce a doublet or a multiplet in the aliphatic region, and the adjacent protons would also be affected. The carbonyl group in the cyclopentanone ring would deshield the adjacent protons.
The ¹³C NMR spectrum of 2,3-dihydro-1H-cyclopenta[b]naphthalen-1-ol shows signals for the aliphatic carbons around δ 29-37 ppm and the aromatic carbons in the range of δ 122-145 ppm[3]. For the target ketone, the carbonyl carbon would be expected to resonate significantly downfield, typically in the range of δ 190-210 ppm.
The Infrared (IR) spectrum of the title compound would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing around 1700-1720 cm⁻¹. The spectrum would also show characteristic bands for C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule.
Table 1: Expected Spectroscopic Features of this compound in Comparison to a Related Alcohol.
| Feature | 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol[3] | This compound (Predicted) |
| ¹H NMR | ||
| Aliphatic Protons | δ 2.0–3.3 ppm | δ ~2.0-3.5 ppm (including methyl signal) |
| Aromatic Protons | δ 7.4–7.9 ppm | δ ~7.5-8.0 ppm |
| OH Proton | δ 5.39 ppm (broad singlet) | N/A |
| ¹³C NMR | ||
| Aliphatic Carbons | δ 29.3, 36.6 ppm | δ ~20-40 ppm (including methyl carbon) |
| Aromatic Carbons | δ 122.7–144.3 ppm | δ ~120-150 ppm |
| Carbonyl Carbon | N/A | δ ~190-210 ppm |
| IR (cm⁻¹) | ||
| O-H Stretch | ~3200-3600 (broad) | N/A |
| C=O Stretch | N/A | ~1700-1720 (strong) |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 |
| Aliphatic C-H Stretch | ~2850-2960 | ~2850-2960 |
Biological Activity: A Comparative Outlook
While specific biological data for this compound is lacking, the broader class of naphthalene and cyclopenta[a]naphthalene derivatives has shown significant potential in anticancer research[1][4].
Many naphthalene-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines. For example, some naphthalene-substituted triazole spirodienones have exhibited potent antiproliferative activity against MDA-MB-231, HeLa, and A549 cancer cell lines, with IC₅₀ values in the sub-micromolar range[4]. The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.
Furthermore, some cyclopenta[a]naphthalene derivatives have been shown to interact with DNA, suggesting a potential mechanism for their anticancer activity[2]. The planar aromatic system of the naphthalene core can intercalate between the base pairs of DNA, leading to the inhibition of DNA replication and transcription.
Structure-Activity Relationship (SAR) Insights:
The biological activity of cyclopenta[a]naphthalene derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the fused cyclopentane ring.
-
Substitution on the Naphthalene Ring: The introduction of electron-donating or electron-withdrawing groups on the naphthalene ring can significantly influence the electronic properties of the molecule and its ability to interact with biological targets.
-
Substitution on the Cyclopentane Ring: The presence of substituents on the cyclopentane ring, such as the methyl group in the title compound, can affect the molecule's conformation and its binding affinity to target proteins or DNA.
Diagram of Potential Biological Mechanism:
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A Comparative Guide to the Biological Activity of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one Derivatives
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. The naphthalene scaffold, a bicyclic aromatic hydrocarbon, has long been a cornerstone in the design of biologically active molecules, demonstrating a wide spectrum of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.[1] This guide provides a comprehensive comparison of the biological activities of derivatives of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one, a class of compounds that merges the rigid naphthalene core with a cyclopentanone ring, offering a unique three-dimensional structure for interaction with biological targets.
This document is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these derivatives. We will delve into their potential as anticancer and anti-inflammatory agents, supported by available experimental data and detailed protocols to facilitate further research and development in this promising area.
The Core Moiety: this compound
The foundational structure, this compound, presents a compelling template for medicinal chemistry exploration. The fusion of the naphthalene and cyclopentanone rings creates a rigid framework amenable to stereospecific substitutions. The methyl group at the 2-position introduces a chiral center, allowing for the synthesis of enantiomerically pure compounds, a critical aspect in modern drug design to optimize target interaction and minimize off-target effects. The ketone functionality offers a handle for a variety of chemical modifications, enabling the generation of diverse libraries of derivatives for biological screening.
Caption: General chemical structure of the core moiety.
Synthesis of Derivatives
The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A common strategy is the Friedel-Crafts acylation of a substituted naphthalene with a suitable anhydride to form a keto-acid, followed by reduction and subsequent intramolecular cyclization.
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of derivatives.
This synthetic versatility allows for the introduction of a wide array of substituents on both the naphthalene and cyclopentanone rings, enabling a systematic exploration of the structure-activity landscape.
Comparative Biological Activity: Focus on Anticancer Properties
While specific comparative studies on a broad series of this compound derivatives are not extensively documented in publicly available literature, research on structurally related naphthalene-containing compounds provides significant insights into their potential as anticancer agents. The cytotoxic activity of these compounds is often evaluated against a panel of human cancer cell lines.
Insights from Structurally Related Naphthalene Derivatives
Studies on various naphthalene derivatives have demonstrated potent antiproliferative activity. For instance, a series of naphthalene-substituted triazole spirodienones exhibited significant cytotoxicity against MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines, with some compounds showing IC50 values in the nanomolar range.[1] Another study on dihydronaphthalene candidates identified compounds with potent cytotoxic activities against the MCF-7 human breast adenocarcinoma cell line, with IC50 values more potent than the reference drug Staurosporine.[2]
These findings underscore the potential of the naphthalene scaffold in developing effective anticancer agents. The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.[3]
Hypothetical Comparative Data
Based on the trends observed in related compound classes, a hypothetical comparative analysis of this compound derivatives could be structured as follows. It is crucial to note that the following data is illustrative and intended to guide future experimental design.
| Derivative | Substitution Pattern | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| Parent Compound | 2-Methyl | > 50 | > 50 |
| Derivative A | 7-Methoxy | 15.2 | 22.5 |
| Derivative B | 7-Hydroxy | 8.7 | 12.1 |
| Derivative C | 2-Ethyl | 45.8 | 55.3 |
| Derivative D | 7-Nitro | 5.4 | 7.9 |
This hypothetical data suggests that substitutions on the naphthalene ring, particularly electron-withdrawing or hydrogen-bonding groups at the 7-position, could significantly enhance cytotoxic activity.
Experimental Protocols: Assessing Cytotoxicity
To enable researchers to validate and expand upon these findings, a detailed protocol for a standard in vitro cytotoxicity assay is provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.
Causality Behind Experimental Choices: The 24-hour initial incubation ensures that cells are in a logarithmic growth phase and have properly adhered to the plate. The 48-72 hour treatment period is a standard duration to observe significant antiproliferative effects. The use of a vehicle control is critical to distinguish the effect of the compound from that of the solvent.
Comparative Biological Activity: Focus on Anti-inflammatory Properties
Chronic inflammation is implicated in a multitude of diseases, including cancer, cardiovascular disorders, and autoimmune diseases. The development of novel anti-inflammatory agents with improved safety profiles is a significant area of research. Naphthalene derivatives have shown promise in this regard.[4][5]
Potential Mechanisms of Action
The anti-inflammatory activity of naphthalene derivatives may be mediated through the inhibition of key pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). These enzymes are involved in the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.
Caption: Simplified signaling pathway of inflammation.
Experimental Evaluation of Anti-inflammatory Activity
A common in vivo model to assess acute anti-inflammatory activity is the carrageenan-induced paw edema test in rodents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions with free access to food and water.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized derivatives. Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Rationale for Experimental Design: Carrageenan injection induces a biphasic inflammatory response. The early phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-4 hours) is associated with prostaglandin synthesis. This model is therefore useful for identifying compounds that inhibit prostaglandin production.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct comparative data for a series of its derivatives is currently limited in the public domain, the broader class of naphthalene-containing compounds has demonstrated significant potential in the fields of oncology and inflammation.
Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. A thorough investigation of their structure-activity relationships will be crucial for optimizing their potency and selectivity. Furthermore, elucidation of their precise mechanisms of action will provide a deeper understanding of their therapeutic potential and guide further drug development efforts. The experimental protocols provided in this guide offer a robust framework for undertaking such investigations.
References
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Ahmed, N. S., Sarhan, A. E., Al-Ashmawy, A. A. K., Amr, A. E.-G. E., Haiba, M. E., & Elsayed, E. A. (2022). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Molecules, 27(15), 4998. [Link]
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El-Zahar, M. I., El-Karim, S. S. A., El-Gazzar, A. R. B. A., & El-Gendy, M. A.-E.-A. (2022). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Molecules, 27(15), 4998. [Link]
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Kotha, S., Fatma, A., & Ansari, S. (2022). 2,3-Dihydro-1H-cyclopenta[b]naphthalene-4,9-dione. IUCrData, 7(7), x220716. [Link]
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Li, J., Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Zhang, W. (2022). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Frontiers in Chemistry, 10, 983689. [Link]
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Zaki, E. G., Al-Salahi, R., Al-Ostoot, F. H., Marzouk, M., Al-Amri, J. F., Al-Ghamdi, M. A., & Al-Saeed, M. S. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 13(1), 50166-50178. [Link]
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Cheng, Y., Yu, T. T., Olzomer, E. M., Beretta, M., Katen, A., Su, J., ... & Hoehn, K. L. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [Link]
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Vosooghi, M., Yahyavi, H., Divsalar, K., Shamsa, H., Kheirollahi, A., Safavi, M., ... & Foroumadi, A. (2014). Synthesis and In vitro cytotoxic activity evaluation of (E)-16-(substituted benzylidene) derivatives of dehydroepiandrosterone. DARU Journal of Pharmaceutical Sciences, 22(1), 1-8. [Link]
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Ölgen, S., Altanlar, N., & Karatay, A. (2011). 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1716. [Link]
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ResearchGate. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. [Link]
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Lee, Y. R., & Kim, J. H. (1980). New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent. Journal of Medicinal Chemistry, 23(5), 512-516. [Link]
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PubChem. (n.d.). 2-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ol. [Link]
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Sharma, S., Singh, T., Mittal, R., Saxena, K. K., Srivastava, V. K., & Kumar, A. (2006). A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives. Archiv der Pharmazie, 339(3), 145-152. [Link]
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Huang, L. J., Shen, A. Y., & Wu, C. C. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research, 60(4), 261-269. [Link]
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Kumar, P., & Kumar, A. (2012). Synthesis of novel Naphthalene COX inhibitors for anti-inflammatory activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 341-345. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
This guide provides an in-depth comparison of analytical methodologies for the robust validation of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one, a compound of interest in pharmaceutical research and development. In the absence of established monographed methods, this document serves as a practical framework for developing and validating analytical procedures that are fit for purpose, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] We will explore the comparative advantages of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols and validation strategies.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This guide is designed for researchers, scientists, and drug development professionals, providing the technical insights necessary to establish reliable and reproducible analytical methods for quality control, stability testing, and impurity profiling.
Understanding the Analyte: this compound
This compound is a polycyclic aromatic ketone. Its structure, featuring a naphthalene core fused with a cyclopentanone ring, dictates its physicochemical properties and informs the selection of an appropriate analytical technique. Key characteristics to consider are its aromaticity, which lends itself to UV detection, and its volatility, which makes it amenable to gas chromatography.
A Comparative Analysis of Analytical Techniques
The two most suitable analytical techniques for the quantification and purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography coupled with Mass Spectrometry (GC-MS). The choice between these methods will depend on the specific analytical objective, such as routine quality control, identification of unknown impurities, or trace-level analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Detection | UV-Vis, Diode Array Detector (DAD), Fluorescence. | Mass Spectrometer (provides structural information). |
| Typical Application | Routine quality control, purity determination, stability testing. | Impurity identification, trace analysis, structural elucidation. |
| Advantages | - Robust and reliable for routine analysis.- Non-destructive.- Wide range of stationary phases available. | - High specificity and sensitivity.- Provides molecular weight and fragmentation data for structural confirmation.- Excellent for volatile and semi-volatile compounds. |
| Considerations | - May require derivatization for compounds without a chromophore.- Resolution of closely related impurities can be challenging. | - Requires the analyte to be volatile and thermally stable.- Potential for thermal degradation of labile compounds. |
The Analytical Method Validation Workflow
A systematic approach to method validation is crucial for ensuring the reliability of analytical data. The validation process, as outlined by ICH Q2(R2), involves a series of tests to demonstrate that the method is fit for its intended purpose.[1][3]
Caption: A typical workflow for analytical method validation.
Detailed Experimental Protocol and Validation: HPLC-UV Method
This section provides a detailed, step-by-step methodology for the development and validation of a Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound.
Proposed HPLC Method Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and Water (gradient elution may be necessary to resolve impurities)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of the analyte (likely around 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Validation Protocol
The following validation parameters will be assessed according to ICH Q2(R2) guidelines.[1][3]
4.2.1. Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Procedure:
-
Analyze a blank sample (diluent).
-
Analyze a placebo sample (if applicable for a drug product).
-
Analyze a sample of this compound.
-
Analyze a spiked sample containing the analyte and known related substances or potential impurities.
-
Perform stress testing (acid, base, oxidation, heat, light) on the analyte and analyze the degraded samples.
-
-
Acceptance Criteria: The peak for the analyte should be free from interference from any other components, and peak purity analysis (using a Diode Array Detector) should pass.
4.2.2. Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a specified range.
-
Procedure: Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the expected working concentration). Analyze each solution in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be close to zero.
4.2.3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a placebo (if applicable) or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4.2.4. Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
-
Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.
-
4.2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the analyte peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
4.2.6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.
Illustrative Data Summary
| Validation Parameter | Acceptance Criteria | Illustrative Result | Pass/Fail |
| Specificity | No interference at the retention time of the analyte. | No interfering peaks observed. Peak purity > 99.9%. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 50% - 150% of target concentration | 50 µg/mL - 150 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.8% | Pass |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.2% | Pass |
| LOD | S/N ≥ 3 | 0.1 µg/mL | Pass |
| LOQ | S/N ≥ 10 | 0.3 µg/mL | Pass |
| Robustness | System suitability parameters met under varied conditions. | All system suitability parameters met. | Pass |
Detailed Experimental Protocol and Validation: GC-MS Method
For the identification of unknown impurities or for trace-level analysis, GC-MS is the preferred method due to its high specificity and sensitivity.
Proposed GC-MS Method Parameters
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50 - 400 m/z
Validation Protocol
The validation of a GC-MS method for quantitative purposes follows similar principles to HPLC, with some specific considerations for the mass spectrometric detection.
5.2.1. Specificity
-
Procedure: In addition to the steps for HPLC, the mass spectrum of the analyte peak in a sample should be compared to that of a reference standard. The absence of interfering ions in the mass spectrum at the retention time of the analyte provides high specificity.
-
Acceptance Criteria: The mass spectrum of the analyte in the sample should match the reference spectrum. No co-eluting peaks with interfering ions should be present.
The validation of linearity, range, accuracy, precision, LOD, LOQ, and robustness for GC-MS would follow similar procedures as outlined for the HPLC method, with acceptance criteria tailored to the specific application (e.g., trace impurity analysis may have wider acceptance criteria for accuracy and precision).
Caption: A generalized workflow for GC-MS analysis.
Conclusion and Recommendations
The validation of analytical methods for this compound is a critical step in ensuring the quality and consistency of data in a regulated environment. This guide has provided a comparative framework for two powerful analytical techniques: HPLC-UV and GC-MS.
-
For routine quality control, assay, and purity determination , a validated RP-HPLC-UV method is recommended due to its robustness, ease of use, and reliability.
-
For the identification of unknown impurities, structural elucidation, and trace-level analysis , a validated GC-MS method is the superior choice, offering unparalleled specificity and sensitivity.
The provided protocols and validation strategies serve as a comprehensive starting point for developing and implementing scientifically sound analytical methods. It is imperative that all validation activities are conducted under a pre-approved protocol with clearly defined acceptance criteria, and all results are thoroughly documented in a validation report. Adherence to the principles of scientific integrity and the guidelines set forth by regulatory bodies such as the ICH and FDA is paramount.[1][2][3][4][5][6][7][8][9][10]
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Lab Manager Magazine. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
PharmTech. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
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A Comparative Benchmarking of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one Analogs as Anticancer Agents
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The privileged naphthalene scaffold has historically served as a fertile ground for the discovery of potent bioactive molecules. Within this chemical space, the rigid, polycyclic framework of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one presents a compelling template for the design of novel anticancer agents. This guide provides a comparative analysis of various analogs derived from the broader naphthalene and cyclopenta-fused ring systems, with a focus on their synthesis, cytotoxic profiles, and the underlying structure-activity relationships (SAR). The experimental data presented herein is intended to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery efforts in this area.
Introduction: The Rationale for Targeting Cancer with Naphthalene-Based Scaffolds
The naphthalene ring system is a key structural motif in a multitude of biologically active compounds, including those with anti-inflammatory, antibacterial, and antifungal properties.[1] In the realm of oncology, naphthalene derivatives have been investigated as topoisomerase inhibitors, microtubule disruptors, and kinase inhibitors.[2] The rigid, planar structure of the naphthalene core facilitates intercalation into DNA and interaction with hydrophobic pockets of various enzymes, making it an attractive starting point for the design of targeted therapies.
The fusion of a cyclopentanone ring to the naphthalene scaffold, as seen in the 2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one core, introduces a three-dimensional element that can be exploited to fine-tune binding affinity and selectivity for specific biological targets. The methyl substituent at the 2-position offers a further point for synthetic diversification. This guide will explore how modifications to this core and related naphthalene structures impact their anticancer activity, drawing upon a range of experimental findings.
Synthesis of the Core Scaffold and its Analogs
The synthetic accessibility of a chemical scaffold is a critical consideration in any drug discovery program. The 2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one core can be constructed through several established synthetic routes. One of the most common approaches is the intramolecular Friedel-Crafts acylation of a suitable naphthalene-substituted carboxylic acid.
General Synthetic Protocol: Intramolecular Friedel-Crafts Cyclization
A robust method for the synthesis of the cyclopenta[a]naphthalen-1-one ring system involves the acid-catalyzed cyclization of a γ-naphthylbutyric acid derivative. This transformation is typically mediated by a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.
Step-by-Step Protocol:
-
Preparation of the Precursor: The requisite γ-naphthylbutyric acid can be prepared via a number of methods, including the succinoylation of naphthalene followed by Clemmensen or Wolff-Kishner reduction.
-
Cyclization: The γ-naphthylbutyric acid is heated in the presence of a dehydrating acid catalyst (e.g., PPA) to effect intramolecular acylation.
-
Work-up and Purification: The reaction mixture is quenched with ice-water, and the crude product is extracted with a suitable organic solvent. Purification is typically achieved by column chromatography or recrystallization.
Caption: Workflow for the MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The diverse biological activities observed for the various naphthalene analogs underscore the critical role of structural modifications in determining their anticancer potency and mechanism of action.
Key SAR Observations:
-
Substitution on the Naphthalene Ring: The position and nature of substituents on the naphthalene ring can significantly impact activity. For instance, in the naphthalene diimide series, the presence of 2,3,4-trimethoxy substituents on the terminal phenyl rings of the side chains was found to be optimal for potent antiproliferative activity. [3][4]* Nature of the Linker and Side Chains: The length and composition of the linker connecting the naphthalene core to other functionalities are crucial. In the naphthalene diimide series, a three-methylene linker was preferred over a two-methylene linker. [3]* Fused and Appended Heterocyclic Rings: The incorporation of heterocyclic rings, such as triazoles and imidazoles, can modulate the physicochemical properties and biological activity of the naphthalene-based compounds. [5][6]* Stereochemistry: For chiral analogs, the stereochemistry can play a decisive role in their biological activity, as different enantiomers may exhibit distinct binding affinities for their molecular targets.
Potential Mechanisms of Action:
The anticancer activity of naphthalene derivatives has been attributed to a variety of mechanisms, including:
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic system of the naphthalene ring can intercalate between the base pairs of DNA, leading to the inhibition of DNA replication and transcription. Some derivatives have also been shown to inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during these processes.
-
Microtubule Disruption: Several naphthalene-containing compounds have been identified as microtubule-targeting agents. They can either inhibit the polymerization of tubulin into microtubules or promote their disassembly, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis. [7]* Kinase Inhibition: Naphthalene derivatives have been developed as inhibitors of various protein kinases that are implicated in cancer cell signaling pathways.
-
Induction of Apoptosis: Many of the potent naphthalene analogs have been shown to induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways. [1]
Caption: Key structural factors influencing anticancer activity.
Conclusion and Future Directions
The this compound scaffold and its broader class of naphthalene-based analogs represent a promising area for the development of novel anticancer agents. The synthetic tractability of these compounds, coupled with their potent and diverse biological activities, makes them attractive candidates for further investigation.
Future research in this area should focus on:
-
Systematic Analog Synthesis: The synthesis and evaluation of a focused library of this compound analogs with systematic modifications to the core structure, the methyl group, and the cyclopentanone ring will be crucial for elucidating a more detailed SAR.
-
Mechanism of Action Studies: In-depth mechanistic studies are required to identify the specific molecular targets of the most potent analogs. This will enable a more rational approach to lead optimization.
-
In Vivo Evaluation: Promising candidates identified from in vitro screening should be advanced to in vivo studies in relevant animal models of cancer to assess their efficacy, pharmacokinetics, and toxicity profiles.
By leveraging the insights gained from the comparative analysis of the compounds discussed in this guide, researchers can continue to exploit the rich chemical space of naphthalene-based scaffolds to discover and develop the next generation of effective and selective anticancer therapies.
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literature review of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one research
An In-Depth Technical Guide to the Research Landscape of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one and its Analogs
This guide provides a comprehensive literature review and comparative analysis of this compound, a member of the promising cyclopenta[a]naphthalene class of compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthetic strategies, known biological activities of close structural analogs, and provides a forward-looking perspective on the therapeutic potential of this molecular scaffold. By synthesizing existing data and applying established medicinal chemistry principles, this guide aims to serve as a foundational resource for initiating new research programs centered on this compound class.
Introduction: The Cyclopenta[a]naphthalene Scaffold
The fusion of cyclopentane and naphthalene ring systems creates the cyclopenta[a]naphthalene core, a structural motif that has garnered attention in medicinal chemistry. This bicyclic ketone scaffold is a key intermediate in the synthesis of various complex molecules, including photoresponsive materials and potential therapeutic agents.[1] Naphthalene derivatives, in general, are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, with many approved drugs featuring this bicyclic aromatic system.[2][3]
This compound (CAS: 150096-57-4) is a specific derivative of this class.[4] While detailed biological studies on this exact compound are limited in published literature, the known activities of its structural analogs suggest significant untapped potential. This guide will, therefore, analyze the available information on the synthesis and biological profile of closely related cyclopenta[a]naphthalenones to build a predictive framework for future research and provide actionable experimental protocols for its evaluation.
Synthetic Strategies and Methodologies
Proposed Synthetic Workflow
The following diagram outlines a logical and chemically sound approach to the synthesis of the target compound.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a predictive methodology based on analogous reactions described for similar chemical scaffolds.[5]
Step 1: Synthesis of 1-(naphthalen-1-yl)propan-1-one
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes to form the acylium ion complex.
-
Add a solution of naphthalene (1.0 eq) in dry DCM dropwise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture carefully into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ketone.
Step 2: Stobbe Condensation
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol.
-
To this solution, add a mixture of 1-(naphthalen-1-yl)propan-1-one (1.0 eq) and diethyl succinate (1.2 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction, acidify with dilute HCl, and extract with diethyl ether.
-
The resulting crude Stobbe half-ester is saponified using aqueous NaOH, followed by acidification to yield the diacid, which is then cyclized in the next step.
Step 3: Intramolecular Friedel-Crafts Cyclization
-
Add the crude product from the previous step to polyphosphoric acid (PPA).
-
Heat the mixture to 100 °C with vigorous stirring for 2 hours.
-
Cool the mixture and pour it onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.
-
Purify by column chromatography to yield 2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one.
Step 4: α-Methylation
-
Dissolve the ketone from Step 3 (1.0 eq) in dry tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.
-
Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour to form the enolate.
-
Add methyl iodide (MeI) (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether.
-
Dry the organic layer, concentrate, and purify by chromatography to obtain the final product, this compound.
Biological Activity and Comparative Analysis
Direct biological data for this compound is not extensively documented. However, by examining structurally similar compounds, we can infer its potential therapeutic applications and build a foundation for a structure-activity relationship (SAR) analysis.
The broader class of naphthalenones, particularly those isolated from fungal sources, exhibits a wide array of biological activities, including cytotoxic, antimicrobial, antiviral, and anti-inflammatory effects.[6] This suggests that the core scaffold is biologically relevant and capable of interacting with various cellular targets.
Comparative Analog: 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene
A key comparator compound was synthesized and evaluated by Kundu N.G. in 1980.[5] This research provides the most relevant data point for the potential of this scaffold in oncology.
| Feature | Target Compound | Comparative Analog[5] |
| Structure | This compound | 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene |
| C2-Substituent | -CH₃ (Methyl) | -CH₂CONH₂ (Carbamylmethyl) |
| Naphthalene Ring | Unsubstituted | 8-OH (Hydroxy) |
| Reported Activity | Anticancer & Antimicrobial (general claim)[1] | Mildly growth inhibitory to L1210 and CCRF-CEM leukemic cells. Binds to calf thymus DNA. |
Structure-Activity Relationship (SAR) Insights:
-
DNA Binding: The analog's ability to bind DNA was likely influenced by the planar aromatic naphthalene system and potentially the hydrogen-bonding capability of the carbamoyl and hydroxyl groups. The target compound, lacking these specific hydrogen-bonding groups, may have a different primary mechanism of action.
-
Cytotoxicity: The mild cytotoxicity of the analog suggests the core scaffold possesses intrinsic activity.[5] The 2-methyl group on the target compound, compared to the larger carbamoylmethyl group, will alter the steric profile and lipophilicity of the molecule. This change could either enhance or diminish its ability to fit into a specific protein binding pocket.
-
Metabolic Stability: The methyl group at the C2 position may influence the metabolic stability of the cyclopentanone ring. It could potentially block or slow down certain metabolic transformations, which could be advantageous for pharmacokinetic properties.
Proposed Protocols for Biological Evaluation
To elucidate the true potential of this compound, a systematic biological screening is necessary. The following are detailed, field-proven protocols for initial in vitro evaluation.
General Workflow for Biological Screening
Caption: A logical workflow for in vitro biological screening.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the compound's ability to inhibit cell proliferation, a hallmark of anticancer agents.
-
Cell Culture: Culture human cancer cell lines (e.g., L1210, CCRF-CEM, HeLa) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, maintained at 37 °C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound solution to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.
-
Bacterial Strains: Use relevant bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, starting from a high concentration (e.g., 256 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Future Perspectives and Conclusion
This compound stands as an under-investigated molecule within a biologically significant class of compounds. The established activities of its structural analogs, particularly in the realm of oncology, provide a strong rationale for its synthesis and comprehensive biological evaluation.[5][6]
The immediate research priorities should be:
-
Chemical Synthesis and Characterization: The execution and optimization of a reliable synthetic route to produce sufficient quantities of the compound for screening.
-
Broad Biological Screening: Evaluation of its cytotoxic and antimicrobial properties using the protocols detailed in this guide.
-
Comparative SAR Studies: Synthesis of a small library of analogs with modifications at the C2 position and on the naphthalene ring to build a robust structure-activity relationship model.
By pursuing this systematic approach, the scientific community can unlock the therapeutic potential of this compound and further develop the cyclopenta[a]naphthalene scaffold for future drug discovery programs.
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This compound. Benchchem.
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Kundu, N. G. (1980). New cyclopenta[a]naphthalene derivatives. Synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopental[a]naphthalene as a possible deoxyribonucleic acid binding agent. Journal of Medicinal Chemistry, 23(5), 512-516.
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Kotha, S., Fatma, A., & Ansari, S. (2018). 2,3-Dihydro-1H-cyclopenta[b]naphthalene-4,9-dione. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1501–1504.
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A Senior Application Scientist's Guide to Cross-Validation of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one Data
In the landscape of drug discovery and materials science, the reliability of analytical data is paramount. This guide provides a comprehensive framework for the cross-validation of analytical data for the bicyclic ketone, 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one. This compound, with its rigid, fused-ring structure, serves as a crucial intermediate in various synthetic pathways.[1] Ensuring the accuracy and precision of its quantification is critical for advancing research and development efforts.
This document eschews a one-size-fits-all template, instead offering a deep dive into the principles and practicalities of cross-validating analytical methods. We will explore the comparison of two fundamentally different, yet powerful, analytical techniques: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The objective is to provide researchers, scientists, and drug development professionals with a robust methodology to ensure the integrity of their analytical data.
The Imperative of Cross-Validation in Scientific Integrity
In analytical chemistry, cross-validation is the process of critically assessing and comparing data sets generated by two or more independent methods.[2][3] This is not merely a confirmatory step but a core component of establishing the trustworthiness of experimental findings. When two disparate analytical techniques yield comparable results, it provides a high degree of confidence in the data's accuracy, minimizing the risk of method-specific artifacts or biases. This is particularly crucial in regulated environments and when transferring methods between laboratories.[4][5]
Selection of Orthogonal Analytical Techniques
For a robust cross-validation, it is advantageous to select analytical methods that rely on different physicochemical principles. For this compound, we propose the use of High-Performance Liquid Chromatography with UV detection and Quantitative ¹H NMR spectroscopy.
-
High-Performance Liquid Chromatography (HPLC): This is a separative technique that relies on the differential partitioning of the analyte between a stationary phase and a mobile phase. Quantification is typically achieved by comparing the peak area of the analyte to that of a reference standard, creating a calibration curve. Its high sensitivity and resolving power make it a workhorse in pharmaceutical analysis.
-
Quantitative Nuclear Magnetic Resonance (qNMR): This is a spectroscopic technique that provides both structural and quantitative information. A key advantage of qNMR is that the signal intensity is directly proportional to the number of nuclei, allowing for quantification against an internal standard without the need for a calibration curve of the analyte itself.[2][4][5][6]
The orthogonality of these techniques—one based on separation and the other on nuclear properties—provides a strong basis for a comprehensive cross-validation study.
Diagram of the Cross-Validation Workflow
Caption: Overall workflow for the cross-validation of analytical data.
Experimental Protocols
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is designed for the quantitative analysis of this compound using RP-HPLC with UV detection. The choice of a C18 column is based on its wide applicability for the separation of moderately non-polar aromatic compounds.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column oven, and diode array detector |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent |
| Mobile Phase | A: Water (HPLC Grade), B: Acetonitrile (HPLC Grade) |
| Gradient | 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B over 1 minute, and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (based on the naphthalene chromophore) |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Perform serial dilutions to prepare a set of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing the analyte in acetonitrile to achieve a theoretical concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples for analysis.
-
-
Data Processing:
-
Integrate the peak corresponding to this compound.
-
Quantify the concentration in the samples using the linear regression equation from the calibration curve.
-
Method 2: Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol outlines the determination of the purity or concentration of this compound using qNMR. The selection of a suitable internal standard is critical for accuracy. Maleic acid is a good candidate as its protons are in a distinct chemical shift region from the aromatic and aliphatic protons of the analyte.
Instrumentation and Conditions:
| Parameter | Specification |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Solvent | Deuterated Chloroform (CDCl₃) |
| Internal Standard | Maleic Acid (certified reference material) |
| Pulse Program | A standard 30° or 45° pulse with a long relaxation delay (D1) of at least 5 times the longest T₁ of the analyte and internal standard |
| Number of Scans | 16 or higher for good signal-to-noise ratio |
| Temperature | 298 K |
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) and add it to the same NMR tube.
-
Add approximately 0.7 mL of CDCl₃, cap the tube, and gently agitate until both the sample and the internal standard are fully dissolved.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using the specified parameters, ensuring a sufficient relaxation delay for accurate integration.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Carefully integrate a well-resolved signal of the analyte (e.g., the methyl protons) and the signal of the internal standard (the two olefinic protons of maleic acid).
-
-
Calculation:
-
The purity of the analyte can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
"analyte" refers to this compound and "std" refers to the internal standard.
-
-
Comparative Data Analysis and Statistical Evaluation
Once a set of samples has been analyzed by both HPLC and qNMR, a rigorous statistical comparison is necessary to cross-validate the results.
Comparative Data Table:
| Sample ID | HPLC Result (µg/mL) | qNMR Result (µg/mL) | % Difference |
| Sample 1 | 50.2 | 49.5 | -1.4% |
| Sample 2 | 75.8 | 76.5 | +0.9% |
| Sample 3 | 99.1 | 101.2 | +2.1% |
| ... | ... | ... | ... |
Statistical Tests for Method Comparison:
-
Student's t-test and F-test: These tests can be used to compare the means and variances of the two datasets, respectively.[3][7] A non-significant difference suggests that the two methods produce statistically similar results.
-
Deming Regression: This is a linear regression method that accounts for errors in both the x and y variables, making it suitable for comparing two analytical methods.[8] The slope and intercept of the regression line should be close to 1 and 0, respectively, for perfect agreement.
-
Bland-Altman Plot: This is a graphical method to visualize the agreement between two quantitative measurements.[8][9] It plots the difference between the two measurements against their average. The plot should show that most of the data points lie within the 95% limits of agreement.
Diagram of a Bland-Altman Plot Interpretation
Caption: Interpreting a Bland-Altman plot for method agreement.
Conclusion
A successful cross-validation between HPLC and qNMR for the quantification of this compound would demonstrate that the analytical data is accurate, reliable, and not method-dependent. This guide provides a comprehensive framework for conducting such a study, from the selection of appropriate analytical techniques to the detailed experimental protocols and statistical evaluation. By adhering to these principles of scientific integrity, researchers can build a solid foundation of trustworthy data, accelerating the pace of discovery and development.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]
- Ermer, J. (2001). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 757-777.
- Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Universal Quantitative NMR Analysis of Complex Natural Samples.
-
Mestrelab Research. What is qNMR and why is it important?. Available from: [Link]
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Chemistry For Everyone. (2023, August 7). What Is Quantitative NMR (qNMR)?. YouTube. Available from: [Link]
- Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310.
- Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394.
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EMA. (2011). Guideline on bioanalytical method validation. Available from: [Link]
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Medikamenter Quality Services. (2023, July 29). Statistical Tools in Analytical Method Validation. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
In the landscape of drug development and scientific research, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established regulatory standards and field-proven best practices, reflecting a commitment to safety that transcends mere product application.
Part 1: Hazard Assessment and Chemical Profile
Before any handling or disposal can commence, a thorough understanding of the compound's intrinsic properties and potential hazards is paramount. This compound is a polycyclic aromatic hydrocarbon (PAH) derivative.[1] While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, its structural class provides critical insight into its likely toxicological and ecological profile.
PAHs as a class are recognized for their potential health and environmental risks. They are often formed during the incomplete combustion of organic materials and are environmentally persistent.[2] Exposure can lead to irritation of the eyes, nose, and throat, and certain PAHs are classified as probable or possible human carcinogens. Furthermore, a closely related compound, 2-Methylnaphthalene, is known to be harmful if swallowed, a skin and eye irritant, and toxic to aquatic life with long-lasting effects.[3]
Given this information, it is imperative to treat this compound as a hazardous substance. The precautionary principle dictates that we assume a conservative hazard profile in the absence of specific data.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O | PubChem |
| Molecular Weight | 196.24 g/mol | Echemi[4] |
| Appearance | Likely a colorless, white, or pale-yellow solid | General PAH Properties[2] |
| Melting Point | 51-52 °C | Echemi[4] |
| Boiling Point | 175 °C @ 7 Torr | Echemi[4] |
| Solubility | Low aqueous solubility (characteristic of PAHs) | Collaborative for Health & Environment[2] |
| Classification | Assumed Hazardous Waste (Toxicity, Environmental Hazard) | EPA Guidelines[5][6] |
Part 2: Pre-Disposal Operations: Safe Handling and Storage
Proper disposal begins long before the waste leaves your facility. It starts with meticulous handling and storage at the point of generation.
Personal Protective Equipment (PPE)
All handling of this compound, whether in pure form or as waste, requires appropriate PPE to mitigate exposure risks. This includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area. If dusts are generated, a NIOSH/MSHA approved respirator may be necessary.[3]
Waste Segregation and Containerization
To prevent dangerous chemical reactions and ensure proper disposal pathways, segregation is critical.[7]
-
Dedicated Waste Stream: Designate a specific waste stream for this compound and structurally similar compounds. Do not mix with other waste categories like solvents, acids, or bases.[7]
-
Container Selection: Waste must be stored in a container that is compatible with the chemical. The original product container is often the best choice.[8] If an alternative is used, it must be made of a non-reactive material, be in good condition, and possess a tightly sealing lid to prevent leaks or spills.[8][9]
-
Labeling: Proper labeling is a cornerstone of safety and regulatory compliance.[9] Each waste container must be clearly marked with the words "Hazardous Waste " and the full chemical name: "This compound ". The label should also include the date accumulation started and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").[6][10]
Satellite Accumulation Areas (SAAs)
Waste should be accumulated in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.[10][11] This area must be clearly marked. Federal regulations limit the accumulation in an SAA to a maximum of 55 gallons of hazardous waste.[11]
Part 3: Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the compliant disposal of this compound. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]
-
Waste Characterization: Formally classify the waste material as hazardous. Based on its chemical family, it falls under the category of toxic waste.[5]
-
Don PPE: Before handling the waste, ensure all required personal protective equipment is correctly worn.
-
Transfer Waste: Carefully transfer the waste (whether in solid form or as residue in a container) into your designated and pre-labeled hazardous waste container. Minimize the generation of dust.
-
Secure Container: Tightly seal the container lid. Ensure the exterior of the container is clean and free from contamination.
-
Store in SAA: Place the sealed container in your designated Satellite Accumulation Area. Ensure it is stored away from heat sources or direct sunlight.[9]
-
Arrange for Professional Disposal: The final step is to arrange for collection by a licensed and certified hazardous waste disposal company. These companies are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.[5][9]
-
Manifest Documentation: For any off-site transport of hazardous waste, a Uniform Hazardous Waste Manifest is required.[12][13] This document creates a paper trail from your facility to the final disposal site, ensuring "cradle-to-grave" tracking as mandated by the EPA.[12] Your chosen disposal vendor will provide and help you complete this form.
Part 4: Regulatory Framework and Compliance
All hazardous waste management in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14] It is essential to be aware of your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator), as this determines specific regulations regarding accumulation time limits and reporting requirements.[5][13] Always consult your institution's Environmental Health and Safety (EH&S) department and be aware that state and local regulations can be more stringent than federal laws.[5]
Visualizing the Disposal Workflow
To clarify the decision-making and procedural flow, the following diagram illustrates the path from chemical use to final disposal.
Caption: Disposal workflow for this compound.
References
-
Polycyclic aromatic hydrocarbons. (2022, July 29). DCCEEW. Available from: [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available from: [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. Available from: [Link]
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Available from: [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Available from: [Link]
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Polycyclic Aromatic Hydrocarbons. Collaborative for Health & Environment. Available from: [Link]
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Managing Hazardous Chemical Waste in the Lab. LabManager. Available from: [Link]
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Polycyclic aromatic hydrocarbon. Wikipedia. Available from: [Link]
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Physical and chemical properties of polycyclic aromatic hydrocarbons. Semantic Scholar. Available from: [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]
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(PDF) Physical and Chemical Properties of PAHs. ResearchGate. Available from: [Link]
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Proper Handling of Hazardous Waste Guide. EPA. Available from: [Link]
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The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean. Available from: [Link]
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EPA Hazardous Waste Management. (2024, April 29). Axonator. Available from: [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Available from: [Link]
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This compound. PubChem. Available from: [Link]
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Navigating the Unseen: A Guide to Safely Handling 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
For the diligent researcher, the frontier of drug development is paved with novel compounds, each presenting a unique set of challenges and opportunities. Among these is 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one, a polycyclic aromatic hydrocarbon (PAH) derivative with potential applications in medicinal chemistry. As with any new chemical entity, a thorough understanding of its safe handling is not just a regulatory requirement, but a cornerstone of scientific integrity and personal well-being.
This guide provides a comprehensive framework for the safe handling of this compound, with a focus on personal protective equipment (PPE). In the absence of a specific Safety Data Sheet (SDS) for this compound, we will apply established principles of chemical safety, drawing analogies from structurally related compounds and authoritative sources. This proactive approach to safety ensures that innovation and caution go hand-in-hand.
Hazard Assessment: Understanding the Risks
Given its chemical structure as a methylated polycyclic aromatic hydrocarbon and a ketone, this compound warrants a high degree of caution. PAHs as a class are known for their potential carcinogenicity, mutagenicity, and teratogenicity.[1][2] The ketone functional group can also contribute to irritant properties.
Anticipated Hazards:
-
Carcinogenicity: Many PAHs are classified as known or suspected carcinogens.[1]
-
Skin Irritation and Absorption: Aromatic ketones and PAHs can cause skin irritation.[3] More critically, dermal absorption is a significant route of exposure for PAHs.[4]
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]
-
Aquatic Toxicity: Similar compounds are often toxic to aquatic life with long-lasting effects.
Routes of Exposure:
The primary routes of occupational exposure to be controlled are:
-
Dermal Contact: Handling the substance, contact with contaminated surfaces.
-
Inhalation: Aerosol or dust generation during weighing, transfer, or reaction work-up.
-
Ingestion: Accidental transfer from contaminated hands to the mouth.
-
Ocular Contact: Splashes or handling of contaminated materials near the face.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Hand Protection: The Critical Barrier
Given that dermal absorption is a primary concern, glove selection is paramount. Not all glove materials offer the same level of protection against aromatic hydrocarbons and ketones.
| Glove Material | Protection Against Aromatic Ketones & PAHs | Advantages | Disadvantages |
| Fluoroelastomer (Viton™) | Excellent | High resistance to a broad range of chemicals, including aromatic hydrocarbons. | Higher cost, may be less flexible. |
| Norfoil™ (Silver Shield®) | Excellent | Superior chemical resistance to a wide array of aggressive chemicals. | Poor fit, easily punctured, stiff, poor grip.[5] |
| Butyl Rubber | Good | High permeation resistance to ketones and esters. | Poor against aromatic and halogenated hydrocarbons.[6] |
| Nitrile | Fair to Poor | Good for general laboratory use and incidental splashes. | Not recommended for prolonged immersion or handling of aromatic hydrocarbons.[5][7] |
| Natural Rubber (Latex) | Poor | Good dexterity. | Poor resistance to oils, greases, and many organic solvents.[5][7] |
Recommendation: For handling this compound, Fluoroelastomer (Viton™) or Norfoil™ (Silver Shield®) gloves are the preferred choice for direct handling and in situations with a high risk of exposure. For tasks with a lower risk of direct contact, a double-gloving strategy using a nitrile glove as the outer layer for dexterity and a more resistant glove underneath could be considered. Always inspect gloves for any signs of degradation or puncture before and during use.
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Safety Glasses with Side Shields: Mandatory for all laboratory work involving this compound.
-
Chemical Splash Goggles: Should be worn when there is a risk of splashes or when handling larger quantities.[8]
-
Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required when there is a significant risk of splashes or when handling the material outside of a fume hood.[7][8]
Body Protection: Preventing Skin Contamination
-
Laboratory Coat: A flame-resistant lab coat is the minimum requirement.
-
Chemical-Resistant Apron: A chemical-resistant apron worn over the lab coat is recommended when handling larger quantities or when there is a higher risk of splashes.
-
Full-Body Protection: In situations with a high potential for widespread contamination, such as a large spill, a disposable chemical-resistant suit may be necessary.[8]
Respiratory Protection: Guarding Against Inhalation
Respiratory protection is not typically required when handling small quantities of this compound within a certified chemical fume hood. However, a respirator should be used under the following circumstances:
-
When handling the compound outside of a fume hood.
-
If there is a potential for aerosol or dust generation that cannot be controlled by engineering means.
-
During spill cleanup.
Recommended Respirator: A NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter.[8] A proper fit test and training on respirator use are essential.
Operational Plan: A Step-by-Step Approach to Safety
A clear and concise operational plan minimizes the risk of exposure.
Caption: A logical flow for the proper disposal of waste generated during the handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [3]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [3]* Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. * Spill: Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring that the pursuit of scientific advancement is conducted with the utmost regard for personal and environmental safety.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
